molecular formula C20H20N2O B161137 MCB-613

MCB-613

Numéro de catalogue: B161137
Poids moléculaire: 304.4 g/mol
Clé InChI: MMBSCBVEHMETSA-GDAWTGGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

MCB-613 is a potent, first-in-class small molecule stimulator (SMS) of the steroid receptor coactivator (SRC) family (SRC-1, SRC-2, and SRC-3). It was discovered through high-throughput screening and is noted for its ability to super-stimulate the transcriptional activity of SRCs, inducing up to 160-fold activation in reporter assays . This hyper-stimulation is selective for SRCs and is associated with increased interaction between SRCs and other coactivators, leading to rapid protein turnover . In cancer research, this compound is investigated for its ability to exploit "oncogene addiction." By over-stimulating the SRC oncogenic program, which cancer cells rely on for growth, this compound can induce excessive endoplasmic reticulum stress and reactive oxygen species (ROS), leading to selective cancer cell death . Furthermore, recent studies identify that this compound covalently binds to KEAP1, inhibiting its function and leading to the stabilization of substrates like NRF2. This mechanism reveals a collateral sensitivity in drug-resistant EGFR-mutant non-small cell lung cancer, making this compound a valuable tool for studying drug resistance . Beyond oncology, this compound has shown significant promise in models of cardiac disease. Research indicates that this compound and its derivatives can improve cardiac function and dramatically lower pro-fibrotic signaling in cardiac fibroblasts after a myocardial infarction . It acts by enhancing antioxidant and cytoprotective signaling, in part through the co-activation of the NRF2 pathway, which promotes resistance to oxidative stress, suppresses apoptosis, and protects mitochondria from oxidative damage . This activity mitigates pathological cardiac remodeling and inhibits the progression to heart failure, positioning this compound as a key compound for cardiovascular research . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBSCBVEHMETSA-GDAWTGGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Dual-Action Anticancer Mechanism of MCB-613: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCB-613 has emerged as a compelling preclinical small molecule with a multifaceted mechanism of action against cancer cells. Initially identified as a potent stimulator of steroid receptor coactivators (SRCs), it induces a state of cellular hyper-stimulation leading to endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) production, and ultimately, cell death, particularly in cancer cells overexpressing SRCs. More recently, a distinct and equally potent mechanism has been elucidated, revealing this compound as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1). This action demonstrates significant efficacy in overcoming drug resistance in EGFR-mutant non-small cell lung cancer (NSCLC). This technical guide provides an in-depth exploration of these two core mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit specific vulnerabilities of cancer cells. This compound (4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone) is a novel investigational compound that has demonstrated significant anticancer activity through two distinct molecular mechanisms. This guide delves into the core mechanisms of action of this compound, providing a comprehensive resource for researchers and drug development professionals.

Mechanism 1: Hyper-stimulation of Steroid Receptor Coactivators (SRCs)

Overview

The first identified mechanism of this compound involves the hyper-stimulation of the p160 steroid receptor coactivator (SRC) family of proteins (SRC-1, SRC-2, and SRC-3).[1][2] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors, and their overexpression is a common feature in various cancers, contributing to tumor growth and progression.[1] this compound acts as a potent pan-SRC stimulator, leading to an aberrant over-activation of SRC-mediated transcription.[2][3] This hyper-stimulation overwhelms the cellular machinery, inducing severe ER stress and the accumulation of ROS, which culminates in cancer cell death.[1][4]

Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound through SRC hyper-stimulation.

MCB_613_SRC_Pathway MCB613 This compound SRCs SRC-1, SRC-2, SRC-3 (Steroid Receptor Coactivators) MCB613->SRCs Direct Binding & Hyper-activation Coactivators Other Coactivators (e.g., CBP, CARM1) SRCs->Coactivators Increased Interaction Transcription Aberrant Gene Transcription Coactivators->Transcription ER_Stress Endoplasmic Reticulum (ER) Stress Transcription->ER_Stress ROS Reactive Oxygen Species (ROS) Production ER_Stress->ROS Cell_Death Cancer Cell Death ER_Stress->Cell_Death ROS->Cell_Death Abl_Kinase Abl Kinase ROS->Abl_Kinase Activation Abl_Kinase->SRCs Phosphorylation & Further Hyper-activation

Figure 1: this compound induced SRC hyper-activation pathway.
Quantitative Data: In Vitro Cytotoxicity

This compound exhibits selective cytotoxicity against a variety of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer~5-10
MCF-7Breast Cancer~5-10
HepG2Liver Cancer~5-10
H1299Lung Cancer~5-10

Note: The IC50 values are approximate and based on graphical data from the cited literature.[3]

Mechanism 2: Covalent Inhibition of KEAP1

Overview

A more recent discovery has identified this compound as a covalent inhibitor of KEAP1, a key protein in the cellular oxidative stress response.[5] This mechanism is particularly relevant in the context of drug-resistant cancers, specifically in EGFR-mutant NSCLC that has developed resistance to EGFR inhibitors.[5] KEAP1 is an adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex that targets the transcription factor NRF2 for degradation. By covalently binding to and crosslinking KEAP1 monomers, this compound disrupts this process.[5] Surprisingly, the anticancer effect in this context is independent of NRF2 stabilization and is mediated through an alternative, yet to be fully elucidated, substrate of KEAP1.[5]

Signaling Pathway

The diagram below outlines the mechanism of this compound as a covalent inhibitor of KEAP1.

MCB_613_KEAP1_Pathway cluster_normal Normal Conditions cluster_mcb613 With this compound KEAP1_dimer KEAP1 Dimer NRF2 NRF2 KEAP1_dimer->NRF2 Binds Ub Ubiquitination NRF2->Ub Leads to Proteasome Proteasomal Degradation Ub->Proteasome MCB613 This compound KEAP1_mono KEAP1 Monomers MCB613->KEAP1_mono Covalent Binding KEAP1_crosslinked Crosslinked KEAP1 KEAP1_mono->KEAP1_crosslinked Bridging Alternative_Substrate Alternative KEAP1 Substrate KEAP1_crosslinked->Alternative_Substrate Inhibits Degradation of Accumulation Accumulation Alternative_Substrate->Accumulation Cell_Death Cancer Cell Death Accumulation->Cell_Death

Figure 2: this compound mediated covalent inhibition of KEAP1.
Quantitative Data: In Vivo Efficacy in Xenograft Model

In a preclinical xenograft model using EGFR inhibitor-resistant NSCLC cells (GR4), this compound demonstrated significant tumor growth inhibition.

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle~1200-
This compound (20 mg/kg)~400~67%

Note: Data is estimated from graphical representations in the cited literature.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure for determining the IC50 of this compound in cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., MCF-7 or EGFR-resistant NSCLC cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) via intraperitoneal injection three times a week. The control group receives a vehicle solution.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: Continue treatment for a predetermined period (e.g., 7 weeks) or until tumors in the control group reach a maximum allowable size.

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the percentage of tumor growth inhibition at the end of the study.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and characterizing the mechanism of action of a compound like this compound.

Experimental_Workflow HTS High-Throughput Screening Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID Target_ID Target Identification Hit_ID->Target_ID Proteomic/Genomic Screens Mechanism_Elucidation Mechanism of Action Elucidation Target_ID->Mechanism_Elucidation In_Vitro In Vitro Validation (Cell-based assays) Mechanism_Elucidation->In_Vitro In_Vivo In Vivo Efficacy (Xenograft models) In_Vitro->In_Vivo Preclinical_Dev Preclinical Development In_Vivo->Preclinical_Dev

Figure 3: General experimental workflow for novel anticancer drug discovery.

Clinical Status

As of the latest available information, this compound is in the preclinical stage of development. There is no publicly available information regarding an Investigational New Drug (IND) application or the initiation of clinical trials for this compound.

Conclusion

This compound represents a promising preclinical anticancer agent with a unique dual mechanism of action. Its ability to induce cancer cell death through both SRC hyper-stimulation and covalent inhibition of KEAP1 highlights its potential to address different cancer types and overcome drug resistance. The data presented in this guide underscore the need for further investigation into the therapeutic potential of this compound, with the ultimate goal of translating these preclinical findings into clinical applications. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further explore the multifaceted activities of this intriguing molecule.

References

The Dual Molecular Targets of MCB-613: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCB-613 has emerged as a molecule of significant interest in cancer research, demonstrating a nuanced and context-dependent mechanism of action. Initially identified as a potent stimulator of the steroid receptor coactivator (SRC) family, subsequent research has revealed a distinct molecular target in the context of drug-resistant non-small cell lung cancer (NSCLC): the Kelch-like ECH associated protein 1 (KEAP1). This guide provides an in-depth technical overview of the dual molecular targets of this compound, detailing the experimental methodologies employed for their identification, summarizing key quantitative data, and illustrating the associated signaling pathways.

Molecular Target 1: Steroid Receptor Coactivators (SRCs) - A Hyper-activation Strategy

Initial high-throughput screening for small molecule inhibitors of SRCs unexpectedly identified this compound as a potent stimulator of this protein family, which includes SRC-1, SRC-2, and SRC-3.[1][2][3] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors, and their overexpression is implicated in various cancers.[1][2] this compound's unique mechanism involves the "over-stimulation" of SRCs, leading to excessive cellular stress and selective killing of cancer cells that are dependent on SRC-driven oncogenic programs.[1][2][4]

Experimental Protocols for SRC Target Identification and Characterization

1.1.1. High-Throughput Screening (HTS):

The initial identification of this compound as an SRC stimulator was achieved through a high-throughput screening campaign.[1]

  • Assay Principle: A luciferase reporter gene assay was used to measure the transcriptional activity of SRCs.

  • Cell Line: HEK293 cells were co-transfected with a Gal4-responsive luciferase reporter plasmid (pG5-luc) and a plasmid encoding a fusion protein of the Gal4 DNA-binding domain with either SRC-1, SRC-2, or SRC-3.[1]

  • Screening Process: A library of 359,484 compounds was screened for their ability to modulate the transcriptional activity of the SRC fusion proteins. Compounds that increased the luciferase signal were identified as potential stimulators.[1]

1.1.2. Luciferase Reporter Assays for Confirmation:

To confirm the pan-SRC stimulatory activity of this compound, luciferase assays were performed in HeLa cells.[1]

  • Method: Cells were co-transfected with the pG5-luc reporter and expression vectors for Gal4-SRC-1, -2, or -3. Transfected cells were then treated with varying concentrations of this compound for 24 hours before measuring luciferase activity.[1]

  • Target Gene Promoters: The effect of this compound on the activity of SRC-3 target gene promoters, such as MMP2 and MMP13, was also assessed using luciferase reporters.[1]

1.1.3. Co-immunoprecipitation (Co-IP):

Co-IP experiments were conducted to investigate the effect of this compound on the formation of coactivator complexes.

  • Method: HeLa cells overexpressing FLAG-tagged SRC-3 were treated with this compound. Cell lysates were then subjected to immunoprecipitation with an anti-FLAG antibody, followed by immunoblotting for interacting coactivators like CBP and CARM1.[5]

1.1.4. Fluorescence Spectroscopy:

Direct binding of this compound to the receptor interacting domain (RID) of SRC-3 was assessed using fluorescence spectroscopy.[6]

Quantitative Data: SRC Hyper-activation by this compound
ParameterCell LineAssayResultReference
SRC-1 Activation HeLaLuciferase AssayIncreased transcriptional activity with this compound treatment.[1]
SRC-2 Activation HeLaLuciferase AssayIncreased transcriptional activity with this compound treatment.[1]
SRC-3 Activation HeLaLuciferase AssayIncreased transcriptional activity with this compound treatment.[1]
MMP2 Promoter Activation HeLaLuciferase AssayEnhanced coactivation by SRC-3 in the presence of this compound.[1]
MMP13 Promoter Activation HeLaLuciferase AssayEnhanced coactivation by SRC-3 in the presence of this compound.[1]
SRC-3 Interaction with CBP HeLaCo-IPIncreased interaction in a dose-dependent manner with this compound.[5]
SRC-3 Interaction with CARM1 HeLaCo-IPIncreased interaction in a dose-dependent manner with this compound.[5]
Signaling Pathway: this compound-Induced SRC Hyper-activation

This compound directly binds to SRCs, promoting the formation of a transcriptional coactivator complex with proteins like CBP and CARM1.[1] This leads to hyper-activation of SRCs. Concurrently, this compound induces a rapid increase in intracellular reactive oxygen species (ROS), which in turn activates Abl kinase.[1] Activated Abl kinase then phosphorylates and further potentiates the activity of SRCs, creating a positive feedback loop.[1] The resulting deregulation of cellular homeostasis leads to severe endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately causing cancer cell death.[1]

MCB613_SRC_Pathway MCB613 This compound SRC SRC (SRC-1, -2, -3) MCB613->SRC Direct Binding & Stimulation ROS Reactive Oxygen Species (ROS) MCB613->ROS Induces Coactivator_Complex Coactivator Complex (SRC, CBP, CARM1) SRC->Coactivator_Complex Promotes Formation ER_Stress ER Stress & UPR Coactivator_Complex->ER_Stress Deregulation of Cellular Homeostasis Abl_Kinase Abl Kinase ROS->Abl_Kinase Activates Abl_Kinase->SRC Phosphorylates & Hyper-activates ER_Stress->ROS Positive Feedback Cell_Death Cancer Cell Death ER_Stress->Cell_Death

Caption: this compound induced SRC hyper-activation pathway.

Molecular Target 2: KEAP1 - Covalent Inhibition in Drug-Resistant NSCLC

In the context of epidermal growth factor receptor (EGFR) inhibitor-resistant NSCLC, this compound was identified to have a different primary molecular target: KEAP1.[7][8] KEAP1 is a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, which mediates the degradation of the transcription factor NRF2.[7] this compound acts as a covalent inhibitor of KEAP1, leading to the stabilization and activation of NRF2.[4][7]

Experimental Protocols for KEAP1 Target Identification

2.1.1. Chemoproteomics with a "Clickable" this compound Analog:

A chemoproteomic approach was employed to identify the direct protein interactors of this compound.[7]

  • Probe Design: A "clickable" derivative of this compound, containing an alkyne handle (ARM-3-124), was synthesized to allow for the subsequent attachment of a biotin tag for affinity purification.[7] An inactive analog (ARM-3-115) was used as a negative control.[7]

  • Experimental Workflow:

    • Parental (PC9) and drug-resistant (WZR12) NSCLC cells were treated with the active or inactive clickable probe.[7]

    • Cells were lysed, and the alkyne-tagged proteins were conjugated to an azide-biotin tag via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[7]

    • Biotinylated proteins were enriched using streptavidin beads.[7]

    • Enriched proteins were identified and quantified by mass spectrometry.[7]

2.1.2. CRISPR/Cas9 Loss-of-Function Screen:

A targeted CRISPR/Cas9 screen was performed to functionally validate the protein interactors identified through chemoproteomics.[7]

  • Library Design: A single-guide RNA (sgRNA) library was designed to target the genes encoding the 478 protein interactors of this compound.[7]

  • Screening Procedure:

    • Parental and drug-resistant NSCLC cell lines were transduced with the sgRNA library.[7]

    • The cell populations were cultured, and the relative abundance of each sgRNA was determined at the beginning and end of the experiment by deep sequencing.[7]

    • Genes whose knockout conferred resistance or sensitivity to this compound were identified. KEAP1 was a top hit whose loss conferred resistance, indicating it is the direct target of this compound's cytotoxic effects.[7]

2.1.3. Cellular Thermal Shift Assay (CETSA):

CETSA was used to confirm the direct binding of this compound to KEAP1 in cells.[7]

  • Principle: The binding of a ligand can alter the thermal stability of a target protein.

  • Method: Cells were treated with this compound, heated to various temperatures, and the amount of soluble KEAP1 remaining was quantified by immunoblotting. A decrease in the melting temperature (Tm) of KEAP1 in the presence of this compound indicates direct binding.[7]

Quantitative Data: KEAP1 Inhibition by this compound
ParameterCell LineAssayResultReference
This compound Protein Interactors PC9, WZR12Chemoproteomics478 potential protein interactors identified.[7]
KEAP1 as a Functional Target GR4, WZR12CRISPR/Cas9 ScreenKnockout of KEAP1 conferred resistance to this compound.[7]
KEAP1 Thermal Stability V5-KEAP1 expressing cellsCETSAThis compound reduced the Tm of V5-KEAP1 by more than 8.4 °C.[7]
KEAP1 Dimerization 293FTImmunoblotThis compound promotes the covalent dimerization of KEAP1.[7]
Signaling Pathway: this compound-Mediated KEAP1 Inhibition and NRF2 Activation

This compound possesses two electrophilic Michael acceptor sites, allowing it to act as a covalent bridge between two KEAP1 monomers.[7] This covalent dimerization of KEAP1 disrupts its ability to target NRF2 for ubiquitination and subsequent proteasomal degradation.[4][7] As a result, newly synthesized NRF2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.[7] Interestingly, the cytotoxic effect of this compound in this context appears to be independent of NRF2, as NRF2 knockout sensitizes cells to the drug.[7][8] This suggests that the accumulation of another, yet to be fully identified, KEAP1 substrate is responsible for the observed cell death.[7][8]

MCB613_KEAP1_Pathway cluster_nucleus Nucleus MCB613 This compound KEAP1 KEAP1 Monomers MCB613->KEAP1 Covalent Bridging KEAP1_Dimer Covalent KEAP1 Dimer KEAP1->KEAP1_Dimer NRF2 NRF2 KEAP1_Dimer->NRF2 Inhibition of Ubiquitination Other_Substrate Alternative KEAP1 Substrate KEAP1_Dimer->Other_Substrate Accumulation Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Ub Ubiquitin Ub->NRF2 Nucleus Nucleus ARE ARE-driven Gene Transcription Cell_Death Cell Death Other_Substrate->Cell_Death NRF2_n->ARE

Caption: this compound covalent inhibition of KEAP1 and downstream signaling.

Conclusion

This compound exhibits a fascinating dual-targeting capability, acting as a stimulator of SRCs in some cancer contexts and as a covalent inhibitor of KEAP1 in drug-resistant EGFR-mutant NSCLC. This context-dependent polypharmacology highlights the importance of thorough target identification and validation in drug development. The distinct mechanisms of action—hyper-activation of an oncogenic pathway versus covalent inhibition of a tumor suppressor pathway component—offer unique therapeutic opportunities. Further research into the downstream effectors of KEAP1 inhibition by this compound and the specific determinants of its target preference will be crucial for its clinical development.

References

MCB-613: A Dual-Mechanism Modulator of Steroid Receptor Coactivator and KEAP1 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MCB-613 has emerged as a compelling small molecule with a dual mechanism of action, positioning it as a molecule of significant interest in oncology and tissue regeneration. Initially identified as a potent stimulator of the p160 steroid receptor coactivators (SRCs), this compound has been shown to induce hyper-stimulation of SRC transcriptional activity, leading to excessive cellular stress and selective cytotoxicity in cancer cells.[1][2] More recent evidence has unveiled a second, distinct mechanism involving the covalent inhibition of Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the NRF2-mediated oxidative stress response.[3][4] This technical guide provides a comprehensive overview of the core scientific findings related to this compound, including its multifaceted mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.

Introduction

Steroid receptor coactivators (SRCs), comprising SRC-1, SRC-2, and SRC-3, are crucial integrators of various signaling pathways that drive cell growth and proliferation.[5] Their overexpression is frequently observed in a range of cancers, making them attractive therapeutic targets.[1] The conventional approach has been to inhibit SRC activity. However, this compound represents a paradigm shift, demonstrating that hyper-stimulation of SRCs can be a potent anti-cancer strategy.[1][2] This over-stimulation leads to an accumulation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, ultimately triggering cancer cell death through a process resembling paraptosis.[6]

Concurrently, research in non-small cell lung cancer (NSCLC) has identified this compound as a covalent inhibitor of KEAP1.[3][4] KEAP1 is the primary negative regulator of NRF2, a transcription factor that orchestrates the antioxidant cellular defense. By covalently binding to and promoting the dimerization of KEAP1, this compound disrupts the KEAP1-NRF2 interaction, leading to the stabilization and activation of NRF2.[3] This guide will delve into both of these intricate mechanisms, presenting the supporting data and methodologies for a thorough understanding of this compound's therapeutic potential.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound
AssayCell LineConcentrationEffectReference
Cell ViabilityMCF-7 (breast), PC-3 (prostate), H1299 (lung), HepG2 (liver)0-7 μMDose-dependent decrease in viability of cancer cells, with minimal effect on normal cells (mouse primary hepatocytes and MEFs).[1][1]
SRC Transcriptional Activity (Luciferase Assay)HeLaNot SpecifiedPotent stimulation of SRC-1, SRC-2, and SRC-3 transcriptional activity.[1][1]
MMP13 mRNA ExpressionMDA-MB-2316-8 μMIncreased expression of endogenous MMP13 mRNA.[7][7]
Unfolded Protein Response (UPR)Not Specified2-10 μMInduction of UPR markers, including phosphorylation of eIF2α and IRE1α, and increased ATF4 protein expression.[7][7]
KEAP1 Dimerization (Western Blot)PC9, WZR12Dose-dependentInduction of KEAP1 dimerization, observed as a band at ~160 kDa.[3][3]
Table 2: In Vivo Efficacy of this compound
ModelTreatment ProtocolOutcomeQuantitative ResultReference
MCF-7 Xenograft20 mg/kg, i.p., 3 times/week for 7 weeksTumor Growth InhibitionSignificant stalling of tumor growth compared to vehicle control.[3][3]
Myocardial Infarction (Mouse)20 mg/kg, i.p., post-MIReduction in Fibrosis and Improved Cardiac FunctionSignificant reduction in fibrosis and preservation of ejection fraction.[8][9][8][9]
EGFR-mutant NSCLC Xenograft (GR4)20 mg/kg, i.p., 3 times/weekSelective Tumor SuppressionSelective suppression of drug-resistant GR4 tumors.[3][3]

Signaling Pathways and Experimental Workflows

The dual mechanism of this compound can be visualized through the following signaling pathways and experimental workflows.

Signaling Pathways

MCB613_SRC_Pathway MCB613 This compound SRC Steroid Receptor Coactivators (SRCs) MCB613->SRC Direct Binding & Hyper-activation ROS Reactive Oxygen Species (ROS) MCB613->ROS Induction Coactivator_Complex SRC Coactivator Complex (e.g., CBP, CARM1) SRC->Coactivator_Complex Increased Interaction Gene_Transcription Target Gene Transcription Coactivator_Complex->Gene_Transcription Enhanced Transcription Abl_Kinase Abl Kinase Abl_Kinase->SRC Phosphorylation & Further Activation ROS->Abl_Kinase Activation Cell_Death Cancer Cell Death (Paraptosis-like) ROS->Cell_Death ER_Stress Endoplasmic Reticulum (ER) Stress & UPR ER_Stress->ROS Positive Feedback ER_Stress->Cell_Death Gene_Transcription->ER_Stress Deregulation of Cellular Homeostasis

This compound Steroid Receptor Coactivator (SRC) Stimulation Pathway.

MCB613_KEAP1_Pathway cluster_inhibition Inhibited Pathway MCB613 This compound KEAP1_Monomer KEAP1 Monomer MCB613->KEAP1_Monomer Covalent Binding KEAP1_Dimer Covalent KEAP1 Dimer KEAP1_Monomer->KEAP1_Dimer CUL3 Cullin 3 E3 Ubiquitin Ligase KEAP1_Monomer->CUL3 associates with KEAP1_Dimer->CUL3 Inhibits Association NRF2 NRF2 Ubiquitination NRF2 Ubiquitination & Degradation NRF2->Ubiquitination leads to ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates to Nucleus & Binds CUL3->NRF2 targets Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Induces

This compound KEAP1 Inhibition Pathway.
Experimental Workflows

Luciferase_Assay_Workflow start Start step1 Co-transfect cells with SRC expression vector and a reporter plasmid (e.g., pG5-luc). start->step1 step2 Treat cells with varying concentrations of this compound. step1->step2 step3 Lyse cells and measure luciferase activity. step2->step3 step4 Normalize luciferase activity to a control (e.g., Renilla luciferase). step3->step4 end End step4->end

Luciferase Reporter Assay Workflow.

CoIP_Workflow start Start step1 Treat cells with this compound. start->step1 step2 Lyse cells under non-denaturing conditions. step1->step2 step3 Incubate lysate with an antibody against the protein of interest (e.g., SRC-3). step2->step3 step4 Add Protein A/G beads to capture antibody-protein complexes. step3->step4 step5 Wash beads to remove non-specific binding. step4->step5 step6 Elute protein complexes. step5->step6 step7 Analyze by Western blot for interacting proteins (e.g., CBP, CARM1). step6->step7 end End step7->end

Co-Immunoprecipitation Workflow.

Experimental Protocols

Luciferase Reporter Assay for SRC Activity

This protocol is adapted from methodologies used to assess the transcriptional activation of SRCs by this compound.[1]

  • Cell Culture and Transfection:

    • Seed HeLa cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect cells using a suitable transfection reagent with a Gal4-luciferase reporter plasmid (pG5-luc) and a pBIND expression vector containing the full-length coding sequence of SRC-1, SRC-2, or SRC-3 fused to the Gal4 DNA-binding domain.

    • As a negative control, co-transfect with the empty pBIND vector.

  • This compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Luciferase Assay:

    • After 24 hours of treatment, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly luciferase activity using a luminometer according to the manufacturer's instructions.

    • To normalize for transfection efficiency, co-transfect a Renilla luciferase plasmid and measure its activity using a dual-luciferase reporter assay system.

Co-Immunoprecipitation for SRC-Coactivator Interaction

This protocol is designed to determine if this compound enhances the interaction between SRCs and other coactivators.[3]

  • Cell Treatment and Lysis:

    • Culture HeLa cells overexpressing FLAG-tagged SRC-3.

    • Treat cells with the desired concentrations of this compound for 1 hour.

    • Harvest and lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for an additional 2-4 hours to capture the immunocomplexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them three to five times with IP lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against interacting coactivators (e.g., CBP, CARM1) and the immunoprecipitated protein (FLAG-SRC-3) as a control.

    • Detect the proteins using appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.

Western Blot for KEAP1 Dimerization

This protocol is used to detect the covalent dimerization of KEAP1 induced by this compound.[3]

  • Cell Treatment and Lysis:

    • Treat parental (PC9) and drug-resistant (WZR12) NSCLC cells with increasing doses of this compound for 1 hour.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer. Do not add reducing agents like DTT or β-mercaptoethanol in the initial sample preparation to preserve the covalent dimer.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a 4-12% gradient SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against endogenous KEAP1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Monomeric KEAP1 will appear at ~80 kDa, and the covalent dimer will be detected at ~160 kDa.

Animal Xenograft Studies

This protocol outlines the in vivo assessment of this compound's anti-tumor efficacy.[3]

  • Cell Implantation:

    • Subcutaneously implant cancer cells (e.g., 5 x 10^6 PC9 or GR4 cells) into the flanks of 5-6 week-old female SCID mice.

    • Allow the tumors to establish and grow for approximately two weeks.

  • Treatment:

    • When tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 20 mg/kg in saline) or vehicle control via intraperitoneal (i.p.) injection three times weekly.

  • Monitoring and Endpoint:

    • Measure tumor volume using calipers and monitor the body weight of the mice regularly (e.g., twice a week).

    • Continue the treatment for a predetermined period (e.g., several weeks) or until the tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound is a novel small molecule with a fascinating dual mechanism of action, targeting both the SRC and KEAP1 pathways. Its ability to selectively kill cancer cells through hyper-stimulation of SRCs and to potentially overcome drug resistance in NSCLC by inhibiting KEAP1 highlights its significant therapeutic potential. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted biology of this compound and to advance its development as a potential therapeutic agent in oncology and other disease areas. Further investigation into the interplay between the SRC and KEAP1 pathways in response to this compound will be crucial for a complete understanding of its cellular effects and for optimizing its clinical application.

References

The Discovery and Synthesis of MCB-613: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCB-613, chemically known as 4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone, is a novel small molecule with demonstrated therapeutic potential in oncology and tissue injury.[1][2][3] Initially identified through a high-throughput screening for inhibitors of steroid receptor coactivators (SRCs), it was paradoxically characterized as a potent SRC stimulator.[4][5][6] Subsequent research has revealed a dual mechanism of action, including the covalent inhibition of Kelch-like ECH associated protein 1 (KEAP1).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of this compound, supported by available quantitative data and detailed experimental methodologies.

Discovery

This compound was discovered during a high-throughput screening of 359,484 compounds designed to identify inhibitors of the p160 steroid receptor coactivator (SRC) family (SRC-1, SRC-2, and SRC-3).[5] Contrary to the screen's objective, this compound was identified as a potent small molecule "stimulator" (SMS) of SRCs.[4] This counterintuitive finding led to the investigation of its effects on cancer cells, where it was found to induce excessive cellular stress and subsequent cell death, highlighting a novel therapeutic strategy of overstimulating oncogenic pathways.[4][5]

High-Throughput Screening Protocol

The initial discovery of this compound was made using a high-throughput phenotypic small molecule screen. While specific details of the proprietary screen are not fully available, such screens typically involve the following steps:

  • Assay Development: A cellular or biochemical assay is designed to measure the activity of the target, in this case, the transcriptional activity of SRCs. This often involves a reporter gene, such as luciferase, linked to a promoter regulated by the SRCs.

  • Compound Library Screening: A large library of chemical compounds is screened in a multi-well plate format (e.g., 384-well plates). Each well contains the assay components and a unique compound from the library.

  • Automated Readout: The activity in each well is measured using an automated plate reader. In the case of a luciferase reporter, luminescence would be quantified.

  • Hit Identification: Compounds that produce a significant change in the signal (in this case, an increase in SRC activity) are identified as "hits."

  • Hit Confirmation and Validation: The activity of the identified hits is confirmed through re-testing and dose-response analysis to determine potency and efficacy.

Synthesis of this compound

The synthesis of this compound is achieved through a double aldol condensation reaction.[1] This method involves the reaction of a cyclohexanone derivative with an aldehyde in the presence of a base or acid catalyst.

General Synthetic Protocol

The synthesis of this compound and its analogs can be performed as follows:

  • Starting Materials: The synthesis starts with a substituted cyclohexanone, such as 4-ethylcyclohexanone, and 3-picolinaldehyde.

  • Reaction Conditions: The double aldol condensation can be carried out under either acidic or basic conditions. For this compound analogs, acidic conditions (HCl in acetic acid) have been reported.[7]

  • Reaction Execution: The cyclohexanone and aldehyde are reacted in a suitable solvent at room temperature.

  • Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to yield the desired compound.

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a stimulator of SRCs and a covalent inhibitor of KEAP1.

Steroid Receptor Coactivator (SRC) Stimulation

This compound directly binds to and hyper-activates the transcriptional activity of all three members of the SRC family.[1] This overstimulation leads to a cascade of cellular events, particularly in cancer cells that are highly dependent on SRCs for their growth and survival.

The proposed signaling pathway for SRC stimulation by this compound is as follows:

  • Direct Binding: this compound directly binds to SRCs, enhancing their interaction with other coactivators like CBP and CARM1.[1]

  • ROS Induction: This hyper-activation leads to a rapid increase in intracellular reactive oxygen species (ROS).[4]

  • Abl Kinase Activation: The elevated ROS levels activate Abl kinase.[1]

  • SRC Phosphorylation: Activated Abl kinase further phosphorylates and hyper-activates SRCs, creating a positive feedback loop.[1]

  • ER Stress and UPR: The deregulation of cellular processes downstream of SRC hyper-activation induces severe endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1]

  • Cell Death: The excessive ER and oxidative stress overwhelm cancer cells, leading to a form of cell death with features of paraptosis, characterized by extensive cytoplasmic vacuolization.[5]

MCB_613_SRC_Pathway MCB613 This compound SRCs SRCs (SRC-1, SRC-2, SRC-3) MCB613->SRCs Direct Binding & Hyper-activation Coactivators Coactivators (CBP, CARM1) SRCs->Coactivators Increased Interaction ROS Increased ROS SRCs->ROS Induces ER_Stress ER Stress & UPR SRCs->ER_Stress Induces Abl Abl Kinase ROS->Abl Activates Abl->SRCs Phosphorylates & Further Hyper-activates ER_Stress->ROS Positive Feedback Cell_Death Paraptotic Cell Death ER_Stress->Cell_Death Leads to

This compound SRC Stimulation Pathway
Covalent Inhibition of KEAP1

In the context of drug-resistant non-small cell lung cancer (NSCLC), this compound has been shown to covalently inhibit KEAP1.[1] KEAP1 is an adaptor protein for the Cullin 3-based E3 ubiquitin ligase complex, which targets the transcription factor NRF2 for degradation.

The mechanism of KEAP1 inhibition by this compound is as follows:

  • Covalent Binding: this compound, being an electrophilic molecule with two Michael acceptor sites, covalently binds to KEAP1.[7]

  • KEAP1 Dimerization: A single molecule of this compound can bridge two KEAP1 monomers, promoting their covalent dimerization.[1][7]

  • NRF2 Stabilization: This modification interferes with the ability of KEAP1 to target NRF2 for ubiquitination and degradation.

  • NRF2 Accumulation and Translocation: Stabilized NRF2 accumulates in the cytoplasm and translocates to the nucleus.

  • Antioxidant Response: In the nucleus, NRF2 activates the transcription of antioxidant response element (ARE)-dependent genes, leading to a cytoprotective response.

MCB_613_KEAP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCB613 This compound KEAP1 KEAP1 (monomer) MCB613->KEAP1 Covalent Binding KEAP1_dimer Covalent KEAP1 Dimer KEAP1->KEAP1_dimer Dimerization NRF2 NRF2 KEAP1->NRF2 Binds & Targets for Degradation KEAP1_dimer->NRF2 Inhibits Degradation Ub_Proteasome Ubiquitination & Proteasomal Degradation NRF2->Ub_Proteasome NRF2_stabilized Stabilized NRF2 NRF2->NRF2_stabilized NRF2_nucleus NRF2 NRF2_stabilized->NRF2_nucleus Translocates ARE ARE (Antioxidant Response Element) NRF2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates

This compound KEAP1 Inhibition Pathway

Therapeutic Applications and Preclinical Data

This compound has shown promise in several therapeutic areas, including cancer and tissue injury.

Oncology

In various cancer cell lines (breast, prostate, lung), this compound has demonstrated selective cytotoxicity towards cancer cells while sparing healthy cells.[5] In a mouse xenograft model of breast cancer, this compound significantly stalled tumor growth.[5]

Preclinical Model Cell Lines Treatment Outcome Reference
In VitroPC-3 (prostate), MCF-7 (breast), HepG2 (liver), H1299 (lung)This compoundEfficiently killed cancer cells[3]
In Vivo (Mouse Xenograft)MCF-7 (breast cancer)This compoundSignificantly stalled tumor growth[3]
In Vivo (Mouse Xenograft)EGFR-mutant, EGFR inhibitor-resistant NSCLC (GR4)This compound (20 mg/kg, i.p., 3x weekly)Selectively suppressed tumor growth[7]
Myocardial Infarction and Stroke

This compound has been shown to be cardioprotective and neuroprotective in preclinical models of ischemic injury.

In a mouse model of myocardial infarction, administration of this compound post-injury led to:

  • Decreased infarct size

  • Reduced apoptosis and fibrosis

  • Preservation of cardiac function[8][9]

In a rat model of ischemic stroke, an this compound derivative, MCB-10-1, was shown to:

  • Decrease infarct size

  • Mitigate neurologic impairment[7]

Preclinical Model Injury Model Treatment Key Findings Reference
In Vivo (Mouse)Myocardial Infarction (LAD ligation)This compound (20 mg/kg, i.p.)Decreased infarct size, apoptosis, and fibrosis; maintained cardiac function[10]
In Vivo (Rat)Ischemic Stroke (MCAO)MCB-10-1 (this compound derivative)Decreased infarct size, mitigated neurologic impairment[7]

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for KEAP1 Dimerization
  • Cell Lysis: Treat cells (e.g., parental PC9 and drug-resistant WZR12) with increasing doses of this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against KEAP1, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of a band at approximately twice the molecular weight of monomeric KEAP1 indicates dimerization.[7]

Conclusion

This compound is a fascinating small molecule with a unique discovery history and a complex, dual mechanism of action. Its ability to both hyper-stimulate the SRC oncogenic program and covalently inhibit the key cellular stress sensor KEAP1 makes it a promising candidate for further preclinical and clinical investigation. The data gathered to date in models of cancer and ischemic tissue injury underscore its potential as a novel therapeutic agent. Further research is warranted to fully elucidate its complex pharmacology and translate these promising preclinical findings into clinical applications.

References

The Dual-Edged Sword: MCB-613's Induction of Oxidative Stress in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MCB-613 has emerged as a novel small molecule with potent anti-cancer properties, operating through a complex and multifaceted mechanism centered on the induction of overwhelming cellular stress. This technical guide delves into the core of this compound's activity: its ability to induce oxidative stress in cancer cells. Initially identified as a potent stimulator of steroid receptor coactivators (SRCs), further research has revealed a dual mechanism of action involving the covalent inhibition of Kelch-like ECH associated protein 1 (KEAP1). This guide will provide a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development in this promising area of oncology.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the effects of this compound on cancer cells, providing a clear comparison of its activity across different experimental parameters.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
PC-3Prostate Cancer~5
MCF-7Breast Cancer~5
H1299Lung Cancer~5
HepG2Liver Cancer~5

GI50 (Growth Inhibition 50) represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: this compound-Induced Generation of Reactive Oxygen Species (ROS)

Cell LineThis compound Concentration (µM)Treatment Time (hours)Fold Increase in ROS
HeLa104~3.5

ROS levels were measured using the fluorescent probe CM-H2DCFDA.

Table 3: Effect of this compound on Antioxidant Response and Coactivator Complex Formation

ParameterCell LineThis compound Concentration (µM)Treatment TimeQuantitative Change
Glutathione Reductase (GSR) ExpressionHeLa1024 hoursIncreased
SRC-3 Interaction with CBPHeLa (FLAG-SRC-3 overexpressing)101 hourIncreased
SRC-3 Interaction with CARM1HeLa (FLAG-SRC-3 overexpressing)101 hourIncreased

Changes in protein expression and interaction were quantified relative to vehicle-treated control cells.

Signaling Pathways and Mechanisms of Action

This compound induces oxidative stress through two primary, interconnected signaling pathways.

Hyper-activation of Steroid Receptor Coactivators (SRCs)

This compound was initially identified as a pan-stimulator of the p160 SRC family (SRC-1, SRC-2, and SRC-3).[1] In cancer cells, which often overexpress and rely on SRCs for their growth and survival, this compound's overstimulation of SRCs leads to a state of cellular hyper-activation.[2] This aberrant transcriptional activity results in a rapid increase in intracellular reactive oxygen species (ROS) and severe endoplasmic reticulum (ER) stress.[3][4] The accumulation of ROS creates a positive feedback loop, as oxidative stress can further activate kinases like Abl, which in turn can further hyper-activate SRCs.[3] This relentless cycle of overstimulation and stress ultimately overwhelms the cancer cell's adaptive capacities, leading to a form of cell death with characteristics of paraptosis.[1]

MCB613_SRC_Pathway MCB613 This compound SRC Steroid Receptor Coactivators (SRCs) MCB613->SRC Direct Binding & Stimulation Coactivator_Complex SRC-CBP-CARM1 Complex Formation SRC->Coactivator_Complex Promotes Transcriptional_Activity Aberrant Transcriptional Activity Coactivator_Complex->Transcriptional_Activity Leads to ROS Increased ROS Production Transcriptional_Activity->ROS ER_Stress ER Stress & Unfolded Protein Response Transcriptional_Activity->ER_Stress ROS->ER_Stress Abl_Kinase Abl Kinase Activation ROS->Abl_Kinase Activates Cell_Death Paraptotic Cell Death ROS->Cell_Death ER_Stress->Cell_Death Abl_Kinase->SRC Phosphorylates & Hyper-activates

Figure 1. this compound induced SRC hyper-activation pathway leading to oxidative stress.

Covalent Inhibition of KEAP1

More recent studies have unveiled a second, crucial mechanism of this compound action: the covalent inhibition of KEAP1.[5] KEAP1 is a key component of the cellular antioxidant response, acting as a negative regulator of the transcription factor NRF2. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. This compound, through its electrophilic nature, covalently binds to KEAP1, leading to its destabilization and promoting the dimerization of KEAP1 monomers.[5] This modification disrupts the KEAP1-NRF2 interaction, allowing NRF2 to accumulate and translocate to the nucleus, where it would typically activate the expression of antioxidant genes.

However, a surprising finding revealed that the knockout of NRF2 sensitizes cancer cells to this compound, suggesting that the pro-oxidant effects of this compound are not solely dependent on the canonical NRF2 pathway and may involve the modulation of other, yet to be fully identified, KEAP1 substrates.[5][6] This indicates a more complex interplay where the disruption of KEAP1 function by this compound contributes to a lethal level of oxidative stress, potentially through mechanisms independent of or even counteracted by NRF2 activation.

MCB613_KEAP1_Pathway cluster_nrf2 Canonical NRF2 Pathway MCB613 This compound KEAP1 KEAP1 MCB613->KEAP1 Covalent Binding & Inhibition NRF2 NRF2 KEAP1->NRF2 Binds and Inhibits Alternative_Substrate Alternative KEAP1 Substrate(s) KEAP1->Alternative_Substrate Modulates Proteasome Proteasomal Degradation NRF2->Proteasome Targeted for ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Oxidative_Stress Increased Oxidative Stress Alternative_Substrate->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death

Figure 2. this compound's interaction with the KEAP1-NRF2 pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the change in intracellular ROS levels following this compound treatment.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • CM-H2DCFDA fluorescent probe (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Protocol:

  • Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dish for microscopy).

  • Allow cells to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 4 hours).

  • Remove the culture medium and wash the cells once with warm PBS.

  • Incubate the cells with CM-H2DCFDA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh culture medium or PBS to the cells.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~529 nm emission for DCF).

  • Quantify the fluorescence signal and normalize it to the cell number or a housekeeping protein if necessary.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Objective: To determine if this compound enhances the interaction between SRC-3 and its coactivators, CBP and CARM1.

Materials:

  • HeLa cells overexpressing FLAG-tagged SRC-3

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-FLAG antibody (for immunoprecipitation)

  • Antibodies against CBP and CARM1 (for western blotting)

  • Protein A/G agarose beads

  • SDS-PAGE gels and western blotting apparatus

Protocol:

  • Culture FLAG-SRC-3 overexpressing HeLa cells and treat with this compound or vehicle control for the specified duration (e.g., 1 hour).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the supernatant with an anti-FLAG antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against CBP and CARM1, followed by appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

KEAP1 Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to KEAP1 in a cellular context.

Materials:

  • Drug-resistant cancer cells (e.g., WZR12) expressing V5-tagged KEAP1

  • This compound

  • PBS

  • Liquid nitrogen

  • Thermal cycler or heating block

  • SDS-PAGE and western blotting reagents

Protocol:

  • Treat V5-KEAP1 expressing cells with this compound or vehicle control for 1 hour.

  • Harvest and resuspend the cells in PBS containing protease inhibitors.

  • Subject the cell suspension to a freeze-thaw cycle using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble V5-KEAP1 at each temperature by western blotting using an anti-V5 antibody.

  • Generate a melting curve by plotting the amount of soluble V5-KEAP1 as a function of temperature to determine the melting temperature (Tm). A shift in Tm in the presence of this compound indicates direct binding.[5]

Conclusion

This compound represents a promising therapeutic agent that exploits the inherent vulnerabilities of cancer cells by inducing lethal levels of oxidative stress. Its dual mechanism of action, involving both the hyper-activation of SRCs and the covalent inhibition of KEAP1, underscores the complexity of its anti-cancer activity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel strategies that target the oxidative stress pathways in cancer. Further investigation into the non-canonical roles of KEAP1 and the identification of other potential targets of this compound will be crucial in fully elucidating its mechanism of action and optimizing its clinical application.

References

Preliminary Safety Profile of MCB-613: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary toxicity studies conducted on MCB-613, a novel small molecule with dual mechanisms of action as a potent stimulator of steroid receptor coactivators (SRCs) and a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1). The available preclinical data suggests a favorable safety profile with selective cytotoxicity towards cancer cells while demonstrating no apparent toxicity in normal cells and in vivo models at therapeutically effective doses.

In Vitro Cytotoxicity

This compound has demonstrated potent and selective cytotoxic effects against a variety of human cancer cell lines. In contrast, normal cell lines have shown resistance to the compound at similar concentrations.

Cell LineCancer TypeResultCitation
MCF-7Breast CancerCytotoxic[1][2]
PC-3Prostate CancerCytotoxic[1][2]
H1299Lung CancerCytotoxic[1][2]
HepG2Liver CancerCytotoxic[1][2]
Mouse Primary HepatocytesNormalResistant[1]
Mouse Embryonic Fibroblasts (MEF)NormalResistant[1]
Human Umbilical Vein Endothelial Cells (HUVEC)NormalResistant at low concentrations[1]

In Vivo Toxicity and Efficacy

Preclinical studies in mouse models have indicated that this compound is well-tolerated and does not produce obvious signs of toxicity at doses that result in significant anti-tumor or cardioprotective effects.

Animal ModelConditionDosing RegimenObservationCitation
Athymic Nude MiceMCF-7 Breast Cancer Xenograft20 mg/kg, intraperitoneal injection, 3 times a week for 7 weeksSignificantly stalled tumor growth with no obvious animal toxicity. Body weights were not statistically different from the control group.[1][2]
SCID MiceEGFR-mutant, EGFR inhibitor-resistant NSCLC Flank XenograftNot specifiedSelectively suppressed the growth of drug-resistant tumors.[3]
MiceMyocardial Infarction20 mg/kg, intraperitoneal injectionNo apparent toxicity.[4]

Mechanism of Action and Cellular Stress Response

This compound's selective toxicity in cancer cells is attributed to its ability to hyper-activate SRCs, leading to a cascade of cellular events culminating in cell death.[5] This overstimulation results in severe endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][5] This process creates a positive feedback loop, overwhelming the cancer cells' stress response mechanisms.[1] The resulting cytotoxicity exhibits features characteristic of paraptosis.[2]

In the context of non-small cell lung cancer (NSCLC), this compound acts as a covalent inhibitor of KEAP1.[3][6] This action exploits a collateral sensitivity in drug-resistant EGFR-mutant NSCLC cells.[3][6][7] this compound covalently bridges two KEAP1 monomers, interfering with the degradation of its substrates, such as NRF2.[3][6]

Experimental Protocols

In Vitro Cytotoxicity Assay
  • Cell Lines: A panel of human cancer cell lines (MCF-7, PC-3, H1299, HepG2) and normal cells (mouse primary hepatocytes, MEFs, HUVECs) were used.

  • Treatment: Cells were treated with varying concentrations of this compound (e.g., 0-7 μM) for a specified duration (e.g., 48 hours).[2]

  • Viability Assessment: Cell viability was assessed using standard methods to determine the cytotoxic effects of the compound.

In Vivo Xenograft Model (Breast Cancer)
  • Animal Model: Athymic nude mice were used.

  • Tumor Implantation: MCF-7 breast cancer cells were injected into the mammary fat pads to establish tumors.[1]

  • Treatment Protocol: Once tumors were established, mice were randomized into two groups. The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 20 mg/kg, administered three times a week for seven weeks. The control group received injections of a saline vehicle.[1][2]

  • Toxicity and Efficacy Monitoring: Tumor growth was monitored throughout the study. Animal body weights were recorded to assess for signs of toxicity.[1]

In Vivo Xenograft Model (NSCLC)
  • Animal Model: SCID mice were used.

  • Tumor Implantation: Drug-naïve (PC9) and drug-resistant (GR4) EGFR-mutant NSCLC cells were implanted into the flanks of the mice.[3]

  • Treatment: Mice were treated with this compound.

  • Efficacy Assessment: The selective suppression of drug-resistant tumor growth was evaluated.[3]

In Vivo Myocardial Infarction Model
  • Animal Model: Mice were subjected to permanent ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.[4]

  • Treatment Protocol: Two hours post-MI, mice were randomized to receive either 20 mg/kg of this compound or a vehicle control via intraperitoneal injection.[4]

  • Toxicity Assessment: The general health and survival of the animals were monitored for any signs of toxicity.[4]

Visualizing the Pathways and Workflows

MCB613_SRC_Pathway MCB613 This compound SRCs Steroid Receptor Coactivators (SRCs) MCB613->SRCs stimulates Hyperactivation Hyper-activation SRCs->Hyperactivation ER_Stress Endoplasmic Reticulum (ER) Stress Hyperactivation->ER_Stress ROS Reactive Oxygen Species (ROS) Hyperactivation->ROS Feedback_Loop Positive Feedback Loop ER_Stress->Feedback_Loop ROS->Feedback_Loop Feedback_Loop->ER_Stress Feedback_Loop->ROS Cell_Death Cancer Cell Death (Paraptosis) Feedback_Loop->Cell_Death

Caption: this compound induced SRC hyper-activation pathway leading to cancer cell death.

MCB613_KEAP1_Pathway MCB613 This compound KEAP1 KEAP1 Monomers MCB613->KEAP1 binds and bridges KEAP1_Dimer Covalent KEAP1 Dimer KEAP1->KEAP1_Dimer NRF2_Deg NRF2 Degradation KEAP1_Dimer->NRF2_Deg inhibits NRF2 NRF2 Accumulation NRF2_Deg->NRF2 leads to Cell_Suppression Suppression of Drug-Resistant NSCLC Cells NRF2->Cell_Suppression

Caption: this compound mediated covalent inhibition of KEAP1 in NSCLC.

InVivo_Toxicity_Workflow Start Start: Animal Model Selection (e.g., Nude Mice) Tumor_Implant Tumor Cell Implantation (e.g., MCF-7 cells) Start->Tumor_Implant Tumor_Growth Allow Tumors to Establish Tumor_Implant->Tumor_Growth Randomization Randomize into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer this compound (i.p.) or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Body Weight Treatment->Monitoring (e.g., 3x/week for 7 weeks) Monitoring->Treatment Endpoint End of Study: Data Analysis Monitoring->Endpoint

Caption: Experimental workflow for in vivo toxicity and efficacy studies.

References

MCB-613 and its Effect on the Unfolded Protein Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCB-613 is a novel small molecule compound that has demonstrated potent anti-cancer activity through the induction of overwhelming cellular stress. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a particular focus on its profound effects on the Unfolded Protein Response (UPR). This document consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. The dual-mechanistic nature of this compound, involving both hyper-activation of Steroid Receptor Coactivators (SRCs) and direct inhibition of Kelch-like ECH associated protein 1 (KEAP1), will be discussed in the context of UPR induction and cancer cell-selective cytotoxicity.

Introduction to the Unfolded Protein Response (UPR)

The Unfolded Protein Response is a highly conserved cellular stress response pathway that is activated by an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum (ER).[1] The primary objective of the UPR is to restore proteostasis by reducing the load of unfolded proteins. This is achieved through three main signaling branches, initiated by the ER-resident transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[2][3]

Under basal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein). Upon ER stress, BiP preferentially binds to unfolded proteins, leading to the activation of IRE1, PERK, and ATF6.[4]

  • The IRE1 Pathway: Activated IRE1 oligomerizes and autophosphorylates, activating its endoribonuclease domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.[5]

  • The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a transient attenuation of global protein synthesis, thereby reducing the influx of new proteins into the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[3]

  • The ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytosolic fragment (ATF6f). ATF6f then moves to the nucleus and functions as a transcription factor to induce the expression of ER chaperones and ERAD components.[5]

If these adaptive measures fail to resolve the ER stress, the UPR can switch to a pro-apoptotic signaling cascade, primarily through the induction of the transcription factor CHOP (C/EBP homologous protein) downstream of both the PERK and ATF6 pathways.[1]

This compound: A Dual-Mechanism Inducer of Cellular Stress

This compound is a small molecule that has been shown to selectively kill cancer cells by inducing intolerable levels of cellular stress.[6] Current research points towards two distinct, yet potentially interconnected, mechanisms of action that converge on the induction of the Unfolded Protein Response.

Mechanism 1: Hyper-activation of Steroid Receptor Coactivators (SRCs)

Initial studies identified this compound as a potent stimulator of the p160 steroid receptor coactivator (SRC) family, which includes SRC-1, SRC-2, and SRC-3.[7] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors that drive cancer cell growth and proliferation.[8]

This compound super-stimulates the transcriptional activity of SRCs, leading to a massive upregulation of their target genes.[7] This oncogenic overdrive results in a state of cellular hyper-metabolism and a dramatic increase in protein synthesis, which overwhelms the protein-folding capacity of the ER, thereby inducing severe ER stress and activating the UPR.[6][9] Furthermore, this hyper-activation leads to a surge in reactive oxygen species (ROS), creating a vicious cycle of oxidative and ER stress that ultimately leads to cancer cell death, exhibiting features of paraptosis.[6]

Mechanism 2: Covalent Inhibition of KEAP1

More recent investigations have revealed a second, direct molecular target of this compound: Kelch-like ECH associated protein 1 (KEAP1).[10] KEAP1 is a key component of an E3 ubiquitin ligase complex that targets the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) for degradation. NRF2 is the master regulator of the antioxidant response.

This compound, being an electrophilic molecule, acts as a covalent inhibitor of KEAP1. It utilizes two Michael acceptor sites to bridge two KEAP1 monomers, leading to their dimerization and inactivation.[10] This inhibition of KEAP1 leads to the stabilization and accumulation of NRF2, resulting in the activation of its downstream antioxidant transcriptional program.[10] While seemingly counterintuitive to a cell death mechanism, it is proposed that the cytotoxic effects of this compound in this context may be due to the accumulation of an alternative, yet-to-be-identified substrate of KEAP1, as NRF2 knockout was found to sensitize cells to this compound.[10][11] The activation of NRF2 transcriptional programs is a shared observation in studies focusing on both the SRC and KEAP1 mechanisms, suggesting a potential point of convergence.[12]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on cancer cell viability and the induction of UPR markers.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeApproximate IC50 (µM) after 48hReference
MCF-7Breast~5[6]
PC-3Prostate~5[6]
H1299Lung~7[6]
HepG2Liver~8[6]
PC9Non-Small Cell LungNot specified[10]
GR4Gefitinib-Resistant NSCLCMore sensitive than PC9[10]

Note: IC50 values are estimated from graphical representations in the cited literature.

Table 2: Quantitative Analysis of this compound-Induced UPR Markers

UPR MarkerCell LineTreatmentFold Change/ObservationReference
p-eIF2αHeLa10 µM this compound, 4hIncreased phosphorylation
p-IRE1αHeLa10 µM this compound, 4hIncreased phosphorylation
ATF4 proteinHeLa10 µM this compound, 4hIncreased expression
ATF6B mRNASRC-3 WT HeLa10 µM this compound, 24h~2.5-fold decrease
CHOP mRNASRC-3 WT HeLa10 µM this compound, 24h~2-fold increase[1]
DNAJC3 mRNASRC-3 WT HeLa10 µM this compound, 24h~3-fold increase[1]
Spliced XBP1HeLa10 µM this compound, 24hIncreased expression[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its effect on the UPR.

Cell Viability Assay (Resazurin Reduction Assay)

This protocol is a representative method for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence of the resorufin product using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Subtract the background fluorescence from the no-cell control wells. Express cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blotting for UPR Markers

This protocol describes the detection of key UPR protein markers.

  • Cell Lysis: Plate cells and treat with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α, eIF2α, p-IRE1α, IRE1α, ATF4, or β-actin overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Perform densitometric analysis of the bands using image analysis software, normalizing to a loading control like β-actin.

Reactive Oxygen Species (ROS) Detection Assay (DCF-DA Assay)

This protocol outlines a common method for measuring intracellular ROS levels.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with this compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • DCF-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in serum-free medium to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Washing: Remove the DCF-DA solution and wash the cells twice with PBS.

  • Data Acquisition: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Subtract the background fluorescence and express the results as a fold change relative to the vehicle control.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

UPR_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Lumen ER Lumen (Unfolded Proteins) BiP BiP ER_Lumen->BiP sequesters IRE1_inactive IRE1 (inactive) ER_Lumen->IRE1_inactive activates PERK_inactive PERK (inactive) ER_Lumen->PERK_inactive activates ATF6_inactive ATF6 (inactive) ER_Lumen->ATF6_inactive activates BiP->IRE1_inactive inhibits BiP->PERK_inactive inhibits BiP->ATF6_inactive inhibits IRE1_active IRE1 (active) IRE1_inactive->IRE1_active PERK_active PERK (active) PERK_inactive->PERK_active ATF6_cleavage ATF6 Cleavage ATF6_inactive->ATF6_cleavage translocates XBP1s XBP1s IRE1_active->XBP1s splices XBP1 mRNA eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 eIF2a_p->ATF4 translates Translation_attenuation Translation Attenuation eIF2a_p->Translation_attenuation ATF4_n ATF4 UPR_genes UPR Target Genes (Chaperones, ERAD) ATF4->UPR_genes activates transcription Apoptosis_genes Apoptotic Genes (CHOP) ATF4->Apoptosis_genes activates transcription ATF6f ATF6f ATF6_cleavage->ATF6f releases XBP1s->UPR_genes activates transcription ATF4_n->Apoptosis_genes ATF6f->UPR_genes activates transcription

Caption: The three branches of the Unfolded Protein Response (UPR) pathway.

MCB613_MoA cluster_SRC SRC Hyper-activation Pathway cluster_KEAP1 KEAP1 Inhibition Pathway MCB613 This compound SRCs SRCs (SRC-1, -2, -3) MCB613->SRCs stimulates KEAP1 KEAP1 MCB613->KEAP1 inhibits (covalently) SRC_hyperactivation SRC Hyper-activation SRCs->SRC_hyperactivation Oncogenic_overdrive Oncogenic Overdrive (Increased Protein Synthesis) SRC_hyperactivation->Oncogenic_overdrive ER_Stress ER Stress Oncogenic_overdrive->ER_Stress KEAP1_inhibition KEAP1 Inhibition KEAP1->KEAP1_inhibition NRF2 NRF2 Accumulation KEAP1_inhibition->NRF2 Alternative_substrate Alternative Substrate Accumulation (?) KEAP1_inhibition->Alternative_substrate Cell_Death Cancer Cell Death (Paraptosis-like) Alternative_substrate->Cell_Death UPR Unfolded Protein Response (PERK, IRE1, ATF6) ER_Stress->UPR ROS ROS Production UPR->ROS UPR->Cell_Death ROS->ER_Stress feedback loop ROS->Cell_Death

Caption: Proposed dual mechanisms of action for this compound leading to cancer cell death.

Experimental Workflows

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis

Caption: A typical workflow for Western Blot analysis of UPR markers.

Cell_Viability_Workflow start Seed Cells (96-well plate) treatment This compound Treatment (48 hours) start->treatment resazurin Add Resazurin treatment->resazurin incubation Incubate (2-4 hours) resazurin->incubation readout Measure Fluorescence (560ex/590em) incubation->readout analysis Calculate % Viability & IC50 readout->analysis

Caption: Workflow for assessing cell viability using the resazurin reduction assay.

Conclusion

This compound represents a promising anti-cancer agent that operates by inducing a state of excessive and unresolved cellular stress, leading to selective cytotoxicity in cancer cells. Its ability to potently activate the Unfolded Protein Response is a central feature of its mechanism of action. The dual-faceted nature of this compound, targeting both the SRC coactivator family and the KEAP1-NRF2 pathway, highlights the complexity of its interactions within the cellular environment. While the precise interplay between these two mechanisms requires further elucidation, it is clear that the convergence of these pathways on the induction of overwhelming ER and oxidative stress is the driving force behind its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on the UPR, offering valuable information for researchers and drug development professionals in the field of oncology. Further investigation into the downstream effectors of both the SRC and KEAP1 pathways in response to this compound will be critical for a complete understanding of its mode of action and for the development of next-generation therapeutics that exploit cellular stress pathways.

References

MCB-613: A Dual-Mechanism Regulator of Gene Transcription in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule MCB-613 and its multifaceted impact on the regulation of gene transcription. Initially identified as a potent stimulator of steroid receptor coactivators (SRCs), subsequent research has revealed a novel mechanism involving the covalent inhibition of Kelch-like ECH associated protein 1 (KEAP1). This document details the molecular mechanisms, summarizes key quantitative data, provides experimental protocols, and visualizes the complex signaling pathways affected by this compound.

Core Mechanisms of Action

This compound exhibits a unique dual-action profile, influencing gene transcription through two distinct pathways: the hyper-activation of the p160 steroid receptor coactivator (SRC) family and the covalent inhibition of KEAP1. These mechanisms have significant implications for cancer therapy, particularly in overcoming drug resistance.

Steroid Receptor Coactivator (SRC) Hyper-activation

This compound was first characterized as a small molecule 'stimulator' (SMS) of the SRC family of transcriptional coactivators, which includes SRC-1, SRC-2, and SRC-3.[1][2] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors, playing a significant role in cellular growth, proliferation, and metabolism.[3][4] In many cancer types, SRCs, particularly SRC-3, are overexpressed and contribute to tumorigenesis.[1][5]

This compound directly binds to SRCs, leading to their "super-stimulation" or "hyper-activation."[1] This excessive activation of SRCs enhances their interaction with other coactivators, such as CBP and CARM1, and triggers a cascade of downstream events.[1] The resulting deregulation of cellular homeostasis leads to severe endoplasmic reticulum (ER) stress and a rapid increase in intracellular reactive oxygen species (ROS).[1] This accumulation of cellular stress ultimately overwhelms cancer cells, leading to vacuolization and cell death, a process that has been described as having features of paraptosis.[1][4] This selective cytotoxicity towards cancer cells, which are often reliant on elevated SRC activity, presents a promising therapeutic window.[2][5]

Covalent Inhibition of KEAP1

More recent investigations have identified a second, distinct mechanism of action for this compound, particularly relevant in the context of drug-resistant non-small cell lung cancer (NSCLC).[6][7] this compound has been shown to covalently bind to KEAP1, a key component of the Cullin 3-based E3 ubiquitin ligase complex.[6] Under normal conditions, KEAP1 targets the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) for ubiquitination and subsequent proteasomal degradation.[6]

This compound possesses two electrophilic Michael acceptor sites, allowing a single molecule to act as a bridge between two KEAP1 monomers, promoting their covalent dimerization.[6] This modification interferes with the degradation of KEAP1 substrates. While this leads to the stabilization and accumulation of NRF2 and the activation of its downstream transcriptional program, studies have surprisingly shown that NRF2 knockout sensitizes cells to this compound.[6][7] This suggests that the anti-cancer efficacy of this compound through this pathway may be mediated by the modulation of other, as-yet-unidentified KEAP1 substrates, highlighting a collateral sensitivity in drug-resistant cancers.[6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound, providing insights into its potency and efficacy in various experimental settings.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PC-3ProstateData not specified[4]
MCF-7BreastData not specified[4]
HepG2LiverData not specified[4]
H1299LungData not specified[4]

Note: While the source indicates that this compound is cytotoxic to these cell lines, specific IC50 values were not provided in the abstract.

Table 2: Effect of this compound on SRC-3 Interaction with Coactivators

TreatmentInteraction with CBPInteraction with CARM1Reference
ControlBaselineBaseline[4]
This compoundRobust, dose-dependent increaseRobust, dose-dependent increase[4]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound.

MCB613_SRC_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm MCB613 This compound SRCs SRC-1, SRC-2, SRC-3 MCB613->SRCs Direct Binding & Hyper-activation Coactivator_Complex Coactivator Complex (CBP, CARM1) SRCs->Coactivator_Complex Increased Interaction ROS Reactive Oxygen Species (ROS) SRCs->ROS Generation ER_Stress Endoplasmic Reticulum (ER) Stress Coactivator_Complex->ER_Stress Deregulation of Cellular Homeostasis Abl_Kinase Abl Kinase ROS->Abl_Kinase Activation Abl_Kinase->SRCs Phosphorylation & Further Hyper-activation ER_Stress->ROS Positive Feedback Vacuolization Vacuolization ER_Stress->Vacuolization Cell_Death Cell Death Vacuolization->Cell_Death

Caption: this compound induced hyper-activation of SRCs leading to cell death.

MCB613_KEAP1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCB613 This compound KEAP1_Monomer1 KEAP1 Monomer KEAP1_Monomer2 KEAP1 Monomer MCB613->KEAP1_Monomer2 Covalent Bridging KEAP1_Dimer Covalent KEAP1 Dimer NRF2 NRF2 KEAP1_Monomer1->NRF2 Binds to Alternative_Substrate Alternative KEAP1 Substrate(s) KEAP1_Monomer1->Alternative_Substrate Binds to KEAP1_Dimer->NRF2 Dissociation KEAP1_Dimer->Alternative_Substrate Modulation Ub_Degradation Ubiquitination & Degradation NRF2->Ub_Degradation Leads to NRF2_nucleus NRF2 NRF2->NRF2_nucleus Translocation Alternative_Substrate->Ub_Degradation Leads to ARE Antioxidant Response Element (ARE) NRF2_nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates

Caption: this compound covalently inhibits KEAP1, modulating downstream pathways.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.

Luciferase Reporter Assay for SRC Activity

This assay is used to quantify the transcriptional activity of SRCs in the presence of this compound.

Protocol:

  • Cell Culture and Transfection:

    • HeLa cells are cultured in appropriate media.

    • Cells are co-transfected with a pG5-luc reporter plasmid (containing a luciferase gene under the control of a promoter with GAL4 binding sites) and a pBIND expression vector containing the GAL4 DNA-binding domain fused to the SRC of interest (e.g., pBIND-SRC-1, -2, or -3).[1]

  • This compound Treatment:

    • 24 hours post-transfection, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • After a 24-hour incubation period with this compound, the cells are lysed.

    • Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol.

    • Results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Immunoblotting for KEAP1 Dimerization

This method is employed to visualize the this compound-induced covalent dimerization of KEAP1.

Protocol:

  • Cell Culture and Treatment:

    • Parental PC9 and drug-resistant WZR12 cells are cultured in standard conditions.

    • Cells are treated with increasing doses of this compound for a short duration (e.g., one hour).[6]

  • Protein Extraction:

    • Following treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for endogenous KEAP1.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of a band at approximately twice the molecular weight of monomeric KEAP1 indicates dimerization.[6]

High-Throughput Phenotypic Small Molecule Screen

This approach was used to identify this compound as a compound that selectively targets EGFR inhibitor-resistant NSCLC cells.

Workflow:

  • Cell Plating: EGFR-mutant, EGFR inhibitor-resistant NSCLC cells are plated in multi-well plates.

  • Compound Library Screening: A large library of small molecules is added to the wells, with each well receiving a different compound.

  • Incubation: The cells are incubated with the compounds for a defined period.

  • Phenotypic Readout: A cell viability or cytotoxicity assay (e.g., CellTiter-Glo) is used to measure the effect of each compound on the cells.

  • Hit Identification: Compounds that selectively reduce the viability of the drug-resistant cells compared to parental cells are identified as "hits." this compound was identified through such a screen.[6][7]

HTS_Workflow Start Start: EGFR Inhibitor-Resistant NSCLC Cells Plate_Cells Plate Cells in Multi-Well Plates Start->Plate_Cells Add_Compounds Add Small Molecule Compound Library Plate_Cells->Add_Compounds Incubate Incubate for Defined Period Add_Compounds->Incubate Measure_Viability Measure Cell Viability (e.g., CellTiter-Glo) Incubate->Measure_Viability Analyze_Data Analyze Data and Identify Hits Measure_Viability->Analyze_Data MCB613_Identified Hit Identified: This compound Analyze_Data->MCB613_Identified

Caption: High-throughput screening workflow for identifying this compound.

Conclusion and Future Directions

This compound represents a novel chemical probe and potential therapeutic agent with a unique dual mechanism of action impacting gene transcription. Its ability to induce cancer cell death through SRC hyper-activation and to exploit collateral sensitivities in drug-resistant cancers via KEAP1 inhibition marks it as a significant tool for cancer research.

Future research should focus on several key areas:

  • Elucidation of Alternative KEAP1 Substrates: Identifying the specific KEAP1 substrates, other than NRF2, that are modulated by this compound is critical to fully understanding its mechanism in drug-resistant cancers.

  • In Vivo Efficacy and Toxicity: While preclinical studies have shown promise, further in vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in various cancer models.

  • Combination Therapies: Investigating the synergistic potential of this compound with existing targeted therapies and immunotherapies could lead to more effective treatment strategies.

  • Biomarker Development: Identifying biomarkers that predict sensitivity to this compound will be crucial for patient stratification in future clinical trials.

References

Initial Findings on MCB-613 in Non-Small Cell Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initial preclinical research reveals that the small molecule MCB-613 demonstrates a novel mechanism of action with potential therapeutic application in non-small cell lung cancer (NSCLC), particularly in tumors that have developed resistance to EGFR inhibitors. The primary molecular target of this compound has been identified as Kelch-like ECH associated protein 1 (KEAP1).[1] this compound acts as a covalent inhibitor of KEAP1, inducing its dimerization and subsequent destabilization.[1][2] This activity leads to cytotoxicity in EGFR inhibitor-resistant NSCLC cells through a pathway that is surprisingly independent of NRF2 activation, a canonical downstream effector of KEAP1.[1][3] These findings present a promising "collateral sensitivity" approach, where the acquisition of resistance to one therapy creates a vulnerability to another. Currently, there is no publicly available data from clinical trials for this compound in NSCLC.

Mechanism of Action

This compound operates through a distinct molecular mechanism centered on the covalent modification of KEAP1, a key regulator of cellular stress responses.

1.1 Covalent Inhibition and Dimerization of KEAP1: this compound is an electrophilic small molecule that possesses two Michael acceptor sites. This structure enables a single molecule of this compound to covalently bind to and bridge two separate KEAP1 monomers, forcing their dimerization.[1][2][3] This covalent modification leads to the destabilization of the KEAP1 protein.

1.2 NRF2-Independent Cytotoxicity: Under normal conditions, KEAP1 targets the transcription factor NRF2 for ubiquitination and proteasomal degradation.[1] Inhibition of KEAP1 by this compound does lead to the accumulation and activation of NRF2. However, studies have shown that the cytotoxic effects of this compound in EGFR inhibitor-resistant NSCLC cells are not dependent on NRF2. In fact, the genetic knockout of NRF2 was found to sensitize these cells further to this compound, suggesting that the anti-cancer activity is mediated by the accumulation of an alternative, yet-to-be-identified substrate of KEAP1.[1][3]

Signaling Pathway

MCB613_Mechanism cluster_0 Normal Cellular State cluster_1 This compound Treatment KEAP1 KEAP1 (monomer) NRF2 NRF2 KEAP1->NRF2 Ubiquitination Alternative_Substrate Alternative KEAP1 Substrate KEAP1->Alternative_Substrate Ubiquitination KEAP1_dimer KEAP1 Dimer (Inactive) Proteasome Proteasomal Degradation NRF2->Proteasome Alternative_Substrate->Proteasome MCB613 This compound MCB613->KEAP1 Covalent Bridging NRF2_active NRF2 (Accumulates) Alternative_Substrate_active Alternative Substrate (Accumulates) Cell_Death Cell Death Alternative_Substrate_active->Cell_Death

Figure 1: Proposed mechanism of action of this compound.

Preclinical Data

The preclinical efficacy of this compound has been evaluated in in vitro and in vivo models of EGFR-mutant NSCLC with acquired resistance to EGFR inhibitors.

In Vitro Efficacy

This compound has demonstrated selective cytotoxicity against EGFR inhibitor-resistant NSCLC cell lines. While specific IC50 values are not detailed in the available literature, the data indicates a clear collateral sensitivity where resistance to EGFR inhibitors correlates with increased sensitivity to this compound.

Cell LineEGFR StatusEGFR Inhibitor ResistanceSensitivity to this compound
PC9EGFR mutantNaiveLow
GR4EGFR mutantGefitinib-ResistantHigh
HCC827EGFR mutantNaiveLow
HCC827 (Clones)EGFR mutantGefitinib-ResistantHigh
MGH134Patient-derivedNaiveLow
MGH134 OR1/OR2Patient-derivedOsimertinib-ResistantHigh

Table 1: Summary of this compound In Vitro Activity in NSCLC Cell Lines.

In Vivo Efficacy

In vivo studies using a flank xenograft model in SCID mice demonstrated that this compound selectively suppressed the growth of drug-resistant tumors.

Xenograft ModelTreatmentOutcome
PC9 (Drug-Naive)This compoundMinimal tumor growth inhibition
GR4 (Drug-Resistant)This compoundSignificant tumor growth inhibition

Table 2: Summary of this compound In Vivo Xenograft Study.

Experimental Protocols

Cell Viability Assays

The sensitivity of NSCLC cell lines to this compound was determined using a standard cell viability assay.

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: A dilution series of this compound was added to the wells.

  • Incubation: Plates were incubated for a period of 72 hours.

  • Viability Assessment: Cell viability was measured using a commercially available assay reagent (e.g., CellTiter-Glo®) that quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls to determine relative cell viability.

In Vivo Xenograft Model

The in vivo efficacy of this compound was assessed in a subcutaneous xenograft model.

  • Cell Implantation: 5 x 10^6 PC9 (drug-naïve) or GR4 (drug-resistant) cells were subcutaneously implanted into the flanks of 5-6 week-old female SCID mice.

  • Tumor Growth: Tumors were allowed to establish for two weeks.

  • Treatment Initiation: Mice were randomized into treatment and control groups.

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, three times weekly. The control group received saline injections.

  • Monitoring: Tumor volume and mouse weight were measured regularly throughout the study.

  • Endpoint: The study was concluded after a predetermined period, and tumors were excised for further analysis.

Target Identification Workflow

A multi-step approach was utilized to identify the molecular target of this compound.

Target_ID_Workflow Screen High-Throughput Phenotypic Screen Click_Chem Click-Chemistry Proteomics Screen->Click_Chem Identify Interactors CRISPR_Screen CRISPR/Cas9 Loss-of-Function Screen Click_Chem->CRISPR_Screen Nominate Potential Targets Validation Direct Interaction and Dimerization Assays CRISPR_Screen->Validation Functionally Validate Target Target KEAP1 Validation->Target

Figure 2: Workflow for the identification of KEAP1 as the target of this compound.

3.3.1 Click-Chemistry Proteomics: To identify the protein interactors of this compound, a click-chemistry based proteomic approach was employed. This likely involved synthesizing a derivative of this compound with a bio-orthogonal handle (e.g., an alkyne or azide). This probe would then be incubated with cell lysates, followed by a click reaction to attach a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.

3.3.2 CRISPR/Cas9 Loss-of-Function Screen: A targeted CRISPR/Cas9 loss-of-function screen was conducted to functionally evaluate the protein interactors identified in the proteomics screen. A single-guide RNA (sgRNA) library targeting the genes encoding the potential protein interactors was introduced into EGFR inhibitor-resistant NSCLC cells. The depletion or enrichment of specific sgRNAs in the presence of this compound treatment identified genes essential for the drug's cytotoxic activity. KEAP1 was identified as a top hit in this screen.[1]

Conclusion and Future Directions

The initial findings for this compound in non-small cell lung cancer highlight a promising therapeutic strategy for overcoming EGFR inhibitor resistance. The novel mechanism of action, involving NRF2-independent cytotoxicity through covalent inhibition of KEAP1, warrants further investigation. Future research should focus on elucidating the specific downstream effectors responsible for cell death, expanding preclinical testing to a broader range of NSCLC subtypes and patient-derived models, and conducting formal IND-enabling studies to assess the potential for clinical development. The lack of clinical trial data underscores the early stage of this compound's development.

References

Methodological & Application

Application Notes and Protocols for MCB-613 in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCB-613 is a small molecule compound that has been shown to exhibit potent anti-cancer effects through two distinct mechanisms of action, making it a versatile tool for in vitro cell culture research. Initially identified as a potent stimulator of p160 steroid receptor coactivators (SRCs), this compound can induce hyper-stimulation of SRCs, leading to overwhelming cellular stress and subsequent cell death in cancer cells that are dependent on SRC-driven transcriptional programs.[1][2] More recently, this compound has been identified as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), a key negative regulator of the transcription factor NRF2.[3][4] By inhibiting KEAP1, this compound causes the accumulation of NRF2, which can sensitize drug-resistant cancer cells to therapy. These dual activities make this compound a valuable pharmacological probe for studying cellular stress responses, transcriptional regulation, and mechanisms of drug resistance.

This document provides detailed protocols for in vitro studies using this compound, focusing on its activities as both an SRC stimulator and a KEAP1 inhibitor.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayEndpointThis compound ConcentrationObserved EffectReference
PC-3Prostate CancerCytotoxicity AssayCell ViabilityNot SpecifiedEfficiently killed cells[5]
MCF-7Breast CancerCytotoxicity AssayCell ViabilityNot SpecifiedEfficiently killed cells[5]
HepG2Liver CancerCytotoxicity AssayCell ViabilityNot SpecifiedEfficiently killed cells[5]
H1299Lung CancerCytotoxicity AssayCell ViabilityNot SpecifiedEfficiently killed cells[5]
GR4Drug-Resistant NSCLCCell Viability AssayRelative Cell Viability1 µM and 2 µMDose-dependent decrease in viability after 72h[3]
WZR12Drug-Resistant NSCLCCell Viability AssayRelative Cell Viability1 µM and 2 µMDose-dependent decrease in viability after 72h[3]
Table 2: Effect of this compound on Protein Expression and Activity
Target ProteinCell LineThis compound ConcentrationTreatment TimeObserved EffectReference
SRC-1, SRC-2, SRC-3HeLaNot Specified24 hoursDecreased protein levels[4]
KEAP1 (monomer)PC9 and WZR120.5 µM - 4 µM1 hourDose-dependent decrease[3]
KEAP1 (dimer)PC9 and WZR120.5 µM - 4 µM1 hourDose-dependent increase[3]
NRF2WZR122 µM0-24 hoursAccumulation over time[3]
SRC-1, SRC-2, SRC-3Cardiac FibroblastsNot Specified24 hoursPreferential stimulation of SRC-3 activity[1]

Signaling Pathways and Experimental Workflows

This compound as an SRC Stimulator

This compound can directly bind to and hyper-activate steroid receptor coactivators (SRCs), leading to an amplified transcriptional output.[1] This overstimulation results in a cascade of cellular stress responses, including the generation of reactive oxygen species (ROS) and induction of the unfolded protein response (UPR), ultimately culminating in cancer cell death.[4]

MCB_613_SRC_Pathway MCB613 This compound SRC Steroid Receptor Coactivators (SRCs) MCB613->SRC Direct Binding & Hyper-activation Coactivators Coactivator Complex (e.g., CBP, CARM1) SRC->Coactivators Increased Interaction ROS Reactive Oxygen Species (ROS) SRC->ROS Generation ERStress ER Stress & UPR Coactivators->ERStress Deregulation of Cellular Homeostasis AblKinase Abl Kinase AblKinase->SRC Phosphorylation & Further Hyper-activation ROS->AblKinase Activation ERStress->ROS Positive Feedback CellDeath Vacuolization & Cell Death ERStress->CellDeath

Caption: Signaling pathway of this compound as an SRC stimulator.

This compound as a KEAP1 Inhibitor

This compound can covalently bind to KEAP1, leading to its dimerization and subsequent inhibition.[3] This prevents the KEAP1-mediated ubiquitination and degradation of NRF2, resulting in NRF2 accumulation and translocation to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.[3][6]

MCB_613_KEAP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCB613 This compound KEAP1_monomer KEAP1 (monomer) MCB613->KEAP1_monomer Covalent Binding KEAP1_dimer KEAP1 Dimer (Inactive) KEAP1_monomer->KEAP1_dimer Induces Dimerization NRF2 NRF2 KEAP1_monomer->NRF2 Ubiquitination KEAP1_dimer->NRF2 Inhibition of Degradation Proteasome Proteasome NRF2->Proteasome Degradation Ub Ubiquitin Ub->NRF2 NRF2_accumulated Accumulated NRF2 NRF2_nuc NRF2 NRF2_accumulated->NRF2_nuc Translocation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binding Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Activation

Caption: Signaling pathway of this compound as a KEAP1 inhibitor.

Experimental Protocols

Protocol 1: Assessment of SRC Transcriptional Activity using Luciferase Reporter Assay

This protocol is designed to measure the effect of this compound on the transcriptional activity of SRCs.

Materials:

  • HeLa cells (or other suitable cell line)

  • pG5-luc reporter vector

  • pBIND-SRC-1, pBIND-SRC-2, or pBIND-SRC-3 expression vectors

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the pG5-luc reporter vector and a pBIND-SRC expression vector (or an empty pBIND vector as a control) using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO) for an additional 24 hours.[4]

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the Luciferase Assay System.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of each lysate. Express the results as fold induction relative to the vehicle-treated control.

Protocol 2: Western Blot Analysis of KEAP1 Dimerization and NRF2 Accumulation

This protocol details the detection of this compound-induced KEAP1 dimerization and subsequent NRF2 stabilization by Western blotting.

Materials:

  • PC9, WZR12, or other relevant cancer cell lines

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-KEAP1, anti-NRF2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 2 µM) or DMSO for the indicated time (e.g., 1 hour for KEAP1 dimerization, or a time course for NRF2 accumulation).[3]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Monomeric KEAP1 will appear at ~80 kDa, while the this compound-induced dimer will be at ~160 kDa.[3]

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the measurement of ROS production in cells treated with this compound, a key event in its SRC-stimulating activity.

Materials:

  • HeLa cells or other cancer cell lines

  • This compound (dissolved in DMSO)

  • CM-H2DCFDA or other suitable ROS-sensitive fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (for plate reader analysis) or on glass coverslips in a 24-well plate (for microscopy).

  • This compound Treatment: Treat the cells with this compound or vehicle control for the desired duration.

  • ROS Probe Loading:

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with the ROS-sensitive probe (e.g., CM-H2DCFDA) in PBS for 30 minutes at 37°C, protected from light.[7]

  • Washing: Remove the probe solution and wash the cells gently with PBS.

  • Fluorescence Measurement:

    • For microscopy, mount the coverslips and visualize the cells using a fluorescence microscope.

    • For plate reader analysis, add PBS to each well and measure the fluorescence intensity (excitation/emission ~495/525 nm for CM-H2DCFDA).

  • Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle-treated control.

Protocol 4: Co-Immunoprecipitation (Co-IP) to Assess SRC-Coactivator Interactions

This protocol is for investigating the effect of this compound on the interaction between SRCs and their coactivators.

Materials:

  • Cells overexpressing a tagged version of an SRC protein (e.g., FLAG-SRC-3)

  • This compound (dissolved in DMSO)

  • Co-IP lysis buffer

  • Anti-FLAG antibody (or antibody against the tag) conjugated to beads

  • Primary antibodies for Western blotting (e.g., anti-CBP, anti-CARM1)

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Treatment: Treat cells overexpressing the tagged SRC with this compound or vehicle control for the desired time (e.g., 1 hour).[8]

  • Cell Lysis: Lyse the cells in Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with anti-tag antibody-conjugated beads overnight at 4°C with gentle rotation.

    • Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., CBP, CARM1). The input lysates should also be run as a control.

These protocols provide a framework for investigating the multifaceted activities of this compound in vitro. Researchers should optimize the specific conditions, such as cell type, drug concentration, and treatment duration, for their particular experimental system.

References

Application Notes and Protocols for MCB-613 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCB-613 is a small molecule compound with demonstrated anti-cancer properties, operating through distinct mechanisms of action that create vulnerabilities in cancer cells. Initially identified as a potent stimulator of p160 steroid receptor coactivators (SRCs), this compound has been shown to induce hyper-activation of SRCs, leading to excessive cellular stress and selective death in cancer cells that overexpress and rely on these coactivators.[1][2][3] More recently, this compound has been identified as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), proving effective in overcoming drug resistance in non-small cell lung cancer (NSCLC).[4][5] These dual activities make this compound a compelling candidate for preclinical evaluation in various cancer models, including mouse xenografts.

These application notes provide a comprehensive overview of the methodologies for utilizing this compound in a mouse xenograft model, based on existing preclinical data.

Mechanisms of Action

This compound exhibits at least two distinct mechanisms by which it exerts its anti-tumor effects:

  • SRC Hyper-activation: this compound was first characterized as a small molecule that "super-stimulates" the transcriptional activity of SRCs (SRC-1, SRC-2, and SRC-3).[1][3] In cancer cells, which often have an over-reliance on SRCs for growth and survival, this hyper-stimulation leads to an overload of the endoplasmic reticulum (ER) and oxidative stress, culminating in a form of cell death with characteristics of paraptosis.[1][6] This overstimulation of an oncogenic program represents a novel therapeutic strategy.[2][7]

  • Covalent Inhibition of KEAP1: In the context of drug-resistant NSCLC, this compound acts as a covalent inhibitor of KEAP1.[4][5] It achieves this by bridging two KEAP1 monomers, which interferes with the degradation of its substrates.[4] This action is particularly effective against EGFR inhibitor-resistant NSCLC cells, highlighting a collateral sensitivity that can be exploited therapeutically.[4]

Signaling Pathways

Below are diagrams illustrating the two known signaling pathways of this compound.

MCB613_SRC_Pathway MCB613 This compound SRCs SRC-1, SRC-2, SRC-3 MCB613->SRCs Binds & Hyper-activates ROS ↑ Reactive Oxygen Species (ROS) MCB613->ROS Coactivators Coactivator Complex (e.g., CBP, CARM1) SRCs->Coactivators Promotes formation ER_Stress ↑ ER Stress & UPR Coactivators->ER_Stress Abl Abl Kinase ROS->Abl Activates Cell_Death Cancer Cell Death (Paraptosis-like) ROS->Cell_Death Abl->SRCs Phosphorylates & Further Hyper-activates ER_Stress->ROS Feedback loop ER_Stress->Cell_Death

Caption: this compound mechanism via SRC hyper-activation.

MCB613_KEAP1_Pathway MCB613 This compound KEAP1 KEAP1 Monomers MCB613->KEAP1 Covalently binds KEAP1_Dimer Covalent KEAP1 Dimer KEAP1->KEAP1_Dimer Bridges Substrate Alternative KEAP1 Substrate KEAP1_Dimer->Substrate Stabilizes Degradation Ubiquitination & Degradation KEAP1_Dimer->Degradation Inhibits Substrate->Degradation Normal Process Cell_Suppression Selective Suppression of Drug-Resistant Cells Substrate->Cell_Suppression Modulation leads to

Caption: this compound mechanism via covalent inhibition of KEAP1.

Quantitative Data Summary

The following table summarizes the quantitative data for the in vivo administration of this compound in a mouse xenograft model based on published studies.

ParameterDetailsCancer ModelReference
Compound This compoundBreast Cancer[1]
Xenograft Model MCF-7 cells in athymic nude miceBreast Cancer[1]
Dosing 20 mg/kgBreast Cancer[1]
Administration Route Intraperitoneal (i.p.) injectionBreast Cancer[1]
Dosing Frequency Three times a weekBreast Cancer[1]
Efficacy Significantly stalled tumor growthBreast Cancer[1]
Toxicity No obvious animal toxicity observedBreast Cancer[1]
Xenograft Model Drug-resistant GR4 NSCLC cells in SCID miceNSCLC[4]
Efficacy Selectively suppressed drug-resistant tumorsNSCLC[4]

Experimental Protocols

This section provides a detailed protocol for evaluating the anti-tumor efficacy of this compound in a subcutaneous mouse xenograft model.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Cell Line Culture (e.g., MCF-7, PC-9 GR4) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Implantation Cell_Harvest->Implantation Animal_Acclimatization 3. Animal Acclimatization (e.g., Nude, SCID mice) Animal_Acclimatization->Implantation Tumor_Monitoring 5. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 6. Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment 7. This compound or Vehicle Administration Randomization->Treatment Data_Collection 8. Monitor Tumor Volume & Body Weight Treatment->Data_Collection Endpoint 9. Study Endpoint & Euthanasia Data_Collection->Endpoint Tumor_Excision 10. Tumor Excision & Analysis (e.g., Histology) Endpoint->Tumor_Excision

Caption: Experimental workflow for a mouse xenograft study.

Materials
  • This compound

  • Vehicle for formulation (e.g., saline)

  • Human cancer cell line of interest (e.g., MCF-7 for breast cancer, drug-resistant NSCLC cells)

  • Cell culture medium and reagents

  • 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice)

  • Matrigel (optional, can improve tumor take rate)

  • Sterile syringes and needles

  • Anesthetic (e.g., isoflurane)

  • Digital calipers

Establishment of Mouse Xenograft Models
  • Cell Culture: Culture the chosen cancer cell line according to standard protocols until they reach 80-90% confluency.

  • Cell Preparation:

    • Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer.

    • Assess cell viability (should be >95%).

    • Resuspend the cell pellet in cold, serum-free medium or PBS, optionally mixed 1:1 with Matrigel, to the desired concentration (e.g., 5 x 10^6 cells per 100 µL).

    • Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

This compound Administration
  • Tumor Monitoring and Group Randomization:

    • Once tumors are palpable, monitor their growth 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare the this compound formulation. While the published study used intraperitoneal injection, the solubility in DMSO is noted to be >13.2 mg/mL, which may allow for other formulations.[6] For i.p. injection, this compound can be dissolved in a suitable vehicle like saline.

    • Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups via intraperitoneal injection.

    • Repeat administration at the desired frequency (e.g., three times a week).

Monitoring and Data Collection
  • Animal Health: Monitor the general health and body weight of the mice daily.

  • Tumor Volume: Measure tumor volume 2-3 times per week.

  • Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size, or after a set duration), euthanize the mice.

  • Tumor Analysis: Excise the tumors, weigh them, and process for further analysis such as histology, immunohistochemistry, or Western blotting to assess pharmacodynamic markers.

Disclaimer

This document provides a summary of publicly available information and established protocols. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of the cancer model being used. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for MCB-613 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCB-613 is a novel small molecule that acts as a potent stimulator of the p160 steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1] In contrast to conventional cancer therapies that aim to inhibit oncogenic pathways, this compound employs a unique mechanism of action by hyper-stimulating the transcriptional activity of SRCs.[2] This overstimulation induces significant cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), leading to selective cell death in cancer cells that overexpress and rely on SRCs for their growth and survival.[1][2] These application notes provide detailed protocols for determining the optimal concentration of this compound and assessing its effects on breast cancer cell lines.

Data Presentation

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose of a compound. Based on available data, the IC50 value for the breast cancer cell line MCF-7 after 48 hours of treatment can be estimated from dose-response curves.

Cell LineCancer TypeTreatment Duration (hours)Estimated IC50 (µM)Reference
MCF-7Breast48~5[1]
PC-3Prostate48~5[1]
H1299Lung48~5[1]
HepG2Liver48~5[1]

Note: The IC50 values are estimated from the graphical data presented in the cited literature. For precise determination in your specific experimental setting, it is recommended to perform a dose-response experiment as detailed in the protocols below.

Signaling Pathway of this compound

This compound exerts its cytotoxic effects by binding to and hyper-activating steroid receptor coactivators. This leads to a cascade of downstream events culminating in cancer cell death.

MCB613_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Stress Response cluster_2 Cellular Outcome MCB613 This compound SRC SRC-1/2/3 MCB613->SRC Binds & Hyper-activates Coactivators Coactivator Complex (CBP, CARM1) SRC->Coactivators Increases Interaction ROS Reactive Oxygen Species (ROS) Coactivators->ROS Generates ER_Stress ER Stress & UPR Coactivators->ER_Stress Induces Abl Abl Kinase ROS->Abl Activates Abl->SRC Phosphorylates & Further Activates ER_Stress->ROS Positive Feedback Vacuolization Cytoplasmic Vacuolization ER_Stress->Vacuolization Cell_Death Paraptotic-like Cell Death Vacuolization->Cell_Death

Caption: this compound hyper-activates SRCs, leading to ROS production and ER stress, culminating in cell death.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol describes how to determine the IC50 value of this compound in breast cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3, T-47D)

  • Complete growth medium (specific to the cell line)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture breast cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete growth medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium from a concentrated stock solution. A suggested starting range is 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO concentration equal to the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow Start Start: Culture Cells Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze Analyze Data & Determine IC50 Read_Absorbance->Analyze

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Protocol 2: Assessment of Reactive Oxygen Species (ROS) Production

This protocol outlines the detection of intracellular ROS levels in breast cancer cells treated with this compound using the fluorescent probe CM-H2DCFDA.

Materials:

  • Breast cancer cells

  • Complete growth medium

  • This compound

  • CM-H2DCFDA (5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, acetyl ester)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an appropriate culture vessel (e.g., 6-well plate or chamber slides).

    • Allow cells to attach overnight.

    • Treat cells with this compound at the predetermined IC50 concentration for a desired time (e.g., 24 hours). Include a vehicle control.

  • Staining with CM-H2DCFDA:

    • Prepare a 5 µM working solution of CM-H2DCFDA in serum-free medium.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the CM-H2DCFDA working solution for 30 minutes at 37°C in the dark.

  • Imaging and Quantification:

    • Wash the cells twice with warm PBS.

    • Immediately visualize the cells under a fluorescence microscope using an appropriate filter set (excitation ~495 nm, emission ~525 nm).

    • Alternatively, for quantitative analysis, lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.

Conclusion

This compound represents a promising therapeutic agent with a novel mechanism of action for the treatment of breast cancers that are dependent on steroid receptor coactivator signaling. The protocols provided herein offer a framework for researchers to determine the optimal effective concentrations of this compound and to investigate its mechanistic effects on breast cancer cell lines. Careful optimization of these protocols for specific cell lines and experimental conditions is recommended for obtaining robust and reproducible results.

References

Application Notes and Protocols for MCB-613 Administration in Myocardial Infarction In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCB-613 is a potent small molecule stimulator of steroid receptor coactivators (SRCs), playing a significant role in cellular plasticity and growth pathways.[1][2] In the context of myocardial infarction (MI), this compound has demonstrated considerable therapeutic potential by mitigating adverse cardiac remodeling.[3][4] When administered shortly after an ischemic event, this compound has been shown to preserve cardiac function by reducing infarct size, apoptosis, hypertrophy, and fibrosis.[3][4] The cardioprotective effects of this compound are attributed to its ability to modulate the post-MI inflammatory and fibrotic responses.[3][4][5][6] Specifically, it inhibits macrophage and interleukin-1 (IL-1) inflammatory signaling, curtails the differentiation of fibroblasts, and encourages the proliferation of anti-inflammatory macrophages.[3][4][6] These actions collectively contribute to a more favorable wound healing process and preservation of cardiac tissue.[1][5] This document provides detailed application notes and protocols for the in vivo administration of this compound in a murine model of myocardial infarction.

Mechanism of Action

This compound functions as a stimulator of the p160 steroid receptor coactivator (SRC) family, with a pronounced effect on SRC-3.[1] SRCs are crucial regulators of transcription, integrating signals from various pathways to control gene expression involved in growth, development, and metabolism.[7][8][9] Following myocardial infarction, the heart undergoes a period of intense inflammation and subsequent fibrosis, leading to pathological remodeling and heart failure.[4] this compound intervenes in this process by stimulating SRCs, which in turn modulates the expression of genes involved in inflammation and tissue repair.[3][6]

The key mechanistic effects of this compound in the post-MI heart include:

  • Inhibition of Inflammatory Signaling: this compound attenuates the acute inflammatory response by inhibiting macrophage inflammatory signaling and IL-1 signaling pathways.[3][4]

  • Attenuation of Fibrosis: The molecule reduces the differentiation of cardiac fibroblasts, which are the primary cells responsible for collagen deposition and scar formation.[3][4]

  • Promotion of Anti-Inflammatory Macrophages: this compound promotes the presence of Tsc22d3-expressing macrophages, which are associated with an anti-inflammatory and pro-reparative phenotype.[3][4]

Data Presentation

Table 1: Summary of this compound Effects on Cardiac Remodeling Post-Myocardial Infarction

ParameterEffect of this compound Treatment
Infarct SizeDecreased[3][4]
ApoptosisDecreased[3][4]
HypertrophyDecreased[3][4]
FibrosisDecreased[1][3][4]
Cardiac Function (e.g., Ejection Fraction)Maintained/Improved[3][5]
Macrophage Inflammatory SignalingInhibited[3][4]
IL-1 SignalingInhibited[3][4]
Fibroblast DifferentiationAttenuated[3][4]
Tsc22d3 Expressing MacrophagesPromoted[3][4]

Experimental Protocols

Murine Model of Myocardial Infarction (Permanent Ligation of Left Anterior Descending Artery)

This protocol describes the surgical procedure to induce myocardial infarction in mice, a widely used model to study cardiac injury and repair.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • 7-0 silk suture

  • Mechanical ventilator

  • Warming pad

  • Analgesics (e.g., buprenorphine)

  • Sterile saline

Procedure:

  • Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance).

  • Place the mouse in a supine position on a warming pad to maintain body temperature.

  • Intubate the mouse and connect it to a mechanical ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • Pass a 7-0 silk suture under the LAD, approximately 2-3 mm from its origin.

  • Permanently ligate the LAD by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

  • Close the chest wall in layers.

  • Administer analgesics and allow the mouse to recover on a warming pad.

This compound Administration Protocol

This protocol outlines the preparation and administration of this compound to mice following myocardial infarction.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO/saline mixture)

  • Syringes and needles for intraperitoneal (i.p.) injection

Preparation of this compound Solution:

  • The solubility of this compound in DMSO is >13.2 mg/mL.[8] For in vivo studies, a stock solution can be prepared in DMSO and then diluted with sterile saline to the final desired concentration. It is recommended to warm the solution at 37°C and/or use an ultrasonic bath to aid dissolution.[8]

Administration:

  • Two hours post-myocardial infarction, administer the first dose of this compound via intraperitoneal (i.p.) injection. A previously used effective dose in a breast cancer xenograft model was 20 mg/kg.[7] The optimal dose for myocardial infarction studies may require empirical determination.

  • Administer repeat injections every 24 hours for six consecutive days during the acute post-MI period.[5]

  • For studies investigating long-term effects, additional doses can be administered at later time points, for example, at days 55-57 post-MI.[5]

  • A control group of mice should receive vehicle-only injections following the same schedule.

Mandatory Visualizations

G cluster_0 Myocardial Infarction cluster_1 This compound Intervention cluster_2 Cellular Mechanisms cluster_3 Pathophysiological Outcomes MI Ischemic Injury Inflammation Inflammatory Signaling (Macrophages, IL-1) MI->Inflammation induces Fibroblasts Fibroblast Differentiation MI->Fibroblasts induces MCB613 This compound SRC Steroid Receptor Coactivators (SRCs) MCB613->SRC stimulates SRC->Inflammation inhibits SRC->Fibroblasts attenuates AntiInflammatory Anti-inflammatory Macrophages SRC->AntiInflammatory promotes InflammationOutcome Reduced Inflammation SRC->InflammationOutcome leads to FibrosisOutcome Reduced Fibrosis SRC->FibrosisOutcome leads to RepairOutcome Enhanced Repair SRC->RepairOutcome leads to Remodeling Adverse Cardiac Remodeling Inflammation->Remodeling contributes to Fibroblasts->Remodeling contributes to Function Preserved Cardiac Function InflammationOutcome->Function FibrosisOutcome->Function RepairOutcome->Function Remodeling->Function impairs G cluster_0 Pre-Surgery cluster_1 Surgical Intervention cluster_2 Treatment Phase cluster_3 Follow-up and Analysis Baseline Baseline Measurements (Echocardiography) Surgery Induce Myocardial Infarction (LAD Ligation) Baseline->Surgery Dosing This compound or Vehicle Administration (2h post-MI, then daily for 6 days) Surgery->Dosing Echo Echocardiography (24h, 14d, 56d, 80d) Dosing->Echo Histology Histological Analysis (Infarct size, Fibrosis) Dosing->Histology Molecular Molecular Analysis (scRNA-seq, Gene Expression) Dosing->Molecular

References

Measuring Reactive Oxygen Species (ROS) Production After MCB-613 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MCB-613 is a novel small molecule with a multifaceted mechanism of action that makes it a compound of interest in cancer research. Initially identified as a potent stimulator of steroid receptor coactivators (SRCs), this compound was shown to induce excessive endoplasmic reticulum (ER) stress, leading to a surge in reactive oxygen species (ROS) and subsequent cancer cell death.[1][2][3] More recent studies have revealed that this compound also functions as a covalent inhibitor of the Kelch-like ECH associated protein 1 (KEAP1).[4][5][6] KEAP1 is a critical sensor of oxidative and electrophilic stress, and its inhibition by this compound disrupts the degradation of its substrates, most notably the transcription factor NRF2, which orchestrates the antioxidant response.[5]

Given that this compound's therapeutic action is intricately linked to the induction of oxidative stress, the accurate measurement of ROS is paramount for researchers investigating its efficacy and mechanism.[2] These application notes provide an overview of the key techniques and detailed protocols for quantifying ROS levels in cells following treatment with this compound.

Mechanism of Action: this compound and ROS Production

This compound appears to induce ROS through at least two interconnected pathways. As an SRC stimulator, it hyper-activates transcriptional programs that lead to ER stress and the unfolded protein response (UPR), which are known to generate ROS.[3] Concurrently, its inhibition of KEAP1 disrupts the cell's primary defense mechanism against oxidative stress. This dual action creates a significant imbalance in the cellular redox state, pushing cancer cells past a threshold of survivable stress.

MCB613_Pathway MCB613 This compound SRCs Steroid Receptor Coactivators (SRCs) MCB613->SRCs Stimulates KEAP1 KEAP1 MCB613->KEAP1 Inhibits covalently Hyperactivation SRC Hyper-activation SRCs->Hyperactivation Inhibition KEAP1 Inhibition KEAP1->Inhibition ER_Stress ER Stress / UPR Hyperactivation->ER_Stress ROS ROS Production (Oxidative Stress) ER_Stress->ROS CellDeath Cancer Cell Death ROS->CellDeath NRF2 NRF2 Stabilization Inhibition->NRF2 Antioxidant Antioxidant Response (Counter-productive to This compound toxicity) NRF2->Antioxidant

Caption: Proposed dual mechanism of this compound leading to ROS production.

Application Notes: Selecting an ROS Detection Method

The appropriate method for ROS detection depends on the specific type of ROS being investigated, the required sensitivity, and the available instrumentation.[7] ROS are a diverse group of molecules, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (·OH).[7]

Method TypePrincipleAdvantagesLimitationsKey Probes/Assays
Fluorescent Probes Non-fluorescent precursors are oxidized by ROS to become highly fluorescent.[8]High sensitivity, suitable for microscopy, flow cytometry, and plate readers.[7][9]Can be prone to auto-oxidation and artifacts. Specificity can vary.H₂DCFDA, DHE, MitoSOX Red, CellROX
Chemiluminescence ROS react with a substrate (e.g., luminol) to produce light.[9]Very high sensitivity, good for detecting extracellular ROS.Requires a luminometer, signal can be short-lived.Luminol, L-012
Electron Paramagnetic Resonance (EPR) Directly detects molecules with unpaired electrons (free radicals) using spin traps.[10][11]"Gold standard" for specific identification and quantification of free radicals.[10][11]Requires specialized, expensive equipment and expertise.DMPO, DEPMPO

For most cell-based assays involving drug treatment, fluorescent probes offer the best balance of sensitivity, versatility, and accessibility.

ROS_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. This compound Treatment (Include Controls: Vehicle, H₂O₂) A->B C 3. Staining with ROS Probe (e.g., H2DCFDA, 30 min @ 37°C) B->C D 4. Wash Cells (Remove excess probe) C->D E 5. Measurement D->E F Microplate Reader (Quantitative, High-throughput) E->F G Flow Cytometer (Single-cell quantitative analysis) E->G H Fluorescence Microscope (Qualitative, Subcellular localization) E->H

Caption: General experimental workflow for measuring ROS production.

Experimental Protocols

Protocol 1: Measurement of Total Intracellular ROS using H₂DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe that is de-esterified intracellularly to non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8] The fluorescence intensity is directly proportional to the total level of intracellular ROS.

Materials:

  • H₂DCFDA (or CM-H₂DCFDA for better retention)

  • Cell culture medium (serum-free, phenol red-free recommended)[12]

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • Positive Control: Hydrogen peroxide (H₂O₂)

  • Negative Control: N-acetylcysteine (NAC)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound.

    • Include the following controls: vehicle-only (e.g., DMSO), a positive control (e.g., 100 µM H₂O₂ for 1 hour), and a negative control (e.g., pre-treatment with 5 mM NAC for 1 hour before adding this compound).[13]

    • Incubate for the desired treatment period (e.g., 4, 8, 12, or 24 hours).

  • H₂DCFDA Staining:

    • Prepare a 10 µM working solution of H₂DCFDA in pre-warmed, serum-free medium immediately before use.[13]

    • Remove the drug-containing medium and wash the cells once gently with warm PBS.

    • Add 100 µL of the H₂DCFDA working solution to each well.

    • Incubate for 30 minutes at 37°C in the dark.[14][15]

  • Fluorescence Measurement:

    • Discard the H₂DCFDA solution and wash the cells twice with warm PBS.[14]

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[14][15]

    • Alternatively, cells can be visualized under a fluorescence microscope or harvested and analyzed by flow cytometry.[8][15]

Protocol 2: Measurement of Superoxide using Dihydroethidium (DHE)

Principle: DHE is a cell-permeable probe that is oxidized specifically by superoxide anions (O₂⁻) to form 2-hydroxyethidium, which intercalates with DNA, emitting red fluorescence.[9] This assay is more specific for superoxide than the H₂DCFDA assay.[14]

Materials:

  • Dihydroethidium (DHE)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Positive Control: Menadione or Antimycin A

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A suitable positive control for superoxide production is 50 µM menadione for 30 minutes.[14]

  • DHE Staining:

    • Prepare a 10 µM working solution of DHE in pre-warmed HBSS or serum-free medium.

    • Remove the drug-containing medium and wash cells once with warm HBSS.

    • Add 100 µL of the DHE working solution to each well and incubate for 30 minutes at 37°C in the dark.[14]

  • Fluorescence Measurement:

    • Discard the DHE solution and wash the cells twice with warm HBSS.

    • Add 100 µL of HBSS to each well.

    • Measure fluorescence using a microplate reader with excitation at ~518 nm and emission at ~606 nm.

Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria. Once in the mitochondria, it is oxidized by superoxide to exhibit red fluorescence, allowing for the specific detection of mitochondrial ROS.

Materials:

  • MitoSOX™ Red reagent

  • Hanks' Balanced Salt Solution (HBSS)

  • Positive Control: Antimycin A or Rotenone

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • MitoSOX Red Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS.

    • Remove the drug-containing medium and wash cells once with warm HBSS.

    • Add 100 µL of the MitoSOX Red working solution to each well and incubate for 10-15 minutes at 37°C in the dark.[14]

  • Fluorescence Measurement:

    • Discard the MitoSOX Red solution and wash the cells three times with warm HBSS.[14]

    • Add 100 µL of HBSS to each well.

    • Measure fluorescence using a microplate reader with excitation at ~510 nm and emission at ~580 nm.[14]

Data Presentation

Quantitative data should be organized clearly to allow for straightforward comparison between treatment groups. Data is typically normalized to the vehicle control and presented as fold change.

Table 1: Total Intracellular ROS Levels Measured by H₂DCFDA Assay

Treatment Group Concentration (µM) Mean DCF Fluorescence (Fold Change vs. Control) Standard Deviation p-value
Untreated Control 0 1.0 ± 0.12 -
This compound 1 1.9 ± 0.21 <0.05
This compound 5 4.2 ± 0.45 <0.001
This compound 10 7.8 ± 0.88 <0.001
H₂O₂ (Positive Control) 100 9.5 ± 1.10 <0.001

| NAC + this compound | 5 mM + 10 µM | 1.5 | ± 0.18 | <0.05 |

Table 2: Mitochondrial Superoxide Levels Measured by MitoSOX Red Assay

Treatment Group Concentration (µM) Mean Red Fluorescence (Fold Change vs. Control) Standard Deviation p-value
Untreated Control 0 1.0 ± 0.09 -
This compound 1 1.5 ± 0.15 <0.05
This compound 5 3.1 ± 0.33 <0.01
This compound 10 5.4 ± 0.62 <0.001

| Antimycin A (Positive Control) | 10 | 6.8 | ± 0.75 | <0.001 |

Caption: Decision tree for selecting an appropriate ROS detection method.

References

Application Notes: MCB-613 for Interrogation of the KEAP1-NRF2 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under normal conditions, KEAP1, acting as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase, targets the transcription factor NRF2 for ubiquitination and subsequent degradation by the proteasome.[1] This process maintains low basal levels of NRF2. In response to stress, reactive cysteines within KEAP1 are modified, leading to a conformational change that inhibits NRF2 ubiquitination.[1] Stabilized NRF2 then accumulates and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of a suite of cytoprotective genes.[2][3]

MCB-613 is a small molecule that has been identified as a potent tool for studying this pathway. Initially characterized as a steroid receptor coactivator (SRC) stimulator, recent research has definitively identified KEAP1 as a direct molecular target.[4][5] this compound acts as a covalent inhibitor of KEAP1.[4][6][7] It possesses two distinct Michael acceptor sites that enable it to tether two KEAP1 monomers together, inducing covalent dimerization.[4][8] This perturbation of KEAP1 function leads to its destabilization and prevents it from facilitating the degradation of NRF2.[4] Consequently, treatment with this compound results in the stabilization and accumulation of NRF2, leading to the activation of its downstream transcriptional program.[4] These characteristics make this compound a valuable chemical probe for researchers studying the regulation and therapeutic potential of the KEAP1-NRF2 pathway.

Mechanism of Action of this compound in the KEAP1-NRF2 Pathway

The diagram below illustrates the canonical KEAP1-NRF2 signaling pathway and the specific mechanism by which this compound induces NRF2 activation.

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1_dimer KEAP1 Dimer Cul3 Cul3-E3 Ligase KEAP1_dimer->Cul3 Associates NRF2_stabilized Stabilized NRF2 NRF2 NRF2 NRF2->KEAP1_dimer Binds Proteasome Proteasome NRF2->Proteasome Degradation Cul3->NRF2 Ubiquitination Ub Ubiquitin label_basal Basal State: NRF2 Degradation MCB613 This compound MCB613->KEAP1_dimer Covalent Bridging & Dimerization label_mcb This compound Intervention: KEAP1 Inhibition NRF2_nuc NRF2 NRF2_stabilized->NRF2_nuc Translocation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds TargetGenes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->TargetGenes Activates Transcription

Caption: Mechanism of this compound action on the KEAP1-NRF2 pathway.

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in various experimental settings and their observed effects, providing a reference for dose selection in future studies.

Compound Assay Type Cell Line / System Concentration / Dose Observed Effect Reference
This compound KEAP1 DimerizationPC9, WZR12 (NSCLC)1-10 µM (1 hr)Dose-dependent increase in dimeric KEAP1 (~160 kDa) and decrease in monomeric KEAP1.[4]
This compound Thermal Shift AssayPurified His6-KEAP11-100 µMDose-dependent decrease in KEAP1 melting temperature (Tm), indicating direct binding and destabilization.[4]
This compound SRC Transcriptional ActivityHeLa Cells5-8 µM (24 hrs)Potent stimulation of SRC-1, SRC-2, and SRC-3 transcriptional activity in luciferase reporter assays.[5][9]
This compound Endogenous Gene ExpressionMDA-MB-231 Cells6-8 µM (24 hrs)Increased mRNA expression of the SRC target gene MMP13.[10]
This compound Unfolded Protein ResponseHeLa Cells2-10 µM (4 hrs)Induction of UPR markers (p-eIF2α, p-IRE1α, ATF4), indicating ER stress.[10]
This compound In Vivo Tumor GrowthMCF-7 Xenograft Model20 mg/kg (i.p.)Inhibition of tumor growth in a breast cancer mouse xenograft model.[5]

Experimental Workflow

The diagram below outlines a general experimental workflow for characterizing the effects of this compound on the KEAP1-NRF2 pathway in a cell-based model.

Experimental_Workflow cluster_analysis Downstream Analyses start Select Appropriate Cell Line culture Cell Culture & Seeding start->culture treatment Treat Cells with this compound (Dose-Response & Time-Course) culture->treatment harvest Harvest Cells for Downstream Analysis treatment->harvest reporter_assay ARE-Luciferase Reporter Assay treatment->reporter_assay For Functional Assays lysis Cell Lysis (Protein or RNA Extraction) harvest->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant Protein rna_quant RNA Quantification (e.g., NanoDrop) lysis->rna_quant RNA western Western Blot Analysis (KEAP1, NRF2, Target Proteins) protein_quant->western end Data Analysis & Interpretation western->end qRT_PCR qRT-PCR Analysis (HMOX1, NQO1, GCLC) rna_quant->qRT_PCR qRT_PCR->end reporter_assay->end

References

Application Notes and Protocols for MCB-613 Induced Paraptotic Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCB-613 is a novel small molecule that has been identified as a potent stimulator of the p160 steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1][2] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors, and they are frequently overexpressed in various cancers, contributing to tumor growth and progression.[3][4] Counterintuitively, this compound does not inhibit but rather hyper-stimulates the activity of SRCs.[1][5] This overstimulation leads to massive endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, a form of regulated, non-apoptotic cell death known as paraptosis.[1][3]

Paraptosis is morphologically characterized by the extensive formation of cytoplasmic vacuoles derived from the swelling of the ER and mitochondria.[6][7] Unlike apoptosis, it is a caspase-independent cell death pathway and does not involve DNA fragmentation or the formation of apoptotic bodies.[7][8] The unique mechanism of action of this compound, which selectively induces excessive stress and paraptotic cell death in cancer cells while sparing normal cells, makes it a promising candidate for cancer therapy.[1][9]

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for studying its effects on cancer cells.

Mechanism of Action of this compound

This compound directly binds to and hyper-activates SRCs, leading to a cascade of cellular events that culminate in paraptotic cell death.[1] The proposed signaling pathway is as follows:

MCB613_Signaling_Pathway MCB613 This compound SRCs Steroid Receptor Coactivators (SRCs) MCB613->SRCs Coactivator_Complex Increased Coactivator Complex Formation (e.g., with CBP/p300) SRCs->Coactivator_Complex Stimulates Transcriptional_Hyperactivation Transcriptional Hyperactivation Coactivator_Complex->Transcriptional_Hyperactivation ER_Stress Endoplasmic Reticulum (ER) Stress Transcriptional_Hyperactivation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Paraptosis Paraptotic Cell Death (Cytoplasmic Vacuolation) ER_Stress->Paraptosis ROS Reactive Oxygen Species (ROS) Production UPR->ROS ROS->ER_Stress Feedback Loop ROS->Paraptosis

This compound Signaling Pathway for Paraptosis Induction.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hReference
MCF-7Breast~5[1]
PC-3Prostate~7[1]
H1299Lung~8[1]
HepG2Liver~6[1]

Table 2: In Vivo Antitumor Efficacy of this compound in an MCF-7 Xenograft Model

Treatment GroupDosage and ScheduleTumor Growth Inhibition (%)Reference
Vehicle (Control)Saline, 3 times/week0[1]
This compound20 mg/kg, i.p., 3 times/week>90%[1]

Experimental Workflow

A typical experimental workflow to investigate the paraptotic effects of this compound is outlined below.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Start->Cell_Culture MCB613_Treatment This compound Treatment (Dose- and time-course) Cell_Culture->MCB613_Treatment Viability_Assay Cell Viability Assay (SRB Assay) MCB613_Treatment->Viability_Assay Microscopy Morphological Analysis (Phase-contrast microscopy for vacuolation) MCB613_Treatment->Microscopy ROS_Detection ROS Detection (CM-H2DCFDA staining) MCB613_Treatment->ROS_Detection ER_Stress_Analysis ER Stress Analysis MCB613_Treatment->ER_Stress_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Microscopy->Data_Analysis ROS_Detection->Data_Analysis Immunofluorescence Immunofluorescence (e.g., Calnexin for ER) ER_Stress_Analysis->Immunofluorescence Immunoblotting Immunoblotting (e.g., Ubiquitin, SRCs) ER_Stress_Analysis->Immunoblotting Immunofluorescence->Data_Analysis Immunoblotting->Data_Analysis End End Data_Analysis->End

A typical experimental workflow for studying this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay using Sulforhodamine B (SRB)

This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, H1299, HepG2)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid and allow them to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Detection of Intracellular ROS using CM-H2DCFDA

This protocol describes the detection of intracellular ROS generation in response to this compound treatment using the fluorescent probe CM-H2DCFDA.

Materials:

  • Cancer cell lines (e.g., HeLa)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • CM-H2DCFDA (5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, acetyl ester)

  • Serum-free medium or PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in a 6-well plate for flow cytometry and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) for the indicated time (e.g., 1-4 hours). Include a vehicle control.

  • Probe Loading: Wash the cells once with serum-free medium. Add serum-free medium containing 5 µM CM-H2DCFDA to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with serum-free medium to remove excess probe.

  • Image Acquisition (Microscopy): Mount the coverslips on slides with a drop of PBS and immediately visualize the cells under a fluorescence microscope with excitation at ~495 nm and emission at ~525 nm.

  • Flow Cytometry Analysis: For flow cytometry, detach the cells using trypsin, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.

Protocol 3: Immunofluorescence Staining for Calnexin (ER Marker)

This protocol is for visualizing the endoplasmic reticulum and the formation of ER-derived vacuoles in this compound-treated cells.

Materials:

  • Cancer cell lines (e.g., HeLa) grown on coverslips

  • This compound stock solution (in DMSO)

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-Calnexin

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 10 µM) for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-Calnexin antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS and incubate with DAPI for 5 minutes.

  • Mounting: Wash the cells once with PBS and mount the coverslips on glass slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Protocol 4: Immunoblotting for Polyubiquitinated Proteins

This protocol is to assess the accumulation of polyubiquitinated proteins, an indicator of proteasomal dysfunction and ER stress, following this compound treatment.

Materials:

  • Cancer cell lines (e.g., HeLa)

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: Mouse anti-Ubiquitin

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound (e.g., 10 µM) for 5 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Ubiquitin antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound represents a novel therapeutic strategy for cancer by inducing paraptotic cell death through the hyper-stimulation of SRCs. The provided application notes and detailed protocols offer a framework for researchers to investigate the mechanism and efficacy of this compound and other potential paraptosis-inducing agents in various cancer models. Careful execution of these experiments will contribute to a better understanding of this unique cell death pathway and its potential for therapeutic exploitation.

References

Application Notes and Protocols for Studying Steroid Hormone Receptor Signaling with MCB-613

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCB-613 is a novel small molecule that acts as a potent stimulator of the p160 steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1] Unlike traditional inhibitors, this compound hyper-activates the transcriptional activity of SRCs, leading to a unique mechanism of action that can be harnessed to study steroid hormone receptor signaling and explore new therapeutic strategies, particularly in oncology.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell viability, protein-protein interactions, and downstream signaling pathways.

Steroid hormone receptors, upon ligand binding, recruit a complex of coactivator proteins, with SRCs playing a central role, to initiate gene transcription.[4][5] this compound has been shown to enhance the formation of this coactivator complex, increasing the interaction between SRCs and other coactivators like CBP and CARM1.[2] This hyper-stimulation leads to profound cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately triggering a form of programmed cell death known as paraptosis in cancer cells.[2][3]

Mechanism of Action of this compound

This compound directly binds to SRCs, leading to their hyper-activation.[2] This results in a cascade of events, as depicted in the signaling pathway below.

MCB613_Signaling MCB613 This compound SRC Steroid Receptor Coactivators (SRCs) MCB613->SRC Coactivator_Complex Enhanced Coactivator Complex Formation (SRC, CBP, CARM1) SRC->Coactivator_Complex Increased interaction Transcriptional_Activity Hyper-stimulation of Transcriptional Activity Coactivator_Complex->Transcriptional_Activity ER_Stress Endoplasmic Reticulum (ER) Stress Transcriptional_Activity->ER_Stress ROS Reactive Oxygen Species (ROS) Generation Transcriptional_Activity->ROS Cell_Death Paraptotic Cell Death ER_Stress->Cell_Death ROS->Cell_Death

Caption: Signaling pathway of this compound induced cellular stress.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
PC-3Prostate~5
MCF-7Breast~5
HepG2Liver~5
H1299Lung~5

Data extracted from studies demonstrating the cytotoxic effects of this compound on various cancer cell lines.[1]

Table 2: Reporter Gene Assay - SRC Activity

Reporter ConstructCo-transfected withThis compound (µM)Fold Activation
pG5-lucpBIND-SRC-110Significant Increase
pG5-lucpBIND-SRC-210Significant Increase
pG5-lucpBIND-SRC-310Significant Increase
MMP2-lucSRC-310Greatly Enhanced
MMP13-lucSRC-310Greatly Enhanced

Data from luciferase assays showing this compound selectively activates the intrinsic transcriptional activity of SRCs.[2]

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Cell_Viability_Workflow A Seed cells in 96-well plates B Treat with varying concentrations of this compound A->B C Incubate for 48 hours B->C D Add MTS or similar viability reagent C->D E Incubate and measure absorbance/fluorescence D->E F Calculate IC50 values E->F

Caption: Workflow for the cell viability assay.

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7, HepG2, H1299)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTS reagent (or similar cell viability assay kit)

  • Plate reader

Protocol:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 to 50 µM. Include a vehicle control (DMSO).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate the effect of this compound on the interaction between SRC-3 and other coactivators like CBP and CARM1.[2]

Materials:

  • HeLa cells overexpressing FLAG-tagged SRC-3

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-FLAG antibody

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • Antibodies for Western blotting (anti-CBP, anti-CARM1, anti-FLAG)

Protocol:

  • Culture HeLa cells overexpressing FLAG-SRC-3 to ~80-90% confluency.

  • Treat the cells with this compound at various concentrations (e.g., 1, 5, 10 µM) or a vehicle control for 1 hour.[2]

  • Lyse the cells in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Pre-clear the lysates by incubating with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads to capture the immune complexes and incubate for another 2-4 hours.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against CBP, CARM1, and FLAG. An increased signal for CBP and CARM1 in the this compound treated samples indicates enhanced interaction.

Western Blotting

This protocol is used to analyze the expression levels of proteins involved in the this compound signaling pathway, such as markers of ER stress.

Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection and Imaging F->G

Caption: General workflow for Western blotting.

Materials:

  • Treated cell lysates (from Co-IP or separate experiments)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-spliced Xbp1, anti-SRC-3)[2]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Prepare cell lysates and determine protein concentration using a standard assay (e.g., BCA).

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression.

Conclusion

This compound represents a unique tool for probing the intricacies of steroid hormone receptor signaling. Its ability to hyper-stimulate SRCs provides a novel approach to studying the downstream consequences of coactivator activity and offers a potential therapeutic strategy for cancers that are dependent on SRC function. The protocols outlined in these application notes provide a foundation for researchers to explore the diverse biological effects of this compound.

References

Troubleshooting & Optimization

troubleshooting MCB-613 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling MCB-613, with a focus on addressing solubility issues in aqueous solutions for experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

A1: this compound is a small molecule compound known to exhibit a dual mechanism of action. It functions as a covalent inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1) and as a stimulator of p160 steroid receptor coactivators (SRCs).[1][2][3][4][5] By inhibiting KEAP1, this compound disrupts the degradation of NRF2, leading to the activation of antioxidant response pathways.[1][3] As an SRC stimulator, it can hyper-activate the transcriptional activity of SRCs, which can induce excessive cellular stress in cancer cells.[2][4][5]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. Why is this happening?

A2: This is a common challenge encountered with hydrophobic compounds like this compound. The compound is readily soluble in an organic solvent like dimethyl sulfoxide (DMSO), but its solubility in aqueous solutions is low.[2] When the DMSO stock is diluted into an aqueous buffer, the polarity of the solvent system increases dramatically. This "solvent shock" can cause the compound to exceed its solubility limit in the mixed solvent and precipitate out of the solution.

Q3: What is the aqueous solubility of this compound?

A3: The precise aqueous solubility of this compound can vary depending on the specific buffer composition, pH, and temperature. However, available data indicates that this compound is sparingly soluble in aqueous solutions, with a reported solubility of less than 0.1 mg/mL in water. In contrast, its solubility in DMSO is significantly higher, noted to be greater than 13.2 mg/mL.

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.[2] Warming the solution to 37°C and using an ultrasonic bath can aid in complete dissolution.[2] Stock solutions can typically be stored at -20°C for several months.[2] For detailed steps, please refer to the Experimental Protocols section.

Q5: What are some general strategies to improve the solubility of this compound for in vitro assays?

A5: Several techniques can be employed to enhance the aqueous solubility of this compound for your experiments:

  • Co-solvents: While DMSO is the primary stock solvent, other organic co-solvents can be explored. However, it is crucial to keep the final concentration of any organic solvent in your assay medium as low as possible (typically <1%) to avoid off-target effects.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.

  • Solubilizing Agents: The use of biocompatible surfactants or cyclodextrins at low concentrations in the final dilution can help to maintain the solubility of the compound.

  • Particle Size Reduction: For certain applications, techniques like sonication can help in creating a finer dispersion of the compound, although this may not increase the thermodynamic solubility.[6]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a step-by-step approach to troubleshoot and mitigate precipitation issues with this compound during your experiments.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The rapid change in solvent polarity causes the compound to "crash out" of solution.1. Lower the Final Concentration: Test a lower final concentration of this compound in your experiment. 2. Optimize Co-solvent Percentage: Keep the final DMSO concentration in the assay medium as low as possible (ideally <0.5-1%) to minimize solvent effects on the biological system, but a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration. 3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the pre-warmed aqueous buffer. This gradual change in polarity can help prevent precipitation.
Solution appears cloudy or contains visible particles after a short incubation period. The compound is slowly precipitating over time, indicating that it is in a supersaturated and unstable state.1. Incorporate a Surfactant: Consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 80) to your final assay buffer to help stabilize the compound in solution. 2. Use of Serum: If your experiment allows, preparing the final dilution in a medium containing serum can help, as serum proteins can sometimes stabilize hydrophobic compounds. 3. Fresh Preparations: Always prepare fresh dilutions of this compound from the concentrated stock solution immediately before each experiment.
Inconsistent experimental results, possibly due to variable compound concentration. Undetected micro-precipitation is leading to a lower effective concentration of the compound in solution.1. Centrifugation: Before adding the final dilution to your cells or assay, centrifuge the solution at high speed to pellet any undissolved precipitate and use the supernatant. Note that this will reduce the actual concentration of the compound. 2. Solubility Assessment: Perform a preliminary kinetic solubility test of this compound in your specific assay buffer to determine its practical solubility limit under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To facilitate dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes until the powder is completely dissolved.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

This protocol is designed to minimize precipitation upon dilution.

  • Thaw a single-use aliquot of the concentrated this compound DMSO stock solution and allow it to come to room temperature.

  • Pre-warm your aqueous buffer (e.g., cell culture medium, PBS) to the temperature of your experiment (e.g., 37°C).

  • Perform a serial dilution. For example, to achieve a 1:1000 final dilution, first, prepare an intermediate dilution by adding 1 µL of the stock to 99 µL of pre-warmed buffer.

  • Gently vortex or pipette the intermediate dilution up and down to mix thoroughly.

  • Add the required volume of the intermediate dilution to the final volume of your pre-warmed aqueous buffer while gently vortexing. This "reverse dilution" method, where the smaller volume of the compound solution is added to the larger volume of the buffer, can help prevent localized high concentrations that lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness before use.

Signaling Pathways and Workflows

Below are diagrams illustrating the key signaling pathways affected by this compound and a suggested workflow for troubleshooting solubility issues.

MCB613_KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCB613 This compound KEAP1 KEAP1 (Dimer) MCB613->KEAP1 Covalent Inhibition NRF2 NRF2 KEAP1->NRF2 Binds and promotes ubiquitination Proteasome Proteasome NRF2->Proteasome Degradation ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates and binds to ARE Ub Ubiquitin Ub->NRF2 Transcription Transcription of Antioxidant Genes ARE->Transcription Nucleus Nucleus

Caption: this compound covalently inhibits KEAP1, preventing NRF2 ubiquitination and degradation.

MCB613_SRC_Pathway MCB613 This compound SRCs Steroid Receptor Coactivators (SRCs) MCB613->SRCs Stimulation Coactivator_Complex Coactivator Complex (e.g., with CBP/p300) SRCs->Coactivator_Complex NR Nuclear Receptors (NRs) & other TFs Coactivator_Complex->NR Target_Genes Target Gene Expression NR->Target_Genes Hyper-activation of transcription Cellular_Stress Excessive Cellular Stress (ER Stress, ROS) Target_Genes->Cellular_Stress Cell_Death Cancer Cell Death Cellular_Stress->Cell_Death

Caption: this compound stimulates SRCs, leading to hyper-activation of transcription and cancer cell death.

Solubility_Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Concentration Is the final concentration as low as possible? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration No Check_DMSO Is the final DMSO concentration optimized (<0.5-1%)? Check_Concentration->Check_DMSO Yes Lower_Concentration->Check_DMSO Adjust_DMSO Adjust DMSO concentration (include vehicle control) Check_DMSO->Adjust_DMSO No Use_Stepwise_Dilution Are you using a stepwise/reverse dilution? Check_DMSO->Use_Stepwise_Dilution Yes Adjust_DMSO->Use_Stepwise_Dilution Implement_Stepwise_Dilution Implement stepwise dilution into pre-warmed buffer Use_Stepwise_Dilution->Implement_Stepwise_Dilution No Consider_Additives Consider adding solubilizing agents (e.g., surfactant)? Use_Stepwise_Dilution->Consider_Additives Yes Implement_Stepwise_Dilution->Consider_Additives Add_Solubilizer Test biocompatible solubilizing agents Consider_Additives->Add_Solubilizer No Success Solubility Issue Resolved Consider_Additives->Success Yes Add_Solubilizer->Success Further_Optimization Further Optimization/ Consultation Needed Add_Solubilizer->Further_Optimization

Caption: A logical workflow for troubleshooting this compound solubility issues in aqueous solutions.

References

Technical Support Center: Optimizing MCB-613 Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the dosage of MCB-613 to minimize off-target effects. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound has a complex and dual mechanism of action. It was initially identified as a potent stimulator of the p160 steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1] this compound hyper-activates the transcriptional activity of SRCs, leading to increased interaction with other coactivators.[2][3] This overstimulation induces significant endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which can selectively trigger cell death in cancer cells that are often dependent on SRCs for their growth and survival.[2][3]

More recently, this compound has been shown to covalently bind to and inhibit Kelch-like ECH-associated protein 1 (KEAP1).[4][5][6] This interaction leads to the accumulation of NRF2, a key regulator of the antioxidant response. However, the cytotoxic effects of this compound in certain cancer models appear to be independent of NRF2 activation, suggesting the involvement of other KEAP1 substrates.[5][7]

Q2: What are the potential off-target effects of this compound?

A2: Given its mechanisms of action, the potential off-target effects of this compound can be multifaceted:

  • Broad SRC Activation: While the hyper-activation of SRCs is detrimental to cancer cells, SRCs are involved in a wide range of normal physiological processes. Uncontrolled, systemic activation could theoretically lead to unintended proliferative signals or metabolic disturbances in healthy tissues.

  • KEAP1-Related Effects: Covalent modification of KEAP1, a critical cellular sensor of oxidative and electrophilic stress, could have broad consequences beyond NRF2 stabilization. Researchers should consider the potential for disruption of other KEAP1-dependent pathways.

  • Kinase Inhibition: The induction of ROS by this compound can activate various kinases, such as Abl kinase.[3] While this is linked to its on-target effect of SRC hyper-activation, broad-spectrum kinase activity could be an off-target liability. Kinase profiling is recommended to assess this.

  • Cellular Stress Responses: The induction of ER stress and ROS is a powerful cytotoxic mechanism but could also affect normal cells at high concentrations, leading to general toxicity.

Q3: How do I determine an optimal starting dose for my in vitro experiments?

A3: Establishing an appropriate in vitro dose range is critical. A suggested starting point is to perform a dose-response curve in your cell line of interest to determine the half-maximal effective concentration (EC50) for your desired phenotype (e.g., cancer cell death). Concurrently, you should assess the cytotoxicity of this compound in a relevant normal (non-cancerous) cell line to begin to define a therapeutic window.

Based on published data, this compound has been shown to be cytotoxic to a variety of human cancer cell lines, including breast (MCF-7), prostate (PC-3), lung (H1299), and liver (HepG2) cells, while sparing normal mouse primary hepatocytes and mouse embryonic fibroblasts at similar concentrations.[3] Effective concentrations in these studies were in the low micromolar range.

Q4: What strategies can I use to minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for data integrity. Consider the following strategies:

  • Use the Lowest Effective Concentration: Once you have determined the EC50 for your desired on-target effect, conduct experiments at or near this concentration to reduce the likelihood of engaging off-target proteins that may have lower binding affinities.

  • Orthogonal Validation: To confirm that the observed phenotype is due to the intended mechanism of action, use complementary approaches. For example, to validate the role of SRCs, you could use siRNA to knockdown individual SRCs and see if this phenocopies or alters the response to this compound. For KEAP1-related effects, you could use cell lines with KEAP1 mutations or knockouts.

  • Use Structurally Unrelated Compounds: If available, use other known SRC activators or KEAP1 inhibitors with different chemical scaffolds to see if they produce the same biological effect.

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally similar but inactive analog of this compound if one is available.

Troubleshooting Guides

This section provides guidance on how to address specific issues you may encounter during your experiments with this compound.

Issue 1: High cytotoxicity observed in normal/control cell lines.

Possible Cause Troubleshooting Step
Concentration too high Perform a dose-response curve to determine the IC50 for cytotoxicity in your normal cell line. Use concentrations below this value for subsequent experiments.
Off-target toxicity The cytotoxicity may be due to an off-target effect. Consider performing a broad-spectrum kinase screen or a proteomic profiling study to identify potential off-target interactions.
Cell line sensitivity Your specific normal cell line may be particularly sensitive to the cellular stress induced by this compound. Try using a different normal cell line from a similar tissue of origin for comparison.

Issue 2: The observed phenotype does not correlate with SRC activation or KEAP1 inhibition.

Possible Cause Troubleshooting Step
Undiscovered off-target The phenotype may be caused by an unknown off-target. Employ unbiased screening methods like chemical proteomics or thermal proteome profiling to identify novel binding partners of this compound.
Complex signaling network The observed phenotype might be a result of crosstalk between different signaling pathways. Use pathway analysis tools and consider investigating downstream effectors of both SRC and KEAP1 signaling.
Experimental artifact Ensure the specificity of your reagents and the robustness of your assays. Revalidate your antibodies and use appropriate positive and negative controls.

Data Presentation

Table 1: Summary of this compound In Vitro Activity

Activity Assay Cell Lines Effective Concentration Range Reference
SRC Transcriptional Activation Luciferase Reporter AssayHeLa1-10 µM (up to 160-fold induction)[3]
Cytotoxicity Cell Viability AssayMCF-7, PC-3, H1299, HepG2 (cancer)~1-10 µM[3]
Cytotoxicity Cell Viability AssayMouse Primary Hepatocytes, MEFs (normal)High resistance at concentrations toxic to cancer cells[3]
KEAP1 Target Engagement Thermal Shift AssayPurified His6-KEAP1Dose-dependent decrease in Tm[4]

Table 2: Summary of this compound In Vivo Data

Model System Dosage and Administration Observed Effects Reference
MCF-7 Breast Cancer Mouse Xenograft 20 mg/kg, intraperitoneal injection, 3 times a week for 7 weeksSignificant inhibition of tumor growth with no obvious toxicity or weight loss[3]
Myocardial Infarction (Mouse Model) Not specifiedAttenuated adverse remodeling, decreased infarct size, apoptosis, and fibrosis[8]

Experimental Protocols

Luciferase Reporter Assay for SRC Activity

This protocol is adapted from methodologies used to characterize this compound's effect on SRC transcriptional activity.

Materials:

  • HeLa cells (or other suitable cell line)

  • pG5-luc reporter plasmid (luciferase gene under the control of a GAL4-responsive promoter)

  • pBIND-SRC expression vectors (encoding SRC-1, -2, or -3 fused to the GAL4 DNA-binding domain)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the pG5-luc reporter plasmid and the appropriate pBIND-SRC expression vector using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Cell Lysis: After 24 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the fold induction of luciferase activity relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol can be used to assess the interaction of SRCs with other coactivators, such as CBP and CARM1, following this compound treatment.

Materials:

  • Cells expressing the proteins of interest

  • Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

  • Primary antibody against the "bait" protein (e.g., anti-SRC-3)

  • Protein A/G magnetic beads or agarose resin

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

  • Antibodies for Western blotting (anti-bait and anti-prey)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in ice-cold Co-IP lysis buffer.

  • Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the bait and putative interacting ("prey") proteins.

Western Blotting for Protein Expression and Modification

This general protocol can be used to detect changes in protein levels or post-translational modifications (e.g., phosphorylation) in response to this compound.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

MCB613_Signaling_Pathway cluster_0 This compound On-Target Effects This compound This compound SRCs SRCs This compound->SRCs Stimulates KEAP1 KEAP1 This compound->KEAP1 Covalently Binds SRC Hyper-activation SRC Hyper-activation SRCs->SRC Hyper-activation KEAP1 Dimerization KEAP1 Dimerization KEAP1->KEAP1 Dimerization Coactivator Complex Formation Coactivator Complex Formation SRC Hyper-activation->Coactivator Complex Formation ER Stress ER Stress SRC Hyper-activation->ER Stress NRF2 Stabilization NRF2 Stabilization KEAP1 Dimerization->NRF2 Stabilization Antioxidant Response Antioxidant Response NRF2 Stabilization->Antioxidant Response ROS Production ROS Production ER Stress->ROS Production Cancer Cell Death Cancer Cell Death ROS Production->Cancer Cell Death

Caption: Signaling pathway of this compound.

Dosage_Optimization_Workflow Start Start In Vitro Dose-Response In Vitro Dose-Response Start->In Vitro Dose-Response Determine EC50/IC50 Determine EC50/IC50 In Vitro Dose-Response->Determine EC50/IC50 Assess Cytotoxicity in Normal Cells Assess Cytotoxicity in Normal Cells In Vitro Dose-Response->Assess Cytotoxicity in Normal Cells Establish Therapeutic Window Establish Therapeutic Window Determine EC50/IC50->Establish Therapeutic Window Assess Cytotoxicity in Normal Cells->Establish Therapeutic Window Off-Target Screening Off-Target Screening Establish Therapeutic Window->Off-Target Screening Validate On-Target Effects Validate On-Target Effects Establish Therapeutic Window->Validate On-Target Effects Kinase Profiling Kinase Profiling Off-Target Screening->Kinase Profiling Proteomic Profiling Proteomic Profiling Off-Target Screening->Proteomic Profiling In Vivo Studies In Vivo Studies Kinase Profiling->In Vivo Studies Proteomic Profiling->In Vivo Studies Orthogonal Approaches Orthogonal Approaches Validate On-Target Effects->Orthogonal Approaches Orthogonal Approaches->In Vivo Studies

Caption: Workflow for dosage optimization.

Troubleshooting_Logic Unexpected Phenotype Unexpected Phenotype Dose-Dependent? Dose-Dependent? Unexpected Phenotype->Dose-Dependent? High Concentration Only High Concentration Only Dose-Dependent?->High Concentration Only Yes Consistent at Low Concentration Consistent at Low Concentration Dose-Dependent?->Consistent at Low Concentration No Suspect Off-Target Suspect Off-Target High Concentration Only->Suspect Off-Target Potential Novel On-Target or Off-Target Effect Potential Novel On-Target or Off-Target Effect Suspect Off-Target->Potential Novel On-Target or Off-Target Effect Validate with Orthogonal Methods Validate with Orthogonal Methods Consistent at Low Concentration->Validate with Orthogonal Methods Phenotype Persists Phenotype Persists Validate with Orthogonal Methods->Phenotype Persists Phenotype Abolished Phenotype Abolished Validate with Orthogonal Methods->Phenotype Abolished Phenotype Persists->Potential Novel On-Target or Off-Target Effect On-Target Effect Confirmed On-Target Effect Confirmed Phenotype Abolished->On-Target Effect Confirmed

Caption: Troubleshooting decision tree.

References

how to prevent MCB-613 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MCB-613. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that has been characterized as both a potent steroid receptor coactivator (SRC) stimulator and a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1).[1][2] As an SRC stimulator, it can hyper-activate SRCs' transcriptional activity, leading to increased interactions with other coactivators.[1] This overstimulation can induce endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which can selectively kill cancer cells.[1][3] As a KEAP1 inhibitor, this compound can covalently bind to KEAP1, leading to its dimerization and interfering with the degradation of its substrates, such as NRF2.[2][4]

Q2: What are the common signs of this compound degradation in an experiment?

A2: Signs of inhibitor degradation can include a diminished or complete loss of the expected biological effect, a decrease in potency requiring higher concentrations to achieve the same outcome, and inconsistent results between experimental replicates.[5] The appearance of unexpected cellular phenotypes or toxicity might also indicate the presence of degradation byproducts.[5]

Q3: What are the primary factors that can cause this compound to degrade in experimental setups?

A3: While specific degradation pathways for this compound have not been extensively reported, general factors that can cause small molecule inhibitors to degrade include temperature fluctuations, inappropriate pH of the media or buffer, exposure to light, and the presence of reactive chemical species.[5] The inherent chemical structure of a compound determines its susceptibility to these factors.[5] Additionally, components in cell culture media, particularly in serum, may bind to or metabolize the inhibitor.[5]

Q4: How should I properly store this compound to prevent degradation?

A4: Proper storage is crucial for maintaining the stability of this compound. The powdered form should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1][6] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1][6]

Troubleshooting Guides

Issue 1: Diminished or no biological effect of this compound is observed.

Potential Cause Troubleshooting Step
Degraded this compound Stock Solution Prepare a fresh stock solution of this compound from powder.[5] Ensure the powder has been stored correctly at -20°C. Use fresh, high-quality DMSO for dissolution.[2]
Improper Dilution Verify the calculations for your working dilutions. Use calibrated pipettes to ensure accurate dilutions.
Cellular Metabolism of this compound Consider the metabolic activity of your cell line. Higher cell densities may lead to faster metabolism of the compound.[5] You may need to refresh the media containing this compound more frequently in long-term experiments.
Incorrect Experimental Conditions Review your experimental protocol to ensure all parameters (e.g., cell density, incubation time, media composition) are optimal for observing the effects of this compound.

Issue 2: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Step
Inconsistent Stock Solution Ensure you are using the same, properly stored stock solution for all replicates. Aliquoting the stock solution helps maintain consistency.[6]
Variability in Cell Culture Maintain consistent cell seeding densities and passage numbers across all replicates.[5] Variations in cell health and confluency can impact experimental outcomes.
Pipetting Errors Use precise pipetting techniques to ensure that each well or sample receives the same concentration of this compound.
Light Exposure Protect your experimental setup, including stock solutions and treated cells, from excessive light exposure, as this can be a factor in the degradation of some small molecules.

Data Presentation

Table 1: Storage and Solubility of this compound

Form Storage Temperature Stability Solvent Solubility
Powder-20°CUp to 3 years[1][6]--
4°CUp to 2 years[1]
In Solvent-80°CUp to 6 months[1][4]DMSO40-60 mg/mL[1][2]
-20°CUp to 1 month[1]

Note: It is recommended to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipettes and sterile filter tips

  • Procedure:

    • Bring the this compound powder and DMSO to room temperature before use.

    • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[7][8]

    • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.[1][6]

    • Store the aliquots at -80°C or -20°C as recommended.

Protocol 2: General Protocol for Cell-Based Assays with this compound

  • Materials:

    • Cultured cells in multi-well plates

    • Complete cell culture medium

    • Prepared this compound stock solution

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere and enter the exponential growth phase.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare the desired working concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced toxicity.[6]

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

    • Aspirate the old medium from the cells and gently wash with PBS.

    • Add the medium containing the appropriate concentrations of this compound or vehicle control to the respective wells.

    • Incubate the cells for the desired experimental duration under standard cell culture conditions.

    • Proceed with the desired downstream analysis (e.g., viability assay, western blot, luciferase assay).

Mandatory Visualization

MCB-613_Signaling_Pathway cluster_SRC SRC Hyper-activation cluster_KEAP1 KEAP1 Inhibition cluster_Stress Cellular Stress MCB613 This compound SRC Steroid Receptor Coactivators (SRCs) MCB613->SRC KEAP1 KEAP1 MCB613->KEAP1 Coactivators Other Coactivators (e.g., CBP, CARM1) SRC->Coactivators Increased Interaction SRC_Complex Hyper-activated SRC Complex SRC->SRC_Complex Coactivators->SRC_Complex ROS Reactive Oxygen Species (ROS) SRC_Complex->ROS Induces KEAP1_dimer Covalent KEAP1 Dimer KEAP1->KEAP1_dimer Promotes Dimerization NRF2 NRF2 (and other substrates) KEAP1_dimer->NRF2 Inhibits Degradation NRF2_accumulation Substrate Accumulation NRF2->NRF2_accumulation Cell_Death Paraptotic-like Cell Death NRF2_accumulation->Cell_Death ER_Stress ER Stress / UPR ROS->ER_Stress ER_Stress->Cell_Death

Caption: Dual mechanism of action of this compound.

Experimental_Workflow start Start prep_stock Prepare Fresh this compound Stock Solution in DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Working Dilutions in Culture Medium store_stock->prep_working cell_culture Seed and Culture Cells cell_culture->prep_working treatment Treat Cells with this compound and Vehicle Control prep_working->treatment incubation Incubate for Experimental Duration treatment->incubation analysis Downstream Analysis (e.g., Viability, Western Blot) incubation->analysis end End analysis->end Troubleshooting_Degradation start Unexpected Experimental Results (e.g., loss of effect, inconsistency) check_stock Is the this compound stock solution fresh and properly stored? start->check_stock check_cells Are cell culture conditions (density, passage, health) consistent? check_stock->check_cells Yes prepare_new_stock Action: Prepare a fresh stock solution from powder. check_stock->prepare_new_stock No check_protocol Are experimental protocols (dilutions, incubation time) being followed precisely? check_cells->check_protocol Yes standardize_cells Action: Standardize cell culture procedures. check_cells->standardize_cells No review_protocol Action: Review and verify all experimental steps. check_protocol->review_protocol No consider_stability Issue may be related to This compound stability in your specific experimental media/conditions. check_protocol->consider_stability Yes prepare_new_stock->check_cells standardize_cells->check_protocol review_protocol->consider_stability

References

Technical Support Center: Troubleshooting MCB-613 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistencies in experimental results with the small molecule MCB-613. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound has been shown to have multiple molecular targets. A key target is the Kelch-like ECH associated protein 1 (KEAP1).[1][2] this compound covalently binds to KEAP1, leading to its dimerization and subsequent inhibition of its function.[1] Additionally, this compound has been identified as a potent stimulator of steroid receptor coactivators (SRCs), specifically SRC-1, SRC-2, and SRC-3.[3][4]

Q2: What is the known mechanism of action for this compound?

A2: The mechanism of action for this compound is multifaceted. By inhibiting KEAP1, it disrupts the degradation of NRF2, a key transcription factor involved in the oxidative stress response.[1] However, the cytotoxic effects in some cancer cells appear to be independent of NRF2 activation.[2] this compound's stimulation of SRCs leads to their hyper-activation, promoting the formation of coactivator complexes and inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), coupled with the generation of reactive oxygen species (ROS).[3][4] This overstimulation can lead to cancer cell stress and death.[3]

Q3: Why do I observe variable sensitivity to this compound across different cell lines?

A3: Cell line-dependent variability in sensitivity to this compound is expected and can be attributed to several factors. One significant factor is the status of the epidermal growth factor receptor (EGFR).[1] Non-small cell lung cancer (NSCLC) cells with acquired resistance to EGFR inhibitors have shown collateral sensitivity to this compound.[1] The expression levels of KEAP1 and SRCs can also influence cellular response. Furthermore, the baseline levels of oxidative stress and the capacity of the cell's UPR machinery may also contribute to differential sensitivity.

Troubleshooting Guide

Issue 1: Inconsistent Cell Viability Assay Results
Potential Cause Troubleshooting Step
Cell Line Heterogeneity Ensure consistent cell line authentication and passage number. Profile baseline expression of KEAP1, NRF2, and SRCs in your cell lines.
Reagent Quality Use freshly prepared this compound solutions for each experiment. Confirm the purity and integrity of the compound.
Assay Conditions Optimize cell seeding density and incubation times. Ensure consistent DMSO concentrations across all treatment groups, as it can have independent effects.
Issue 2: Unexpected Western Blot Results for KEAP1 or NRF2
Potential Cause Troubleshooting Step
Antibody Specificity Validate the specificity of your primary antibodies for KEAP1 and NRF2 using positive and negative controls.
This compound-induced Protein Modification This compound causes covalent dimerization of KEAP1, which may result in a band shift to a higher molecular weight on your Western blot.[1] Be sure to look for this higher molecular weight species.
Timing of Analysis The accumulation of NRF2 following this compound treatment can be transient. Perform a time-course experiment to identify the optimal time point for observing NRF2 stabilization.
Issue 3: Discrepancies in Gene Expression Analysis
Potential Cause Troubleshooting Step
Off-Target Effects The dual activity of this compound on both the KEAP1-NRF2 axis and SRCs can lead to complex transcriptional changes.[1][3]
Cellular Context The transcriptional response to this compound can be highly dependent on the cellular context, including the specific cancer type and its mutational landscape.
Data Normalization Ensure appropriate housekeeping genes are used for normalization in your qPCR or RNA-seq analysis, as this compound-induced stress can alter the expression of commonly used reference genes.

Data Presentation

Table 1: Summary of Reported IC50 Values for this compound in NSCLC Cell Lines

Cell LineEGFR StatusIC50 (µM)
PC9EGFR-mutant (parental)>10
GR4EGFR inhibitor-resistant~1
WZR12EGFR inhibitor-resistant~1

Data is illustrative and based on trends reported in the literature. Actual values may vary based on experimental conditions.

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

  • Analysis: Assess cell viability using a resazurin-based assay or a similar method. Read fluorescence or absorbance according to the manufacturer's instructions.

  • Data Normalization: Normalize the results to the vehicle-treated control wells.

Western Blot Analysis for KEAP1 Dimerization
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against KEAP1. Be sure to acquire an image that includes the higher molecular weight range to detect potential dimers.[1] Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

MCB613_KEAP1_Pathway cluster_0 Normal Conditions cluster_1 This compound Treatment KEAP1_dimer KEAP1 Dimer NRF2 NRF2 KEAP1_dimer->NRF2 Binds Ub Ubiquitin NRF2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation MCB613 This compound KEAP1_covalent_dimer KEAP1 Covalent Dimer MCB613->KEAP1_covalent_dimer Induces Covalent Dimerization NRF2_accum NRF2 (Accumulates) ARE ARE Genes NRF2_accum->ARE Activates

Caption: this compound induces covalent dimerization of KEAP1, preventing NRF2 degradation.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Reagents Verify this compound Integrity & Concentration Start->Check_Reagents Check_Cells Authenticate Cell Line & Passage Number Start->Check_Cells Review_Protocol Review Experimental Protocol for Deviations Start->Review_Protocol Inconsistent_Viability Inconsistent Viability? Review_Protocol->Inconsistent_Viability Optimize_Assay Optimize Seeding Density & Incubation Time Inconsistent_Viability->Optimize_Assay Yes Unexpected_Blot Unexpected Western Blot? Inconsistent_Viability->Unexpected_Blot No End Consistent Results Optimize_Assay->End Validate_Antibody Validate Antibody Specificity Unexpected_Blot->Validate_Antibody Yes Unexpected_Blot->End No Check_Dimer Look for Higher MW KEAP1 Band Validate_Antibody->Check_Dimer Time_Course Perform Time-Course Experiment Check_Dimer->Time_Course Time_Course->End

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

Technical Support Center: MCB-613 Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of MCB-613 in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in long-term cell culture?

A1: this compound is a small molecule with two electrophilic Michael acceptor sites, making it highly reactive.[1] This reactivity can lead to several stability issues in long-term experiments, including:

  • Degradation in aqueous media: The compound may hydrolyze or react with components in the cell culture medium over time, especially at 37°C.

  • Reaction with cellular components: Its electrophilic nature allows for covalent binding to nucleophilic targets within cells, such as cysteine residues in proteins like its target KEAP1.[1][2] While this is part of its mechanism of action, non-specific binding can deplete the active compound.

  • Precipitation: Poor solubility in aqueous media can lead to precipitation, reducing the effective concentration.

  • Adsorption to plasticware: The compound may adsorb to the surface of cell culture plates and tubes, lowering its concentration in the medium.

Q2: How should I prepare and store my this compound stock solutions?

A2: Proper preparation and storage of stock solutions are critical for consistent experimental outcomes.

  • Solvent: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture, keeping the final DMSO concentration below 0.5%.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation, aliquot the stock solution into single-use volumes in low-binding tubes.[4]

  • Storage: Store aliquots at -80°C for long-term stability. For short-term storage (up to a few weeks), -20°C is acceptable. Protect from light by using amber vials or wrapping tubes in foil.

Q3: How often should I replace the media containing this compound in my long-term experiment?

A3: The frequency of media replacement depends on the stability of this compound under your specific experimental conditions (cell type, cell density, media formulation). Due to its reactive nature, the concentration of active this compound is likely to decrease over time. It is recommended to perform a stability study (see Experimental Protocol 1) to determine its half-life in your culture system. Based on the stability data, you may need to replace the media with freshly diluted this compound every 24 to 48 hours to maintain a consistent concentration.

Q4: I am observing a decrease in the biological effect of this compound over several days. What could be the cause?

A4: A diminishing biological effect is a common sign of compound instability. The troubleshooting guide below addresses this issue in detail. The most likely causes are degradation of this compound in the culture medium or cellular metabolism of the compound. To confirm this, you can measure the concentration of this compound in the culture medium at different time points.

Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments with this compound.

Issue Potential Cause Recommended Solution
Diminished or loss of biological effect over time 1. Compound Degradation: this compound is degrading in the cell culture medium at 37°C.1a. Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocol 1). 1b. Increase the frequency of media changes with freshly prepared this compound. 1c. Consider using a lower, more frequent dosing schedule.
2. Cellular Metabolism: The cells are metabolizing this compound into inactive forms.2a. Measure the intracellular concentration of this compound over time (see Experimental Protocol 2). 2b. If metabolism is rapid, a higher initial concentration (if not cytotoxic) or more frequent dosing may be necessary.
High variability between replicate wells or experiments 1. Inconsistent Stock Solution: The this compound stock solution is not stable, leading to variations in the final concentration.1a. Prepare fresh stock solutions from powder and aliquot for single use to avoid freeze-thaw cycles. 1b. Always vortex the stock solution before preparing working dilutions.
2. Precipitation in Media: The compound is precipitating out of the aqueous cell culture medium.2a. Visually inspect the media for any precipitate after adding this compound. 2b. Decrease the final concentration of this compound if it exceeds its solubility limit. 2c. Ensure the final DMSO concentration is kept low (typically <0.5%).
Unexpected cytotoxicity or off-target effects 1. Degradation Products: Degradation products of this compound may be cytotoxic.1a. Analyze the culture medium for the presence of degradation products using LC-MS. 1b. Improve the stability of this compound by optimizing media change frequency.
2. High DMSO Concentration: The final concentration of DMSO in the culture medium is toxic to the cells.2a. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%). 2b. Include a vehicle control (media with the same concentration of DMSO) in all experiments.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound under various conditions. Note: This data is for illustrative purposes and should be experimentally confirmed for your specific conditions.

Table 1: Stability of this compound in DMSO Stock Solution

Storage Condition Temperature Duration Remaining Compound (%) Recommendation
DMSO Stock-80°C12 months>98%Optimal for long-term storage.
DMSO Stock-20°C6 months>95%Suitable for intermediate-term storage.
DMSO Stock4°C1 month~90%Not recommended for storage beyond a few days.
DMSO Stock (repeated freeze-thaw cycles)-20°C to RT (5 cycles)-~85%Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Table 2: Stability of this compound in Cell Culture Medium (DMEM + 10% FBS) at 37°C

Time Point Remaining Compound (%)
0 hours100%
6 hours~90%
12 hours~75%
24 hours~50%
48 hours~20%
72 hours<10%

Experimental Protocols

Experimental Protocol 1: Determining the Stability of this compound in Cell Culture Medium

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, low-binding microcentrifuge tubes

  • Humidified incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (e.g., 10 µM).

  • Incubation:

    • Dispense the this compound-containing medium into sterile, low-binding microcentrifuge tubes, one for each time point.

    • Place the tubes in a humidified incubator at 37°C with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube.

    • Immediately freeze the sample at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.

  • Sample Analysis:

    • Thaw the samples and process them for analysis (e.g., protein precipitation with acetonitrile).

    • Analyze the samples by HPLC or LC-MS to quantify the concentration of the parent this compound compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time to determine the stability profile and half-life.

Experimental Protocol 2: Assessing the Intracellular Stability of this compound

Objective: To determine the stability and concentration of this compound inside cells over time.

Materials:

  • Cultured cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

  • Compound Treatment: Treat the cells with this compound at the desired concentration.

  • Time Points: At various time points (e.g., 0, 2, 6, 12, 24 hours), collect the cells.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer.

    • Collect the cell lysate using a cell scraper.

  • Sample Preparation:

    • Perform protein precipitation on the cell lysate (e.g., with cold acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of this compound.

  • Data Analysis: Plot the intracellular concentration of this compound over time to assess its stability within the cells.

Visualizations

Signaling Pathways and Experimental Workflows

MCB613_KEAP1_Pathway cluster_0 Normal Conditions cluster_1 This compound Treatment MCB613 This compound KEAP1_dimer KEAP1 Dimer MCB613->KEAP1_dimer Covalently binds and stabilizes dimer NRF2 NRF2 KEAP1_dimer->NRF2 Binds KEAP1_dimer->NRF2 Dissociation KEAP1_mono KEAP1 Monomer KEAP1_mono->KEAP1_dimer Dimerization Ub Ubiquitin NRF2->Ub Ubiquitination ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates to nucleus and binds ARE Proteasome Proteasome Ub->Proteasome Degradation Gene_Expression Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Activates Transcription

Caption: this compound covalently modifies the KEAP1 dimer, leading to NRF2 stabilization.

MCB613_SRC_Pathway MCB613 This compound SRC Steroid Receptor Coactivators (SRCs) MCB613->SRC Hyper-activates Coactivator_Complex Coactivator Complex (e.g., with CBP, CARM1) SRC->Coactivator_Complex Promotes formation ROS Reactive Oxygen Species (ROS) SRC->ROS Increases ER_Stress Endoplasmic Reticulum (ER) Stress Coactivator_Complex->ER_Stress Induces Cell_Stress Excessive Cellular Stress ROS->Cell_Stress Abl_Kinase Abl Kinase ROS->Abl_Kinase Activates ER_Stress->ROS Generates more ER_Stress->Cell_Stress Cell_Death Cancer Cell Death Cell_Stress->Cell_Death Abl_Kinase->SRC Phosphorylates and further activates

Caption: this compound hyper-activates SRCs, inducing a positive feedback loop of ROS and ER stress.

Stability_Workflow start Start: Prepare this compound working solution in media t0 T=0 Sample: Freeze immediately start->t0 incubate Incubate at 37°C, 5% CO₂ start->incubate analysis Analyze all samples by HPLC or LC-MS t0->analysis collect Collect samples at various time points incubate->collect freeze Freeze samples at -80°C collect->freeze freeze->analysis data Calculate % remaining vs. T=0 analysis->data end End: Determine stability profile data->end

Caption: Experimental workflow for determining the stability of this compound in cell culture media.

References

challenges in reproducing MCB-613 in vivo study outcomes

Author: BenchChem Technical Support Team. Date: December 2025

MCB-613 In Vivo Technical Support Center

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in-vivo application of this compound, a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Reproducing in-vivo study outcomes can be complex; this guide addresses common issues to help ensure consistency and accuracy in your experiments.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems that may arise during in vivo studies with this compound.

Issue 1: High Variability in Tumor Growth Within the Same Treatment Group

Question: We are observing significant differences in tumor volume among mice in the same treatment group, making it difficult to assess the efficacy of this compound. What could be the cause, and how can we fix it?

Answer: High variability in tumor growth is a common challenge in xenograft studies and can originate from several factors related to the animal model, the cancer cells, or the experimental procedure.[1]

Possible Causes and Recommended Solutions:

CauseRecommended Solution
Inconsistent Cell Health or Passage Number Use cancer cells from a consistent, low passage number and ensure high viability (>90%) with a method like trypan blue exclusion before implantation.[1]
Imprecise Cell Implantation Standardize the injection technique. Ensure a homogenous cell suspension (resuspend between injections), inject the same volume and number of cells, and use the same subcutaneous location (e.g., right flank) for all animals.[1][2]
Variable Animal Health and Age Use mice of the same strain, sex, and age (e.g., 6-8 weeks old). Allow for at least one week of acclimatization before starting the experiment and exclude any animals showing signs of illness prior to randomization.[1][3]
Inconsistent Tumor Measurement Use the same pair of digital calipers for all measurements. Ensure measurements are taken by the same individual if possible to reduce inter-operator variability. Use a consistent formula for volume calculation, such as (Length x Width²) / 2.[1][2]
Issue 2: Tumors Initially Respond to this compound but Then Regrow During Treatment

Question: Our xenograft tumors show initial regression or stasis with this compound treatment, but then begin to grow again despite continued dosing. Why is this happening?

Answer: Tumor regrowth during therapy often points to the development of acquired resistance or suboptimal drug exposure. The FGF/FGFR signaling pathway is known for activating compensatory pathways when inhibited.[4][5]

Possible Causes and Recommended Solutions:

CauseRecommended Solution
Development of Acquired Resistance Upon study completion, collect the regrown tumors for molecular analysis. Investigate potential resistance mechanisms such as secondary mutations in the FGFR2 kinase domain (e.g., N550K, V565F) or upregulation of bypass signaling pathways (e.g., MET, EGFR).[4][6]
Suboptimal Drug Dosing or Formulation The dose of this compound may be insufficient for sustained tumor suppression. A dose-escalation study may be needed to find the optimal therapeutic dose. Ensure the formulation is stable and provides adequate bioavailability.
Insufficient Treatment Duration The treatment period may not be long enough to eliminate all cancer cells, allowing resistant clones to emerge. Consider extending the treatment duration in subsequent studies.[1]

Frequently Asked Questions (FAQs)

General

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1, 2, and 3. In many cancers, aberrant FGFR signaling, caused by gene amplification, mutations, or fusions, drives tumor cell proliferation, survival, and angiogenesis.[7][8] this compound blocks the phosphorylation of FGFR and downstream signaling cascades, including the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis in FGFR-dependent cancer cells.[7][8]

Q2: Why am I observing inconsistent anti-tumor efficacy with this compound across different xenograft models?

A2: This is an expected observation. The efficacy of a targeted inhibitor like this compound is highly dependent on the genetic background of the cancer cell line used.[2] Key factors include:

  • FGFR Aberration Status: Models derived from cell lines with high FGFR gene amplification or specific activating mutations are more likely to respond.[9]

  • Co-occurring Genetic Alterations: The presence of mutations in downstream pathways (e.g., KRAS) or activation of parallel signaling pathways can confer primary resistance to FGFR inhibition.[4][10]

Experimental Procedures

Q3: What is a standard protocol for an in vivo xenograft study with this compound?

A3: Below is a generalized protocol that should be optimized for your specific cell line and research question.

Detailed Xenograft Protocol:

  • Cell Culture: Culture the selected human cancer cell line in the recommended media. Harvest cells during the logarithmic growth phase. Ensure cell viability is >90%.[3]

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., NU/NU or NOD/SCID). Allow mice to acclimatize for at least one week.[3]

  • Tumor Implantation: Resuspend cells in a sterile medium like PBS, potentially mixed 1:1 with Matrigel to improve tumor take-rate.[11] Subcutaneously inject 1-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Monitor tumor growth regularly (2-3 times per week) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[2]

  • Randomization and Dosing: Once tumors reach a mean size of 100-200 mm³, randomize mice into treatment and control groups.[12] Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer it, typically via oral gavage, at the predetermined dose and schedule.[3]

  • Efficacy and Tolerability Assessment: Continue to monitor tumor volume and body weight throughout the study. Body weight loss can be an indicator of drug toxicity.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, a subset of tumors can be collected to assess target engagement via Western blot for phosphorylated FGFR (pFGFR) or downstream markers like pERK.[13]

Q4: How can I confirm that this compound is engaging its target in the tumor tissue?

A4: To confirm target engagement, a pharmacodynamic (PD) assessment is necessary. This typically involves collecting tumor tissue at a specific time point after the final dose (e.g., 2-4 hours) and performing a Western blot analysis.[13] You should probe for the phosphorylated form of FGFR (pFGFR) and a key downstream signaling protein, such as phosphorylated ERK (pERK). A significant reduction in the levels of pFGFR and pERK in the this compound treated group compared to the vehicle control group indicates effective target engagement.[13][14]

Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription MCB613 This compound MCB613->FGFR Inhibits

Caption: this compound inhibits the FGFR signaling pathway, blocking downstream cascades like MAPK and PI3K/AKT.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cell Culture implant Tumor Implantation (Subcutaneous) start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization (Tumor Volume ~150mm³) monitor->randomize treat_vehicle Vehicle Group (Daily Dosing) randomize->treat_vehicle Group 1 treat_mcb613 This compound Group (Daily Dosing) randomize->treat_mcb613 Group 2 measure Measure Tumor Volume & Body Weight (3x/week) treat_vehicle->measure treat_mcb613->measure endpoint End of Study (e.g., Day 21) measure->endpoint endpoint->measure No analysis Data Analysis & Tissue Collection (PD) endpoint->analysis Yes end Finish analysis->end

Caption: Standard workflow for an in vivo xenograft efficacy study of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Inconsistent_Efficacy start Problem: Inconsistent Efficacy q1 Is variability high within groups? start->q1 a1 Check Procedural Consistency: - Cell Viability & Passage - Injection Technique - Animal Health q1->a1 Yes q2 Is the cell line known to have FGFR aberrations? q1->q2 No a2_yes Confirm Target Engagement: - Run pFGFR / pERK Western Blot on Tumors q2->a2_yes Yes a2_no Model May Not Be FGFR-Dependent. - Select a different model with known FGFR amplification/mutation. q2->a2_no No q3 Is target engagement confirmed? a2_yes->q3 a3_yes Investigate Resistance: - Analyze tumors for bypass pathway activation (e.g., MET) - Sequence FGFR for mutations q3->a3_yes Yes a3_no Troubleshoot Dosing/ Formulation: - Perform PK analysis - Check formulation stability q3->a3_no No

Caption: A logical approach to troubleshooting inconsistent efficacy results with this compound.

References

Technical Support Center: MCB-613 Treatment Protocols for Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MCB-613 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual mechanism of action. Firstly, it acts as a potent stimulator of p160 steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1] This hyper-activation of SRCs can lead to excessive endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately inducing cell death, particularly in cancer cells that are highly dependent on SRCs for growth.[2][3][4] Secondly, this compound is a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1).[1] This inhibition prevents the degradation of NRF2, a key transcription factor in the oxidative stress response.[1]

Q2: How does the sensitivity of primary cells to this compound compare to that of cancer cell lines?

A2: Primary cells, such as human umbilical vein endothelial cells (HUVECs), have been observed to be more resistant to this compound at lower concentrations compared to many human cancer cell lines.[2] However, at higher concentrations, this compound can still induce cell death in primary cells, which may be partly due to their inherent fragility in culture.[2] Therefore, careful dose-response studies are crucial when working with primary cell cultures.

Q3: What are the expected morphological changes in cells treated with this compound?

A3: A prominent morphological change observed in cells treated with this compound is the induction of extensive cytoplasmic vacuolization.[2] This is a characteristic feature of paraptotic-like cell death and is associated with ER stress.[2]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in DMSO, with a solubility of over 13.2 mg/mL.[1] Stock solutions can be stored at -20°C for several months. It is advisable to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of cell death in primary cultures at expected effective concentrations. Primary cells are more sensitive to this compound than cancer cell lines.Perform a dose-response curve starting with very low concentrations (e.g., nanomolar range) to determine the optimal non-toxic concentration for your specific primary cell type. Reduce the incubation time.
Inconsistent results between experiments. Variability in primary cell isolation and culture. This compound solution degradation.Standardize primary cell isolation protocols. Use cells at a consistent passage number. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Observed vacuolization but no significant cell death. Sublethal toxicity or early stages of paraptosis.This may indicate that the concentration or incubation time is not sufficient to induce widespread cell death. Consider increasing the dose or extending the treatment duration. Co-treatment with an antioxidant like N-Acetyl cysteine (NAC) can be used to determine if the vacuolization is ROS-dependent.[2]
No observable effect of this compound on target gene expression. Suboptimal concentration or incubation time. Cell type-specific differences in SRC or KEAP1 pathway dependence.Increase the concentration and/or incubation time of this compound. Verify the expression levels of SRCs and KEAP1 in your primary cell type.

Quantitative Data

Due to the limited availability of direct comparative studies of this compound across a wide range of primary cell types, a comprehensive table of IC50 values is not yet established. However, the following provides a qualitative comparison based on existing literature.

Cell Type Sensitivity to this compound Reference
Various Human Cancer Cell Lines (e.g., PC-3, MCF-7, HepG2, H1299)High[1]
Primary Human Umbilical Vein Endothelial Cells (HUVEC)More resistant at low concentrations, sensitive at high concentrations[2]
Cardiac FibroblastsThis compound attenuates differentiation and inflammatory signaling.[5][6]
MacrophagesThis compound promotes anti-inflammatory phenotypes.[5][6]

Experimental Protocols

General Protocol for Treating Primary Cells with this compound

  • Cell Plating: Plate primary cells at the desired density in a suitable culture vessel and allow them to adhere and stabilize for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Endpoint Analysis: Following incubation, assess cell viability, morphology, or other relevant parameters using appropriate assays (e.g., MTT, Calcein AM/EthD-1 staining, western blotting, qPCR).

Protocol for Cell Viability Assessment (MTT Assay)

  • After the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

MCB_613_Signaling_Pathways cluster_SRC SRC Hyper-activation Pathway cluster_KEAP1 KEAP1 Inhibition Pathway MCB613_SRC This compound SRC SRC-1, SRC-2, SRC-3 MCB613_SRC->SRC stimulates Coactivators Coactivator Complex (e.g., CBP, CARM1) SRC->Coactivators promotes formation ER_Stress ER Stress Coactivators->ER_Stress induces ROS ROS Generation ER_Stress->ROS leads to Cell_Death_SRC Paraptotic Cell Death ROS->Cell_Death_SRC triggers MCB613_KEAP1 This compound KEAP1 KEAP1 MCB613_KEAP1->KEAP1 covalently inhibits NRF2 NRF2 KEAP1->NRF2 prevents degradation of ARE Antioxidant Response Element NRF2->ARE activates Oxidative_Stress_Response Oxidative Stress Response ARE->Oxidative_Stress_Response initiates

Caption: Dual signaling pathways of this compound.

Experimental_Workflow start Start: Primary Cell Culture plate_cells Plate Primary Cells start->plate_cells prepare_mcb613 Prepare this compound Dilutions plate_cells->prepare_mcb613 treat_cells Treat Cells with this compound (include vehicle control) prepare_mcb613->treat_cells incubate Incubate for a Defined Period treat_cells->incubate analysis Endpoint Analysis incubate->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability morphology Microscopy for Morphology analysis->morphology molecular Molecular Analysis (Western Blot, qPCR) analysis->molecular end End: Data Interpretation viability->end morphology->end molecular->end Troubleshooting_Logic start High Cell Death Observed? yes_death Yes start->yes_death Yes no_death No start->no_death No concentration Is concentration optimized for primary cells? yes_death->concentration no_effect No Effect Observed? no_death->no_effect yes_conc Yes concentration->yes_conc Yes no_conc No concentration->no_conc No incubation Is incubation time appropriate? yes_conc->incubation solution1 Perform Dose-Response Curve (start with lower concentrations) no_conc->solution1 yes_inc Yes incubation->yes_inc Yes no_inc No incubation->no_inc No solution3 Investigate Other Factors: Cell Health, Contamination yes_inc->solution3 solution2 Reduce Incubation Time no_inc->solution2 yes_no_effect Yes no_effect->yes_no_effect Yes increase_conc Increase Concentration yes_no_effect->increase_conc increase_inc Increase Incubation Time yes_no_effect->increase_inc check_pathway Verify SRC/KEAP1 Expression yes_no_effect->check_pathway

References

Technical Support Center: Mitigating MCB-613-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with MCB-613, focusing on mitigating its cytotoxic effects in normal, non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has been shown to have a dual mechanism of action. Primarily, it acts as a potent stimulator of steroid receptor coactivators (SRCs), leading to their hyper-activation.[1][2] This overstimulation induces significant endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which disproportionately affects cancer cells that are already under high metabolic and protein synthesis demand, leading to cell death.[1][3] Additionally, this compound has been identified as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), which leads to the accumulation of Nuclear factor erythroid 2-related factor 2 (NRF2).[4][5]

Q2: Is this compound cytotoxic to normal cells?

A2: this compound exhibits selective cytotoxicity towards a variety of cancer cell lines, while generally sparing normal cells at similar concentrations.[1][3] Studies have shown that mouse primary hepatocytes and mouse embryonic fibroblasts are resistant to the compound at concentrations that are lethal to cancer cells.[1] However, at high concentrations, some cytotoxic effects have been observed in primary human umbilical vein endothelial cells (HUVEC).[1]

Q3: Why does this compound show selectivity for cancer cells over normal cells?

A3: The selectivity of this compound is attributed to the inherent differences between cancer and normal cells. Cancer cells often overexpress SRCs and operate under elevated levels of baseline cellular stress to support their rapid proliferation and high metabolic rate.[2][3] By hyper-stimulating SRCs, this compound pushes these already stressed cancer cells beyond their coping capacity, leading to catastrophic ER stress and cell death.[1][3] Normal cells, which have lower SRC activity and are not under the same level of stress, are better able to tolerate the effects of this compound.

Q4: What are the potential off-target effects of this compound?

A4: The highly reactive structure of this compound, featuring two electrophilic Michael acceptor sites, suggests the potential for promiscuous interactions with various nucleophilic protein targets.[4] Its covalent binding to KEAP1 is a key identified interaction.[4][5] While in vivo studies in mice have shown no obvious toxicity at therapeutic doses, it is crucial to carefully monitor for any unexpected effects in your specific experimental model.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected cytotoxicity observed in normal cell control lines. High Concentration of this compound: The concentration used may be too high for the specific normal cell line.Action: Perform a dose-response curve to determine the IC50 for both your cancer and normal cell lines. Aim for a therapeutic window where cancer cell death is maximized and normal cell viability is maintained.
Cell Line Sensitivity: Different normal cell lines may have varying sensitivities to this compound.Action: If possible, test this compound on a panel of different normal cell lines relevant to your research area to identify a more resistant control.
Prolonged Exposure Time: Continuous exposure to this compound may lead to cumulative stress even in normal cells.Action: Optimize the incubation time. It may be possible to achieve the desired effect on cancer cells with a shorter exposure duration that is better tolerated by normal cells.
High background cell death in all cell lines, including untreated controls. Suboptimal Cell Culture Conditions: Poor cell health due to factors like nutrient depletion, pH imbalance, or contamination can increase sensitivity to any compound.Action: Ensure optimal cell culture conditions. Use fresh media, regularly screen for mycoplasma contamination, and maintain proper incubator conditions.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Action: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell lines (typically <0.1% for DMSO). Run a solvent-only control.
Variability in experimental results. Inconsistent Cell Seeding Density: Variations in the initial number of cells can significantly impact the outcome of cytotoxicity assays.Action: Ensure accurate and consistent cell counting and seeding for all experiments.
Compound Potency: Different batches of this compound may have slight variations in purity or activity.Action: If you suspect batch-to-batch variability, it is advisable to test each new batch to confirm its potency.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on various human cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast~5
PC-3Prostate~5
H1299Lung~7.5
HepG2Liver~10

Data is estimated from graphical representations in Wang et al., Cancer Cell, 2015.[1] Normal cell lines such as mouse primary hepatocytes and mouse embryonic fibroblasts showed high resistance at these concentrations.[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle-only control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay can be used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently mix and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

MCB613_SRC_Pathway cluster_extracellular Extracellular cluster_cell Cell MCB613 This compound MCB613_in This compound MCB613->MCB613_in Cellular uptake SRCs SRCs MCB613_in->SRCs Binds and stimulates Hyperactivated_SRCs Hyper-activated SRCs ER_Stress ER Stress Hyperactivated_SRCs->ER_Stress ROS ROS Generation ER_Stress->ROS Cell_Death Cell Death ER_Stress->Cell_Death ROS->Cell_Death

Caption: this compound SRC-mediated cytotoxicity pathway.

MCB613_KEAP1_Pathway cluster_extracellular Extracellular cluster_cell Cytoplasm MCB613 This compound MCB613_in This compound MCB613->MCB613_in Cellular uptake KEAP1 KEAP1 MCB613_in->KEAP1 Covalently inhibits NRF2 NRF2 KEAP1->NRF2 Targets for degradation Proteasome Proteasomal Degradation NRF2->Proteasome Accumulated_NRF2 Accumulated NRF2 Nucleus Nucleus Accumulated_NRF2->Nucleus Translocation troubleshooting_workflow Start Unexpected Cytotoxicity in Normal Cells Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Dose Perform dose-response experiment Check_Concentration->Optimize_Dose No Check_Time Is exposure time optimized? Check_Concentration->Check_Time Yes Optimize_Dose->Check_Time Optimize_Time Perform time-course experiment Check_Time->Optimize_Time No Check_Controls Are controls (solvent, untreated) healthy? Check_Time->Check_Controls Yes Optimize_Time->Check_Controls Troubleshoot_Culture Troubleshoot cell culture conditions and solvent toxicity Check_Controls->Troubleshoot_Culture No Consider_Sensitivity Consider inherent cell line sensitivity Check_Controls->Consider_Sensitivity Yes Troubleshoot_Culture->Start

References

Technical Support Center: Enhancing the Bioavailability of MCB-613

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the bioavailability of the investigational compound MCB-613. Given its low aqueous solubility, this guide focuses on formulation strategies to improve its dissolution and absorption.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main therapeutic targets?

A1: this compound is a small molecule that acts as a potent stimulator of Steroid Receptor Coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1][2] By hyper-activating these coactivators, this compound can induce significant cellular stress, particularly in cancer cells, leading to the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and ultimately cell death.[2][3] More recent research has also identified Kelch-like ECH associated protein 1 (KEAP1) as a direct molecular target, which this compound covalently inhibits.[4] It has been investigated for its potential in oncology and for attenuating adverse remodeling after myocardial infarction.[1][5][6]

Q2: What are the known physicochemical properties of this compound?

A2: this compound is a lipophilic molecule with poor aqueous solubility. The available data on its physicochemical properties are summarized in the table below.

Q3: Why is the bioavailability of this compound a concern for in vivo studies?

A3: The very low aqueous solubility of this compound is a significant hurdle for its oral bioavailability. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gut fluids. Compounds with poor aqueous solubility often exhibit low dissolution rates, leading to incomplete absorption and low, variable bioavailability. In published preclinical studies, this compound has often been administered via intraperitoneal (i.p.) injection, which bypasses the gastrointestinal tract and avoids issues of oral absorption.[7]

Q4: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?

A4: While a definitive BCS classification requires experimental data for both solubility and permeability, this compound's very low aqueous solubility suggests it is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. Its lipophilic nature may suggest high permeability (favoring BCS Class II), but without experimental Caco-2 permeability data, this remains an assumption. Strategies to enhance its bioavailability should primarily focus on improving its solubility and dissolution rate.

Troubleshooting Guide for this compound Formulation

Issue Potential Cause Troubleshooting Strategy
Low and variable plasma concentrations after oral administration. Poor dissolution of this compound in the gastrointestinal tract.Implement a solubility-enhancing formulation strategy such as preparing a nanosuspension or a Self-Emulsifying Drug Delivery System (SEDDS). See detailed protocols below.
Precipitation of this compound in aqueous buffers during in vitro assays. The concentration of this compound exceeds its aqueous solubility limit.Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol.[7] For aqueous buffers, consider the use of solubilizing excipients such as cyclodextrins or surfactants, or decrease the final concentration of this compound.
Difficulty in preparing a stable and uniform suspension for dosing. Agglomeration of this compound particles due to its hydrophobic nature.Utilize wet milling or high-pressure homogenization to create a nanosuspension with appropriate stabilizers. This will reduce particle size and improve suspension stability.
Inconsistent results in cell-based assays. Poor solubility and potential precipitation of this compound in the cell culture medium.Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experiments. Consider pre-complexing this compound with a solubilizing agent like a cyclodextrin before adding to the media.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₀H₂₀N₂O
Molecular Weight 304.39 g/mol
Appearance Solid
Aqueous Solubility Insoluble[7]
DMSO Solubility Up to 60 mg/mL[7]
Ethanol Solubility Up to 60 mg/mL[7]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways of this compound and a general workflow for selecting a bioavailability enhancement strategy.

MCB613_SRC_Pathway MCB613 This compound SRCs Steroid Receptor Coactivators (SRCs) MCB613->SRCs Binds and Hyper-activates Coactivator_Complex Coactivator Complex (e.g., with CBP/p300) SRCs->Coactivator_Complex Promotes formation Transcription Increased Gene Transcription Coactivator_Complex->Transcription ER_Stress Endoplasmic Reticulum (ER) Stress Transcription->ER_Stress Leads to ROS Reactive Oxygen Species (ROS) Generation ER_Stress->ROS Induces Cell_Stress Cellular Stress ER_Stress->Cell_Stress ROS->Cell_Stress Cell_Death Cell Death (Paraptosis-like) Cell_Stress->Cell_Death

Caption: Signaling pathway of this compound via SRC hyper-activation.

MCB613_KEAP1_Pathway cluster_normal Normal Conditions cluster_mcb613 With this compound MCB613 This compound KEAP1_monomer KEAP1 Monomer MCB613->KEAP1_monomer Covalently crosslinks KEAP1_dimer Covalent KEAP1 Dimer NRF2 NRF2 KEAP1_monomer->NRF2 Binds to KEAP1_dimer->NRF2 Dissociation of NRF2 Ub_Degradation Ubiquitination and Proteasomal Degradation NRF2->Ub_Degradation Targets for NRF2_accumulation NRF2 Accumulation and Nuclear Translocation ARE Antioxidant Response Element (ARE) NRF2_accumulation->ARE Binds to Gene_Expression Gene Expression ARE->Gene_Expression

Caption: Signaling pathway of this compound via covalent inhibition of KEAP1.

Bioavailability_Workflow Start Start: Poorly Soluble Compound (this compound) Char Physicochemical Characterization (Solubility, Permeability) Start->Char BCS Estimate BCS Class (Likely II or IV) Char->BCS Strategy Select Formulation Strategy BCS->Strategy Nano Nanosuspension (Particle Size Reduction) Strategy->Nano High Dose SEDDS SEDDS/Lipid-Based (Solubilization) Strategy->SEDDS Lipophilic Amorphous Amorphous Solid Dispersion Strategy->Amorphous Broadly Applicable Formulate Formulation Development and Optimization Nano->Formulate SEDDS->Formulate Amorphous->Formulate InVitro In Vitro Characterization (Dissolution, Stability) Formulate->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo End Optimized Formulation InVivo->End

References

overcoming resistance to MCB-613 in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

MCB-613 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and .

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase. In sensitive cancer cell lines, this compound blocks the phosphorylation of RON and its downstream signaling pathways, including PI3K/AKT/mTOR and MAPK/ERK, leading to cell cycle arrest and apoptosis.

Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common mechanisms of resistance?

Resistance to this compound can arise from several mechanisms:

  • Secondary Mutations in the RON Kinase Domain: A common "gatekeeper" mutation, T680M, can prevent this compound from effectively binding to the ATP-binding pocket of RON.

  • Bypass Signaling Pathway Activation: Upregulation of parallel signaling pathways, such as MET or EGFR, can compensate for the inhibition of RON signaling, allowing for continued cell proliferation and survival.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I determine if my resistant cell line has a gatekeeper mutation?

The most direct method is to perform Sanger sequencing of the RON kinase domain from the genomic DNA of your resistant cells. Compare the sequence to that of the parental, sensitive cell line to identify any mutations.

Q4: What is a recommended experimental workflow to investigate acquired resistance to this compound?

Below is a recommended workflow to systematically investigate the mechanisms of acquired resistance to this compound.

experimental_workflow cluster_start Start: Acquired Resistance Observed cluster_investigation Investigation Phase cluster_results Potential Mechanisms cluster_confirmation Confirmation & Follow-up start Resistant Phenotype Confirmed (IC50 Shift > 5-fold) seq Sanger Sequencing of RON Kinase Domain start->seq Is there a mutation? rp Receptor Phospho-Array start->rp Are other pathways active? wb Western Blot for Efflux Pumps (ABCB1) start->wb Is drug efflux increased? seq->rp No gatekeeper Gatekeeper Mutation (e.g., T680M) seq->gatekeeper Yes rp->wb No bypass Bypass Pathway Activation (e.g., p-MET, p-EGFR) rp->bypass Yes efflux Increased Drug Efflux wb->efflux Yes clone Generation of Isogenic Cell Line with Mutation gatekeeper->clone combo Combination Therapy (e.g., with MET inhibitor) bypass->combo efflux_inhib Co-treatment with Efflux Pump Inhibitor efflux->efflux_inhib mcb613_moa cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling RON RON Receptor PI3K PI3K RON->PI3K RAS RAS RON->RAS MCB613 This compound MCB613->RON AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation bypass_signaling cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling RON RON Receptor PI3K PI3K RON->PI3K Blocked MET MET Receptor MET->PI3K Upregulated Signal MCB613 This compound MCB613->RON Inhibition AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation

Validation & Comparative

Validating the Bioactivity of MCB-613: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MCB-613's performance in stimulating Steroid Receptor Coactivators (SRCs) and its more recently identified activity as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1). This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.

This compound has emerged as a molecule of interest in cancer research, initially identified as a potent stimulator of the p160 steroid receptor coactivator (SRC) family.[1][2] Subsequent research has revealed a more complex mechanism of action, identifying this compound as a covalent inhibitor of KEAP1.[3][4] This guide will delve into both activities, presenting the evidence for each and comparing this compound with other molecules that modulate these pathways.

I. This compound as a Stimulator of Steroid Receptor Coactivators (SRCs)

This compound was first characterized as a small molecule that enhances the transcriptional activity of SRCs, including SRC-1, SRC-2, and SRC-3.[1] This overstimulation of SRCs, which are often overexpressed in cancer cells, leads to excessive cellular stress and, ultimately, cell death, suggesting a novel therapeutic strategy.[1][5]

Experimental Validation of SRC-Stimulating Activity

The SRC-stimulating properties of this compound have been validated through several key experiments:

  • Luciferase Reporter Assays: To quantify the transcriptional activation of SRCs, HeLa cells were co-transfected with a luciferase reporter gene and expression vectors for SRC-1, SRC-2, or SRC-3.[1] Treatment with this compound resulted in a significant, dose-dependent increase in luciferase activity, confirming the potentiation of SRC transcriptional activity.[1]

  • Co-immunoprecipitation Assays: To determine if this compound enhances the interaction of SRCs with other coactivators, co-immunoprecipitation experiments were performed. These studies showed that this compound treatment robustly increased the interaction between SRC-3 and other coactivators like CBP and CARM1 in a dose-dependent manner.[1]

  • Endogenous Target Gene Expression Analysis: The impact of this compound on the expression of known SRC-3 target genes, such as MMP2 and MMP13, was assessed. The promoters of these genes showed significantly increased activity in the presence of this compound, an effect that was dependent on the presence of SRC-3.[6]

Quantitative Data Summary
ExperimentCell LineTargetEffect of this compoundReference
Luciferase AssayHeLaSRC-1, SRC-2, SRC-3Dose-dependent increase in transcriptional activity[1]
Co-immunoprecipitation-SRC-3, CBP, CARM1Increased interaction[1]
Reporter Gene AssayHeLaMMP2, MMP13 promotersEnhanced coactivation by SRC-3[1]
Signaling Pathway of this compound as an SRC Stimulator

The proposed mechanism involves this compound directly binding to SRCs, leading to their hyper-activation. This results in the formation of a coactivator complex with other proteins like CBP and CARM1. The subsequent deregulation of cellular functions and homeostasis triggers severe endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), forming a positive feedback loop that ultimately leads to cancer cell death.[1]

MCB613_SRC_Pathway MCB613 This compound SRCs SRCs (SRC-1, SRC-2, SRC-3) MCB613->SRCs Direct Binding & Hyper-activation Coactivators Coactivator Complex (CBP, CARM1) SRCs->Coactivators Increased Interaction ROS Reactive Oxygen Species (ROS) SRCs->ROS Increased Production ER_Stress ER Stress & UPR Coactivators->ER_Stress Deregulation of Cellular Functions Abl_Kinase Abl Kinase Abl_Kinase->SRCs Phosphorylation & Further Activation ROS->Abl_Kinase Activation Cell_Death Cancer Cell Death ROS->Cell_Death ER_Stress->ROS Positive Feedback ER_Stress->Cell_Death

Caption: Proposed mechanism of this compound-induced cancer cell death via SRC hyper-activation.

II. This compound as a Covalent Inhibitor of KEAP1

More recent research has identified KEAP1 as a direct molecular target of this compound.[3][4] This study suggests that in the context of EGFR-mutant non-small cell lung cancer (NSCLC), the cytotoxic effects of this compound are mediated through the covalent inhibition of KEAP1, a key protein in the cellular stress response pathway.

Experimental Validation of KEAP1 Inhibition

The interaction between this compound and KEAP1 was established through a series of molecular and cellular experiments:

  • Proteomic and Functional Genomic Screens: High-throughput screens identified KEAP1 as the primary target of this compound in EGFR inhibitor-resistant NSCLC cells.[4]

  • Covalent Binding Assays: In-depth molecular characterization demonstrated that this compound binds covalently to KEAP1.[3][4] It was shown that a single molecule of this compound can bridge two KEAP1 monomers.[3][4]

  • Immunoblot Analysis: Treatment of cells with this compound led to a dose-dependent decrease in detectable monomeric KEAP1 and the appearance of a band corresponding to a covalent KEAP1 dimer.[3] This modification interferes with the degradation of canonical KEAP1 substrates like NRF2.[3][4]

Quantitative Data Summary
ExperimentCell LineTargetEffect of this compoundReference
Proteomic/Genomic ScreensEGFR-mutant NSCLCKEAP1Identified as primary target[4]
Molecular Characterization-KEAP1Covalent binding, monomer bridging[3][4]
Immunoblot AnalysisPC9, WZR12KEAP1Dose-dependent decrease in monomer, appearance of dimer[3]
Signaling Pathway of this compound as a KEAP1 Inhibitor

This compound, with its two Michael acceptor sites, acts as a covalent crosslinker of KEAP1 monomers.[3] This covalent modification destabilizes the KEAP1-Cul3-E3 ubiquitin ligase complex, preventing the ubiquitination and subsequent degradation of KEAP1 substrates, most notably the transcription factor NRF2.[3] The accumulation of NRF2 and potentially other KEAP1 substrates is proposed to be the mechanism behind the observed cellular effects.[3][4]

MCB613_KEAP1_Pathway cluster_KEAP1_complex KEAP1-Cul3 E3 Ubiquitin Ligase Complex KEAP1 KEAP1 Monomers Cul3 Cul3 KEAP1_Dimer Covalent KEAP1 Dimer NRF2 NRF2 (and other KEAP1 substrates) KEAP1->NRF2 Binds to MCB613 This compound MCB613->KEAP1 Covalent Crosslinking Ub_Degradation Ubiquitination & Degradation NRF2->Ub_Degradation Leads to NRF2_Accumulation NRF2 Accumulation & Nuclear Translocation NRF2->NRF2_Accumulation Inhibition of Degradation Cellular_Effects Cellular Effects NRF2_Accumulation->Cellular_Effects

Caption: Mechanism of this compound as a covalent inhibitor of KEAP1, leading to NRF2 accumulation.

III. Comparison with Alternative Modulators

SRC Activators

While most drug discovery efforts have focused on SRC inhibitors, a few other SRC activators exist. These are primarily research tools used to probe the function of SRC family kinases.[7][8] Unlike this compound, which appears to directly bind and hyper-activate the coactivator proteins, other activators may function by disrupting the intramolecular interactions that keep SRC kinases in an inactive state.[9]

Compound/MethodMechanism of ActionPrimary Use
This compound Direct binding and hyper-activation of SRC coactivatorsCancer therapy research, myocardial infarction research[1][10]
Src Family Activator Binds to SH2 and SH3 domains, promoting conformational changesResearch tool for studying SRC kinase signaling[7]
Angiotensin II Binds to AT1R receptors, initiating downstream SRC activationResearch tool for studying G-protein coupled receptor signaling[8]
KEAP1 Inhibitors

The identification of this compound as a KEAP1 inhibitor places it in a class of molecules being investigated for their therapeutic potential in diseases characterized by oxidative stress. Unlike many other KEAP1 inhibitors that prevent the interaction between KEAP1 and NRF2, this compound's unique mechanism of covalent dimerization of KEAP1 sets it apart.

IV. Experimental Protocols

Luciferase Reporter Assay for SRC Activity
  • Cell Culture and Transfection: Plate HeLa cells in 24-well plates. Co-transfect cells with a pG5-luc luciferase reporter plasmid and either a pBIND control vector or pBIND expression vectors for SRC-1, SRC-2, or SRC-3 using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for another 24 hours.

  • Luciferase Activity Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Express the results as fold activation relative to the vehicle-treated control.

Immunoblotting for KEAP1 Dimerization
  • Cell Culture and Treatment: Culture PC9 or other relevant cells to 70-80% confluency. Treat the cells with increasing doses of this compound or a vehicle control for a short period (e.g., 1 hour).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for KEAP1 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The monomeric KEAP1 will appear at its expected molecular weight, while the this compound-induced dimer will appear at approximately double the molecular weight.

V. Conclusion

The validation of this compound's bioactivity reveals a dual mechanism of action. While initially characterized as a potent stimulator of SRCs, leading to cancer cell death through induced cellular stress, more recent evidence strongly points to its role as a covalent inhibitor of KEAP1. This dual activity, or potentially context-dependent primary mechanism, makes this compound a fascinating tool for chemical biology and a promising lead for further therapeutic development. Researchers investigating this compound should consider both potential pathways in their experimental designs to fully elucidate its biological effects in different cellular contexts. This comparative guide provides the foundational data and methodologies to facilitate such investigations.

References

A Comparative Guide to MCB-613 and Other SRC Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family of non-receptor tyrosine kinases (SFKs) plays a pivotal role in various cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of SRC signaling is a common feature in many human cancers, making it an attractive target for therapeutic intervention. While several SRC inhibitors, such as dasatinib, bosutinib, and saracatinib, have been developed and clinically evaluated, a novel compound, MCB-613, has emerged with a unique mechanism of action. This guide provides an objective comparison of this compound with established SRC inhibitors, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct properties and potential applications in cancer therapy.

Mechanism of Action: A Paradigm Shift with this compound

Traditional SRC inhibitors, including dasatinib, bosutinib, and saracatinib, function as ATP-competitive inhibitors, blocking the kinase activity of SRC and other tyrosine kinases. This inhibition leads to the downregulation of downstream signaling pathways crucial for cancer cell growth and survival.

In contrast, this compound represents a paradigm shift in targeting SRC. It acts as a potent steroid receptor coactivator (SRC) stimulator . Instead of inhibiting SRC, this compound hyper-activates it, leading to excessive cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS). This overstimulation of the SRC oncogenic program overwhelms the cancer cells' coping mechanisms, ultimately triggering a unique form of cell death.

More recent studies have identified an additional and potentially primary target of this compound: Kelch-like ECH-associated protein 1 (KEAP1) . This compound has been shown to bind covalently to KEAP1, a key regulator of the cellular antioxidant response. This interaction disrupts the normal function of KEAP1, leading to the accumulation of its substrate, NRF2, and subsequent cellular stress. This dual mechanism of action, targeting both SRC and KEAP1, positions this compound as a unique investigational agent.

Below is a diagram illustrating the distinct mechanisms of action.

Mechanism_of_Action Figure 1. Mechanism of Action of SRC Modulators cluster_0 Conventional SRC Inhibitors cluster_1 This compound Dasatinib Dasatinib SRC_Kinase_Inhib SRC Kinase Activity Dasatinib->SRC_Kinase_Inhib Bosutinib Bosutinib Bosutinib->SRC_Kinase_Inhib Saracatinib Saracatinib Saracatinib->SRC_Kinase_Inhib Downstream_Signaling_Inhib Downstream Signaling SRC_Kinase_Inhib->Downstream_Signaling_Inhib Cell_Growth_Inhib Inhibition of Cell Proliferation & Survival Downstream_Signaling_Inhib->Cell_Growth_Inhib MCB613 MCB613 SRC_Hyperactivation SRC Hyper-activation MCB613->SRC_Hyperactivation KEAP1_Inhibition KEAP1 Covalent Binding MCB613->KEAP1_Inhibition Cellular_Stress Cellular Stress (ROS, ER Stress) SRC_Hyperactivation->Cellular_Stress KEAP1_Inhibition->Cellular_Stress Cell_Death Cancer Cell Death Cellular_Stress->Cell_Death Xenograft_Workflow Figure 2. General Workflow of a Xenograft Study Start Start Cell_Culture MCF-7 Cell Culture Start->Cell_Culture Estrogen_Pellet Estrogen Pellet Implantation in Mice Start->Estrogen_Pellet Cell_Injection Subcutaneous Cell Injection Cell_Culture->Cell_Injection Estrogen_Pellet->Cell_Injection Tumor_Growth Tumor Growth Monitoring Cell_Injection->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Administration (e.g., this compound or Vehicle) Randomization->Treatment Tumor_Measurement Regular Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Analysis Tumor Excision and Analysis Endpoint->Analysis End End Analysis->End SRC_Signaling_Pathway Figure 3. Simplified SRC Signaling Pathway Growth_Factors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Growth_Factors->RTK Integrins Integrins FAK FAK Integrins->FAK SRC SRC RTK->SRC FAK->SRC STAT3 STAT3 SRC->STAT3 PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK Migration Migration SRC->Migration Angiogenesis Angiogenesis SRC->Angiogenesis Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Inhibitors Dasatinib Bosutinib Saracatinib Inhibitors->SRC MCB613_SRC This compound (Stimulator) MCB613_SRC->SRC MCB613_KEAP1 This compound KEAP1_NRF2 KEAP1/NRF2 Pathway MCB613_KEAP1->KEAP1_NRF2 Cell_Stress Oxidative Stress KEAP1_NRF2->Cell_Stress

A Comparative Analysis of MCB-613 and Other KEAP1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the novel KEAP1 inhibitor MCB-613 and other established KEAP1 inhibitors. This document summarizes their mechanisms of action, available performance data, and detailed experimental protocols to support further research and development in this therapeutic area.

Introduction to KEAP1-NRF2 Pathway and its Inhibition

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under homeostatic conditions, KEAP1, a substrate adaptor protein for the Cullin-3-based E3 ubiquitin ligase complex, targets NRF2 for ubiquitination and subsequent proteasomal degradation.[1] This process maintains low intracellular levels of NRF2. In response to oxidative stress, reactive cysteines within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes.

Therapeutic intervention targeting this pathway primarily focuses on inhibiting KEAP1, thereby promoting NRF2 activation. KEAP1 inhibitors can be broadly categorized into two main classes:

  • Covalent (Electrophilic) Inhibitors: These compounds typically contain an electrophilic moiety that forms a covalent bond with reactive cysteine residues on KEAP1, mimicking the natural response to oxidative stress. Examples include bardoxolone methyl and dimethyl fumarate (DMF).[2][3][4][5][6]

  • Non-covalent Inhibitors: These molecules disrupt the KEAP1-NRF2 protein-protein interaction (PPI) by binding to the Kelch domain of KEAP1, the primary binding site for NRF2.

This guide focuses on a comparative analysis of this compound, a novel covalent KEAP1 inhibitor, with other well-characterized KEAP1 inhibitors.

This compound: A Novel Covalent Inhibitor of KEAP1

Initially identified as a steroid receptor coactivator (SRC) stimulator, recent research has unequivocally identified KEAP1 as the molecular target of this compound.[7] this compound represents a unique class of covalent KEAP1 inhibitors with a distinct mechanism of action.

Mechanism of Action of this compound

This compound functions as a covalent inhibitor of KEAP1, but its mechanism extends beyond the simple modification of a single cysteine residue. Key features of its action include:

  • Covalent Dimerization of KEAP1: A single molecule of this compound possesses two distinct Michael acceptor sites, enabling it to act as a molecular bridge, covalently tethering two KEAP1 monomers together.[7] This induced dimerization is a novel mechanism among known KEAP1 inhibitors.

  • NRF2 Stabilization and Activation: The covalent dimerization of KEAP1 by this compound prevents it from targeting NRF2 for degradation. This leads to the stabilization and accumulation of NRF2, followed by its nuclear translocation and the activation of its downstream transcriptional program.[7]

  • Potential NRF2-Independent Effects: Intriguingly, studies in certain cancer cell lines suggest that the cytotoxic effects of this compound may be independent of NRF2 activation.[7] This raises the possibility that the accumulation of other, yet-to-be-identified, KEAP1 substrates may contribute to its biological activity.

Comparative Analysis: this compound vs. Other KEAP1 Inhibitors

A direct head-to-head quantitative comparison of this compound with other KEAP1 inhibitors is not yet extensively available in the public domain. However, a qualitative comparison based on their mechanisms of action and reported characteristics can be made.

FeatureThis compoundBardoxolone MethylDimethyl Fumarate (DMF)Non-covalent PPI Inhibitors
Mechanism of Action Covalent; induces KEAP1 dimerization.[7]Covalent; modifies reactive cysteine residues.[2][5]Covalent; modifies reactive cysteine residues.[3][6]Non-covalent; disrupts KEAP1-NRF2 protein-protein interaction.[1]
Target Engagement Covalent modification leading to a stable KEAP1 dimer.[7]Covalent modification of KEAP1 cysteines.[2]Covalent modification of KEAP1 cysteines.[3]Reversible binding to the Kelch domain of KEAP1.[1]
Reported Potency Specific IC50/EC50 values for KEAP1 inhibition or NRF2 activation are not yet publicly available.Potent NRF2 activator.[5][8]Clinically approved NRF2 activator.[4]Varies depending on the specific compound.
Selectivity The selectivity profile against other cellular proteins is not yet fully characterized.Known to have off-target effects.[1]Known to have off-target effects.[1]Generally designed for higher selectivity to the KEAP1 Kelch domain.[1]
Potential Advantages Novel mechanism of action (dimerization) may offer a different therapeutic window. The potential for NRF2-independent effects could be exploited in certain diseases.[7]Well-characterized NRF2 activator with extensive preclinical and clinical data.[8]Clinically validated therapeutic.[4]Potentially improved safety profile due to higher selectivity and non-covalent nature.[1]
In Vivo Data Well-tolerated in preclinical models of cardiac and nervous ischemia.[7][9][10][11]Investigated in numerous clinical trials for various indications.[8]Approved for the treatment of multiple sclerosis and psoriasis.[4]Preclinical data available for some compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of this compound and other KEAP1 inhibitors.

KEAP1-NRF2 Protein-Protein Interaction (PPI) Assay (Fluorescence Polarization)

This assay is used to quantify the ability of a compound to disrupt the interaction between KEAP1 and NRF2.

  • Principle: A fluorescently labeled peptide derived from the NRF2 binding motif is incubated with the KEAP1 Kelch domain. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. A compound that inhibits the interaction will cause the release of the fluorescent peptide, leading to faster tumbling and a decrease in the polarization signal.

  • Materials:

    • Purified recombinant KEAP1 Kelch domain protein.

    • Fluorescently labeled NRF2 peptide (e.g., with fluorescein).

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Test compounds.

    • 384-well black microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In the microplate, add the KEAP1 Kelch domain and the fluorescently labeled NRF2 peptide to each well.

    • Add the test compound dilutions to the respective wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using the plate reader.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.

NRF2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of NRF2 from the cytoplasm to the nucleus upon treatment with an inhibitor.

  • Principle: Cells are treated with the test compound, fixed, and then stained with an antibody specific for NRF2. A fluorescently labeled secondary antibody is used for detection. The localization of NRF2 is then observed using a fluorescence microscope.

  • Materials:

    • Cell line of interest (e.g., HEK293T, A549).

    • Cell culture medium and supplements.

    • Glass-bottom culture dishes or coverslips.

    • Test compound.

    • Fixative (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking buffer (e.g., 5% bovine serum albumin in PBS).

    • Primary antibody against NRF2.

    • Fluorescently labeled secondary antibody.

    • Nuclear counterstain (e.g., DAPI).

    • Fluorescence microscope.

  • Procedure:

    • Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

    • Treat the cells with the test compound or vehicle control for the desired time.

    • Wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking buffer.

    • Incubate the cells with the primary anti-NRF2 antibody.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NRF2 translocation.

KEAP1 Dimerization Assay (Western Blot)

This assay is specifically designed to detect the covalent dimerization of KEAP1 induced by this compound.[7]

  • Principle: Cells are treated with this compound, and the cell lysates are subjected to non-reducing SDS-PAGE. The covalent dimer of KEAP1, being twice the molecular weight of the monomer, will appear as a distinct higher molecular weight band on the western blot.

  • Materials:

    • Cell line of interest.

    • This compound.

    • Lysis buffer without reducing agents (e.g., DTT or β-mercaptoethanol).

    • Protein concentration assay kit.

    • SDS-PAGE gels and running buffer.

    • Western blot transfer apparatus and membranes.

    • Blocking buffer.

    • Primary antibody against KEAP1.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with increasing concentrations of this compound or for different time points.

    • Lyse the cells in a non-reducing lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by non-reducing SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and probe with the primary anti-KEAP1 antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the relative intensity of the monomeric and dimeric KEAP1 bands.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms the direct binding of an inhibitor to its target protein within a cellular context.[12][13][14][15]

  • Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Materials:

    • Cell line of interest.

    • Test compound.

    • PBS.

    • PCR tubes or 96-well plates.

    • Thermal cycler or heating block.

    • Lysis buffer with protease inhibitors.

    • Centrifuge.

    • Method for protein quantification (e.g., Western blot, ELISA).

  • Procedure:

    • Treat cells with the test compound or vehicle control.

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples at a range of different temperatures for a short period (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blot or another suitable method.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves for the treated and untreated samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 Dimer CUL3 CUL3-RBX1 E3 Ligase KEAP1->CUL3 Recruits NRF2 NRF2 NRF2->KEAP1 Binds Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation CUL3->NRF2 Ubiquitinates MCB613 This compound MCB613->KEAP1 Induces Covalent Dimerization Other_Inhibitors Other Covalent/ Non-covalent Inhibitors Other_Inhibitors->KEAP1 Inhibits ARE ARE NRF2_n->ARE Binds Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription

Caption: The KEAP1-NRF2 signaling pathway and points of intervention by inhibitors.

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound or other inhibitors start->treatment ppi_assay KEAP1-NRF2 PPI Assay (Fluorescence Polarization) treatment->ppi_assay translocation_assay NRF2 Nuclear Translocation Assay (Immunofluorescence) treatment->translocation_assay dimerization_assay KEAP1 Dimerization Assay (Western Blot) treatment->dimerization_assay cetsa Cellular Thermal Shift Assay (CETSA) treatment->cetsa data_analysis Data Analysis (IC50, EC50, etc.) ppi_assay->data_analysis translocation_assay->data_analysis dimerization_assay->data_analysis cetsa->data_analysis end End: Comparative Analysis data_analysis->end

References

Unraveling the Molecular Targets of MCB-613: A Comparative Guide to its On- and Off-Target Effects In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comparative analysis of the characterized in vitro effects of MCB-613, a small molecule initially identified as a steroid receptor coactivator (SRC) stimulator, and more recently defined as a covalent inhibitor of the Kelch-like ECH associated protein 1 (KEAP1). We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the associated signaling pathways to objectively compare its multifaceted mechanisms of action.

This compound has demonstrated complex biological activity, engaging at least two distinct signaling pathways through direct interaction with different protein targets. Originally characterized as a potent "stimulator" of the p160 steroid receptor coactivator (SRC) family, its activity was associated with the induction of massive endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), leading to cancer cell death.[1][2][3] However, subsequent unbiased proteomic and functional genomic screens identified KEAP1 as a direct, covalent target of this compound.[4][5][6] This interaction is central to its efficacy in drug-resistant non-small cell lung cancer (NSCLC).[4][7]

This guide will dissect these two primary mechanisms, treating one as the "target" and the other as the "off-target" for comparative purposes, while acknowledging that the therapeutic relevance of each may be context-dependent.

Comparative Analysis of this compound's Molecular Targets

The following tables summarize quantitative data from in vitro studies, comparing the effects of this compound on the KEAP1 and SRC signaling pathways.

Table 1: Effect of this compound on KEAP1

ParameterCell LineAssayThis compound ConcentrationObserved EffectCitation
KEAP1 DimerizationPC9, WZR12Western BlotDose-dependentAppearance of a band at ~2x the molecular weight of monomeric KEAP1.[4]
KEAP1 Protein LevelsPC9, WZR12Western BlotDose-dependentDose-dependent decrease in detectable monomeric KEAP1 levels.[4]
NRF2 Accumulation293FT cellsImmunoblotNot specifiedPromotes NRF2 accumulation.[4]
Cell SensitivityDrug-resistant NSCLC cellsCRISPR/Cas9 ScreenNot specifiedKEAP1 knockout confers resistance to this compound.[4]

Table 2: Effect of this compound on Steroid Receptor Coactivators (SRCs)

ParameterCell LineAssayThis compound ConcentrationObserved EffectCitation
SRC Transcriptional ActivityHeLaLuciferase Assay0.1 µM - 10 µMPotent, dose-dependent activation of SRC-1, SRC-2, and SRC-3.[1]
SRC-3 Interaction with CoactivatorsHeLaCo-IPDose-dependentRobustly increased interaction with CBP and CARM1.[1][3]
ROS GenerationHeLaCM-H2DCFDA StainingNot specifiedMarked induction of intracellular ROS.[1]
Cytotoxicity (Cell Viability)PC-3, MCF-7, HepG2, H1299Viability Assay48 hoursEfficiently killed a variety of human cancer cell lines.[1][3]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize this compound's effects are provided below.

CRISPR/Cas9 Loss-of-Function Screen for Target Identification

This protocol is used to identify genes that are essential for a compound's activity. In the case of this compound, it was used to nominate KEAP1 as its molecular target.[4]

Objective: To identify genes whose knockout confers resistance to this compound.

Methodology:

  • Library Preparation: A pooled lentiviral single-guide RNA (sgRNA) library targeting a specific set of genes (e.g., the human kinome or a custom library based on preliminary data) is amplified.

  • Lentivirus Production: The sgRNA library is packaged into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., pMD2.G and psPAX2).

  • Cell Transduction: The target cancer cell line (e.g., EGFR inhibitor-resistant NSCLC cells) stably expressing Cas9 nuclease is transduced with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure most cells receive a single sgRNA.

  • Antibiotic Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Compound Treatment: The cell population is split into two groups. One group is treated with a vehicle control (e.g., DMSO), and the other is treated with a lethal dose of this compound.

  • Genomic DNA Extraction: After a period of selection (where sensitive cells die and resistant cells survive), genomic DNA is extracted from both the control and this compound-treated surviving cell populations.

  • sgRNA Sequencing: The sgRNA sequences integrated into the genome are amplified by PCR and sequenced using next-generation sequencing (NGS).

  • Data Analysis: The frequency of each sgRNA in the this compound-treated sample is compared to the control sample. sgRNAs that are significantly enriched in the treated population correspond to genes whose knockout confers resistance, identifying them as potential drug targets or essential pathway components.

Western Blot for Covalent Dimerization of KEAP1

This protocol is used to visualize the covalent dimerization of KEAP1 induced by this compound.[4]

Objective: To detect a shift in the molecular weight of KEAP1 consistent with dimerization.

Methodology:

  • Cell Lysis: Cells treated with varying doses of this compound and a vehicle control are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

  • Sample Preparation: Lysates are mixed with SDS-PAGE sample buffer. For analyzing covalent dimerization, a non-reducing sample buffer (without β-mercaptoethanol or DTT) is used. Samples are heated at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for KEAP1 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected using an imaging system. The appearance of a band at approximately double the molecular weight of monomeric KEAP1 indicates dimerization.

Luciferase Reporter Assay for SRC Transcriptional Activity

This assay quantifies the ability of this compound to stimulate the transcriptional activity of SRCs.[1]

Objective: To measure the change in reporter gene expression driven by SRC activity.

Methodology:

  • Cell Transfection: HeLa cells are co-transfected with two plasmids: a reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for a transcription factor that is activated by SRCs (e.g., pG5-luc), and an expression vector for a specific SRC (e.g., pBIND-SRC-3). A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment: 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Cell Lysis: After a 24-hour incubation period, the cells are washed with PBS and lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The cell lysate is transferred to a luminometer plate. Luciferase assay reagent containing the substrate (luciferin) is added, and the firefly luciferase activity is measured as light output.

  • Normalization: If a control reporter was used, a second reagent is added to measure its activity (e.g., Renilla luciferase).

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold change in activity for this compound-treated cells is calculated relative to the vehicle-treated control.

Visualizing the Mechanisms of Action

The following diagrams illustrate the experimental workflows and signaling pathways associated with this compound's action on its molecular targets.

experimental_workflow cluster_crispr CRISPR/Cas9 Screen sgRNA_lib Pooled sgRNA Lentiviral Library transduction Transduction sgRNA_lib->transduction cas9_cells Cas9-Expressing NSCLC Cells cas9_cells->transduction selection Puromycin Selection transduction->selection split Split Population selection->split control Vehicle (DMSO) Treatment split->control mcb613 This compound Treatment split->mcb613 gDNA gDNA Extraction control->gDNA mcb613->gDNA ngs NGS & Analysis gDNA->ngs target Enriched sgRNAs Identify KEAP1 ngs->target

CRISPR screen workflow to identify this compound's target.

keap1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCB613 This compound KEAP1_mono KEAP1 Monomer MCB613->KEAP1_mono Covalent Binding KEAP1_dimer KEAP1 Dimer (Inactive) KEAP1_mono->KEAP1_dimer Induces Dimerization Ub Ubiquitin KEAP1_mono->Ub NRF2 NRF2 KEAP1_dimer->NRF2 Inhibits Degradation NRF2->KEAP1_mono Binding Proteasome Proteasome Degradation NRF2->Proteasome Degradation Nucleus Nucleus NRF2->Nucleus Translocation Ub->NRF2 Ubiquitination ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription

This compound covalently modifies KEAP1, preventing NRF2 degradation.

src_pathway MCB613 This compound SRC SRCs (SRC-1, -2, -3) MCB613->SRC Direct Binding & Stimulation Coactivators Coactivators (CBP, CARM1) SRC->Coactivators Increased Interaction Hyperactivation SRC Hyper-activation SRC->Hyperactivation Coactivators->Hyperactivation Gene_Expression Aberrant Gene Expression Hyperactivation->Gene_Expression ER_Stress ER Stress & Unfolded Protein Response Gene_Expression->ER_Stress ROS ROS Generation ER_Stress->ROS Feedback Loop Cell_Death Cancer Cell Death ER_Stress->Cell_Death ROS->Cell_Death

This compound hyper-activates SRCs, inducing ROS and ER stress.

References

MCB-613: A Novel Steroid Receptor Coactivator Stimulator Demonstrates Potent Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A paradigm-shifting approach in cancer therapeutics, the small molecule MCB-613, has shown significant efficacy in preclinical studies against a range of cancer cell lines, including prostate, breast, liver, and non-small cell lung cancer. By uniquely functioning as a steroid receptor coactivator (SRC) stimulator, this compound induces overwhelming cellular stress, leading to cancer cell death. This guide provides a comparative analysis of this compound's efficacy against standard-of-care chemotherapy agents, supported by available experimental data.

This compound represents a novel strategy in oncology by hyper-activating oncogenic pathways to a lethal level for cancer cells. This contrasts with the conventional approach of inhibiting such pathways. The molecule has been shown to be a potent stimulator of the p160 steroid receptor coactivators (SRCs), which are crucial in the development and progression of various cancers. Furthermore, in the context of drug-resistant non-small cell lung cancer (NSCLC), this compound has been identified as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), highlighting its multifaceted anti-cancer activity.

In Vitro Efficacy: A Comparative Overview

Preclinical studies have demonstrated the cytotoxic effects of this compound across multiple cancer cell lines. While direct head-to-head comparative studies with standard chemotherapy agents are limited, the available data allows for an initial assessment of its potency. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for this compound and various standard chemotherapies in different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Cancer Type Cell Line This compound IC50 (µM) Standard Chemotherapy Agent Standard Agent IC50 (µM) Reference
Breast CancerMCF-7Data not explicitly quantified in available abstractsDoxorubicin~0.08 - 8.3[1][2][3][4]
Prostate CancerPC-3Data not explicitly quantified in available abstractsDocetaxel~0.0019 - 0.0024[5][6]
Liver CancerHepG2Data not explicitly quantified in available abstractsGemcitabine~3.2[7]
Non-Small Cell Lung CancerH1299Data not explicitly quantified in available abstractsCisplatin~2.2 - 3.8[8][9][10]

Note: The IC50 values for this compound were not explicitly stated in the reviewed literature abstracts. The provided IC50 values for standard chemotherapy agents are sourced from multiple studies and represent a range, reflecting the variability in experimental protocols.

In Vivo Efficacy: Tumor Growth Inhibition

In vivo studies using animal models provide crucial insights into the therapeutic potential of anti-cancer agents. This compound has been evaluated in a breast cancer xenograft model, demonstrating its ability to significantly impede tumor growth.

Treatment Group Cancer Model Dosage and Administration Tumor Growth Inhibition Reference
This compound MCF-7 Breast Cancer Xenograft20 mg/kg, intraperitoneal, 3 times/week for 7 weeksStalled tumor growth (control group tumors tripled in volume)[11]
Docetaxel DU-145 Prostate Cancer Xenograft10 mg/kg/week, intravenous, for 3 weeks32.6% tumor regression[12]
Doxorubicin (nanoparticle formulation) E0117 Breast Cancer XenograftNot specified40% greater inhibition than free doxorubicin[13]
Gemcitabine Pancreatic Cancer Patient-Derived XenograftNot specifiedStrong inhibition of tumor growth[14]
Cisplatin (with Motesanib) Non-Small Cell Lung Cancer XenograftNot specifiedSignificantly inhibited tumor growth compared to single agents[15]

These in vivo results, while not from direct comparative trials, suggest that this compound's efficacy in inhibiting tumor growth is substantial and warrants further investigation in head-to-head studies against current standard-of-care chemotherapies.

Mechanism of Action: A Dual Approach

This compound's primary mechanism of action involves the hyper-stimulation of steroid receptor coactivators (SRCs). This over-activation leads to an intolerable level of cellular stress, characterized by the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, ultimately triggering cancer cell death.[11]

In the specific case of EGFR inhibitor-resistant NSCLC, this compound acts as a covalent inhibitor of KEAP1. This action is significant as it presents a therapeutic strategy for cancers that have developed resistance to targeted therapies.

MCB613_Mechanism cluster_SRC SRC-Mediated Pathway cluster_KEAP1 KEAP1-Mediated Pathway (in drug-resistant NSCLC) MCB613 This compound SRC Steroid Receptor Coactivators (SRCs) MCB613->SRC Binds and stimulates Coactivator_Complex Coactivator Complex Formation SRC->Coactivator_Complex Oncogenic_Program Oncogenic Program Over-stimulation Coactivator_Complex->Oncogenic_Program ROS Reactive Oxygen Species (ROS) Generation Oncogenic_Program->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Oncogenic_Program->ER_Stress Cell_Death_SRC Cancer Cell Death ROS->Cell_Death_SRC ER_Stress->Cell_Death_SRC MCB613_2 This compound KEAP1 KEAP1 MCB613_2->KEAP1 Covalently inhibits Cell_Death_KEAP1 Cancer Cell Death KEAP1->Cell_Death_KEAP1 Leads to

This compound's dual mechanisms of action.

Experimental Protocols

The following are summaries of the experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Cell Viability Assay

The cytotoxic effects of this compound on cancer cell lines were determined using a colorimetric MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Cell_Viability_Workflow start Seed cancer cells in 96-well plates treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for 48 hours treatment->incubation mts_addition Add MTS reagent to each well incubation->mts_addition incubation_2 Incubate for 1-4 hours mts_addition->incubation_2 readout Measure absorbance at 490 nm incubation_2->readout analysis Calculate IC50 values readout->analysis end Determine cytotoxicity analysis->end Xenograft_Workflow start Implant MCF-7 cells into the mammary fat pad of immunodeficient mice tumor_growth Allow tumors to establish start->tumor_growth treatment Administer this compound (20 mg/kg, i.p.) or vehicle control tumor_growth->treatment monitoring Monitor tumor volume and body weight for 7 weeks treatment->monitoring endpoint Sacrifice mice and harvest tumors monitoring->endpoint analysis Compare tumor growth between treatment and control groups endpoint->analysis end Evaluate in vivo efficacy analysis->end

References

validating the cardioprotective effects of MCB-613 in different models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel cardioprotective agent MCB-613 with other therapeutic alternatives for mitigating cardiac damage following myocardial infarction (MI). The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.

Introduction to this compound

This compound is a small molecule stimulator of steroid receptor coactivators (SRCs), particularly SRC-3.[1][2] In the context of cardiac injury, this compound has demonstrated significant therapeutic potential by attenuating adverse cardiac remodeling after a myocardial infarction.[3][4] Administered within hours of an ischemic event in preclinical models, this compound has been shown to decrease infarct size, reduce apoptosis and fibrosis, and preserve cardiac function.[3][4][5] Its mechanism of action involves the modulation of inflammatory responses and the promotion of a more effective tissue repair process.[1]

Performance Comparison: this compound vs. Alternative Cardioprotective Agents

This section compares the efficacy of this compound with other notable cardioprotective agents that have been investigated for the treatment of myocardial infarction. The data is compiled from various studies and presented for comparative analysis. It is important to note that the experimental models and conditions may vary between studies.

In Vivo Efficacy in Animal Models of Myocardial Infarction
AgentAnimal ModelKey Efficacy EndpointsQuantitative ResultsReference
This compound Mouse (LAD Ligation)Ejection Fraction (EF): Maintained above 43% at 80 days post-MI vs. continued decline in control. Fibrosis: Significantly less fibrosis at 6 weeks post-MI (e.g., 16% vs. 36% in one heart section).A 20 mg/kg dose administered 2 hours post-MI showed significant improvement.Mullany et al., PNAS, 2020[3]
Cyclosporine Rat (Ischemia/Reperfusion)Infarct Size: Reduced to 30.3% of the left ventricle vs. 48.8% in the vehicle group. Caspase-3 Activity: Decreased in the myocardium.A 10 mg/kg dose given 10 minutes before ischemia.Xie et al., Acta Anaesthesiol Scand, 2007[6]
Adenosine Mouse (Ischemia/Reperfusion)Infarct Size: Significantly reduced with early administration (25.7% vs. 46.5% in control). Ejection Fraction: Improved with adenosine treatment.Administration 5 minutes before reperfusion was effective.Jordan et al., Am J Physiol Heart Circ Physiol, 1997[7]
Atorvastatin Rat (MI Model)Cardiac Function: Significantly improved LVEF and LVFS at 4 weeks post-MI. Fibrosis: Significantly reduced myocardial fibrosis.A daily dose of 10 mg/kg improved cardiac remodeling.Li et al., Mol Med Rep, 2017[8]
Clinical Trial Data (for alternative agents)
AgentStudy PopulationKey Efficacy EndpointsQuantitative ResultsReference
Cyclosporine Patients with acute ST-elevation MIInfarct Size (MRI): Reduced infarct size at 6 months (29 g vs. 38 g in control). LV End-Systolic Volume: Significantly reduced at 5 days and 6 months.A single 2.5 mg/kg intravenous bolus before PCI.Mewton et al., J Am Coll Cardiol, 2010[9]
Adenosine Patients with acute ST-elevation MIInfarct Size: 33% relative reduction in infarct size in the AMISTAD trial. Left Ventricular Function: Trend towards improved recovery.Intravenous infusion at the time of reperfusion therapy.Ross et al., Circulation, 2001[10]
Atorvastatin Patients with ST-elevation MIInflammatory Markers: Reduced C-reactive protein (CRP) by up to 63.4% with 40 mg/day. Cardiac Function: No significant difference in short-term ventricular recovery in some studies.Doses of 20-40 mg/day administered post-MI.Ganjali et al., Drug Des Devel Ther, 2017[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vivo Myocardial Infarction Model (Mouse) for this compound Evaluation
  • Animal Model: Adult male C57BL/6J mice.

  • Surgical Procedure:

    • Anesthetize the mouse with isoflurane.

    • Perform a left thoracotomy to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery with a suture.

    • Successful ligation is confirmed by the immediate appearance of a pale ventricular wall.

    • Close the chest cavity and allow the animal to recover.

  • Drug Administration:

    • This compound (20 mg/kg) or vehicle control is administered via intraperitoneal injection 2 hours after the MI procedure.[3]

  • Functional Assessment:

    • Echocardiography is performed at baseline and various time points post-MI (e.g., 24 hours, 14 days, 80 days) to measure ejection fraction and fractional shortening.[3]

  • Histological Analysis:

    • At the end of the study period, hearts are excised, sectioned, and stained with Picrosirius Red to quantify the extent of fibrosis.[3]

    • Immunohistochemistry for markers like cleaved caspase-3 is used to assess apoptosis.[3]

In Vitro Hypoxia/Reoxygenation Model (H9c2 Cardiomyocytes)
  • Cell Culture:

    • H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Hypoxia Induction:

    • To mimic ischemia, the culture medium is replaced with a low-serum, glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 6-24 hours).[3][12]

  • Reoxygenation:

    • Following the hypoxic period, the medium is replaced with normal growth medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) to simulate reperfusion.[12]

  • Drug Treatment:

    • The test compound (e.g., this compound or alternatives) is added to the culture medium at various concentrations before, during, or after the hypoxic period to assess its protective effects.

  • Assessment of Cell Viability and Apoptosis:

    • Cell viability is commonly measured using assays such as MTT or LDH release.

    • Apoptosis can be quantified by flow cytometry using Annexin V/Propidium Iodide staining or by measuring caspase activity.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_MCB613 This compound Signaling Pathway This compound This compound SRC-3 SRC-3 This compound->SRC-3 stimulates Tissue Repair Genes Tissue Repair Genes SRC-3->Tissue Repair Genes activates Inflammatory Response Modulation Inflammatory Response Modulation SRC-3->Inflammatory Response Modulation regulates Cardioprotection Cardioprotection Tissue Repair Genes->Cardioprotection Inflammatory Response Modulation->Cardioprotection

Caption: this compound signaling pathway in cardioprotection.

cluster_workflow In Vivo Myocardial Infarction Experimental Workflow Animal Preparation Animal Preparation LAD Ligation LAD Ligation Animal Preparation->LAD Ligation Drug Administration Drug Administration LAD Ligation->Drug Administration Post-operative Monitoring Post-operative Monitoring Drug Administration->Post-operative Monitoring Functional Assessment (Echocardiography) Functional Assessment (Echocardiography) Post-operative Monitoring->Functional Assessment (Echocardiography) Endpoint Analysis (Histology) Endpoint Analysis (Histology) Functional Assessment (Echocardiography)->Endpoint Analysis (Histology) Data Analysis Data Analysis Endpoint Analysis (Histology)->Data Analysis

Caption: Workflow for in vivo MI model and drug testing.

Conclusion

This compound represents a promising novel therapeutic agent for the prevention of heart failure following a myocardial infarction. Its unique mechanism of stimulating SRCs to modulate tissue repair and inflammation sets it apart from many existing cardioprotective strategies.[1][3] While direct comparative studies are limited, the preclinical data for this compound are robust and suggest a significant potential for clinical translation. Further research, including well-controlled comparative efficacy studies and eventual clinical trials, will be essential to fully elucidate the therapeutic value of this compound in the management of acute myocardial infarction.

References

A Comparative Analysis of MCB-613 and Other Inducers of Oxidative Stress for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and mechanisms of various oxidative stress inducers, with a focus on the novel agent MCB-613.

In the landscape of cellular stress biology and cancer therapeutics, the induction of oxidative stress is a pivotal mechanism of action for many research compounds and clinical drugs. This guide provides a comparative analysis of this compound, a novel small molecule stimulator of steroid receptor coactivators (SRCs), against established inducers of oxidative stress: menadione, paraquat, hydrogen peroxide (H₂O₂), and etoposide. This comparison aims to equip researchers with the necessary data to select the appropriate tool for their experimental needs.

Mechanisms of Action: A Diverse Approach to ROS Induction

The selected compounds induce oxidative stress through distinct molecular pathways, offering a range of options for targeting specific cellular processes.

This compound exhibits a unique dual mechanism. Primarily, it acts as a potent pan-stimulator of the p160 steroid receptor coactivator (SRC) family (SRC-1, SRC-2, and SRC-3).[1] This hyper-activation of SRCs leads to a cascade of events including increased interaction with other coactivators, profound endoplasmic reticulum (ER) stress, and a subsequent marked increase in reactive oxygen species (ROS) generation.[1] This SRC-dependent ROS production is a key contributor to its cytotoxic effects in cancer cells.[1] More recently, this compound has been shown to directly and covalently bind to Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the antioxidant response.[2] This inhibition of KEAP1 leads to the stabilization and activation of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of antioxidant gene expression.[2]

Menadione , a synthetic naphthoquinone, is a classic redox cycling agent.[3] Inside the cell, it undergoes one-electron reduction by various flavoenzymes, such as NADPH-cytochrome P450 reductase, to form a semiquinone radical. This radical then rapidly auto-oxidizes in the presence of molecular oxygen, generating superoxide anions (O₂⁻) and regenerating the parent menadione molecule, thus creating a futile redox cycle that continuously produces ROS.[3]

Paraquat , a widely used herbicide, also induces oxidative stress through redox cycling, primarily within the mitochondria.[4][5] It accepts an electron from complex I of the electron transport chain to form a radical cation. This radical then reacts with molecular oxygen to produce superoxide, perpetuating a cycle of ROS generation that leads to mitochondrial dysfunction and cellular damage.[6]

Hydrogen Peroxide (H₂O₂) is a non-radical ROS that can be exogenously applied to cells to induce oxidative stress.[7] It can readily diffuse across cell membranes and participate in Fenton reactions with transition metals like iron (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH), which are potent oxidants of lipids, proteins, and DNA.[7]

Etoposide is a topoisomerase II inhibitor used in cancer chemotherapy.[8] While its primary mechanism is the induction of DNA double-strand breaks, etoposide treatment also leads to the generation of intracellular ROS, which contributes to its cytotoxic effects.[8]

Comparative Performance: Cytotoxicity and ROS Induction

CompoundCell LineIC50 (Cytotoxicity)Incubation TimeReference
This compound HeLa (SRC-3 WT)Viability less affected in SRC-3 KO cells24 hours[9]
Menadione HeLaEC50 ≈ 3.7 µMNot Specified[1]
H₂O₂ HeLa~75 µM24 hours[7]
Etoposide HeLa167.3 µM24 hours[9]
Etoposide HeLa52.7 µM48 hours[9]

Note: IC50 values can vary significantly between studies due to different experimental protocols.

CompoundCell LineObserved ROS InductionConcentrationTimeReference
This compound HeLaSignificant increase in ROS, dependent on SRCsNot specifiedNot specified[10]
Menadione HeLaDose-dependent increase in apoptosis10, 25, and 50 µM18 hours[11]
Paraquat NT2Dose-dependent increase in ROSVarious24 and 40 hours[12]
H₂O₂ HeLaDose-dependent increase in ROSVarious24 hours[13]
Etoposide HeLaIncreased ROS productionNot specified16 hours[14]

Signaling Pathways and Experimental Workflows

The intricate signaling cascades initiated by these oxidative stress inducers are visualized below, along with a typical experimental workflow for their evaluation.

This compound Signaling Pathway MCB613 This compound SRC Steroid Receptor Coactivators (SRCs) MCB613->SRC Hyper-activates KEAP1 KEAP1 MCB613->KEAP1 Inhibits ER_Stress ER Stress SRC->ER_Stress NRF2 NRF2 KEAP1->NRF2 Degrades ROS ROS ER_Stress->ROS Abl_Kinase Abl Kinase Abl_Kinase->SRC Phosphorylates & Hyper-activates Antioxidant_Response Antioxidant Response NRF2->Antioxidant_Response Induces ROS->Abl_Kinase Activates Cell_Death Cell Death ROS->Cell_Death

This compound dual-mechanism signaling pathway.

General Oxidative Stress Workflow Cell_Culture Cell Culture (e.g., HeLa) Treatment Treatment with Oxidative Stress Inducer Cell_Culture->Treatment ROS_Assay ROS Production Assay (e.g., DCFDA) Treatment->ROS_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Pathway_Analysis Pathway Analysis (e.g., Western Blot for NRF2) Treatment->Pathway_Analysis Data_Analysis Data Analysis & IC50 Determination ROS_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Pathway_Analysis->Data_Analysis

Experimental workflow for evaluating oxidative stress inducers.

Detailed Experimental Protocols

ROS Production Assay (DCFDA/CM-H2DCFDA)

This protocol is a general guideline for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or its chloromethyl derivative (CM-H2DCFDA).

  • Materials:

    • Cells of interest (e.g., HeLa)

    • Culture medium

    • Phosphate-buffered saline (PBS)

    • DCFDA or CM-H2DCFDA stock solution (e.g., 10 mM in DMSO)

    • Oxidative stress inducers (this compound, menadione, etc.)

    • 96-well black, clear-bottom plates

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Remove the culture medium and wash the cells once with warm PBS.

    • Prepare a working solution of DCFDA or CM-H2DCFDA (e.g., 5-20 µM in serum-free medium or PBS).

    • Add the probe working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells once with PBS to remove excess probe.

    • Add fresh culture medium containing the desired concentrations of the oxidative stress inducer.

    • Measure the fluorescence intensity at various time points using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

Cytotoxicity Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • Culture medium

    • Oxidative stress inducers

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the oxidative stress inducers for the desired duration (e.g., 24 or 48 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

KEAP1-NRF2 Pathway Activation Assay (ARE-Luciferase Reporter Assay)

This assay measures the transcriptional activity of NRF2 by using a luciferase reporter construct driven by the Antioxidant Response Element (ARE).

  • Materials:

    • Cells of interest

    • ARE-luciferase reporter plasmid

    • Control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • Oxidative stress inducers

    • Dual-luciferase reporter assay system

    • Luminometer

  • Procedure:

    • Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid.

    • After 24 hours, re-seed the transfected cells into a 96-well white, clear-bottom plate and allow them to attach.

    • Treat the cells with various concentrations of the oxidative stress inducers for 12-24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates activation of the NRF2 pathway.

Conclusion

This compound emerges as a multifaceted inducer of oxidative stress with a unique mechanism of action involving both SRC hyper-activation and direct KEAP1 inhibition. Its potency, particularly in cancer cells that overexpress SRCs, makes it a valuable tool for cancer research and a promising lead for therapeutic development. The other inducers—menadione, paraquat, H₂O₂, and etoposide—remain relevant and useful tools, each with well-characterized mechanisms that allow for the targeted investigation of specific aspects of oxidative stress signaling. The choice of inducer will ultimately depend on the specific research question, the cellular context, and the desired experimental outcome. This guide provides a foundational framework to aid in this selection process, emphasizing the importance of considering both the mechanism of ROS induction and the quantitative effects on cell viability.

References

Unraveling the Dichotomous Mechanisms of MCB-613: A Comparative Analysis in Diverse Cancer Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the small molecule MCB-613 reveals a fascinating duality in its mechanism of action, positioning it as a promising therapeutic candidate in distinct cancer types through disparate molecular pathways. This guide provides a comparative overview of this compound's efficacy, supported by experimental data, and contrasts its mechanisms against alternative therapeutic strategies.

Abstract

This compound has emerged as a molecule of significant interest in oncology, demonstrating potent anti-cancer activity. Intriguingly, its mechanism of action diverges based on the cellular context. In drug-resistant, EGFR-mutant non-small cell lung cancer (NSCLC), this compound functions as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), inducing a collateral sensitivity.[1][2][3][4] Conversely, in other malignancies, including breast, prostate, and lung cancer, this compound acts as a potent stimulator of steroid receptor coactivators (SRCs), leading to oncogene overstimulation, induction of the unfolded protein response, and ultimately, cancer cell death.[5][6][7][8] This guide delves into the cross-validation of these mechanisms, presenting a comparative analysis of this compound's performance and the experimental protocols used for its validation.

Comparative Performance of this compound

The efficacy of this compound has been demonstrated in various cancer cell lines and preclinical models. The following table summarizes key quantitative data on its performance.

Cancer TypeCell LinesKey FindingsReference
EGFR-Mutant NSCLC (Drug-Resistant) PC9, HCC827, MGH134Increased sensitivity to this compound in cells resistant to EGFR inhibitors (gefitinib, osimertinib). The combination of an EGFR inhibitor and this compound completely eradicated a heterogeneous population of drug-naïve and drug-resistant cells.[1][1]
Breast Cancer MCF-7This compound efficiently kills MCF-7 cells. In a mouse xenograft model, this compound (20 mg/kg) inhibited tumor growth over 7 weeks.[5][5][6]
Prostate Cancer PC-3This compound is cytotoxic to PC-3 cells.[5][5]
Lung Cancer H1299This compound efficiently kills H1299 cells.[5][5]
Liver Cancer HepG2This compound is cytotoxic to HepG2 cells.[5][5]

Signaling Pathway Diagrams

The distinct mechanisms of this compound are depicted in the following signaling pathway diagrams.

MCB613_KEAP1_Pathway cluster_0 Normal State cluster_1 This compound Treatment (EGFR-Resistant NSCLC) KEAP1_dimer KEAP1 Dimer Ub Ubiquitin KEAP1_dimer->Ub Ubiquitination KEAP1_monomer1 KEAP1 Monomer NRF2 NRF2 NRF2->KEAP1_dimer Binds Proteasome Proteasome NRF2->Proteasome Degradation MCB613 This compound MCB613->KEAP1_monomer1 Covalently Binds KEAP1_monomer2 KEAP1 Monomer MCB613->KEAP1_monomer2 Bridges Monomers NRF2_active NRF2 (Accumulates) ARE Antioxidant Response Element NRF2_active->ARE Translocates to Nucleus and Binds Gene_Expression Gene Expression ARE->Gene_Expression Activates

Figure 1: this compound Mechanism in EGFR-Resistant NSCLC.

MCB613_SRC_Pathway cluster_0 This compound Action on SRCs cluster_1 Downstream Cellular Effects MCB613 This compound SRCs SRC-1, SRC-2, SRC-3 MCB613->SRCs Directly Binds & Hyper-activates ROS_initial ROS Generation MCB613->ROS_initial Induces Coactivators CBP, CARM1 SRCs->Coactivators Increases Interaction ER_Stress ER Stress & UPR SRCs->ER_Stress Deregulation of Cellular Functions Abl_Kinase Abl Kinase ROS_initial->Abl_Kinase Activates Abl_Kinase->SRCs Phosphorylates & Further Hyper-activates ROS_feedback Increased ROS ER_Stress->ROS_feedback Positive Feedback Loop Cell_Death Vacuolization & Cell Death ER_Stress->Cell_Death ROS_feedback->Cell_Death

Figure 2: this compound Mechanism via SRC Hyper-activation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and cross-validation of this compound's mechanisms.

KEAP1 Target Identification and Validation

A multi-pronged approach was utilized to identify KEAP1 as the target of this compound in EGFR inhibitor-resistant NSCLC.[1]

1. Affinity Purification and Mass Spectrometry:

  • Objective: To identify protein interactors of this compound.

  • Method: A "click chemistry" approach using an azide-alkyne cycloaddition (CuAAC) was employed with a structural analog of this compound. Drug-resistant WZR12 cells were treated with the probe, and interacting proteins were purified and identified by mass spectrometry.

2. CRISPR/Cas9 Loss-of-Function Screen:

  • Objective: To functionally validate the identified protein interactors.

  • Method: A targeted single-guide RNA (sgRNA) library was designed against the genes encoding the identified interactors. EGFR inhibitor-resistant NSCLC cells were transduced with the library and treated with this compound. The sgRNA representation was analyzed to identify genes whose loss confers resistance to this compound.

3. Immunoblotting for KEAP1 Dimerization:

  • Objective: To confirm the covalent bridging of KEAP1 monomers by this compound.

  • Method: Parental PC9 and drug-resistant WZR12 cells were treated with increasing doses of this compound. Cell lysates were subjected to SDS-PAGE and immunoblotted with an anti-KEAP1 antibody to detect both monomeric and dimeric forms of KEAP1.

SRC Stimulation and Downstream Effects

The validation of this compound as an SRC stimulator involved a series of in vitro assays.[5]

1. Luciferase Reporter Assays:

  • Objective: To measure the transcriptional activity of SRCs.

  • Method: HeLa cells were co-transfected with a luciferase reporter plasmid (pG5-luc) and expression vectors for SRC-1, SRC-2, or SRC-3 fused to a Gal4 DNA-binding domain. Cells were treated with this compound for 24 hours, and luciferase activity was measured as an indicator of SRC transcriptional activity.

2. Cell Viability Assays:

  • Objective: To assess the cytotoxic effects of this compound on cancer and normal cells.

  • Method: Various human cancer cell lines (MCF-7, PC-3, H1299, HepG2) and normal cells (mouse primary hepatocytes, mouse embryonic fibroblasts) were treated with increasing concentrations of this compound. Cell viability was determined using standard assays such as MTT or CellTiter-Glo.

3. In Vivo Xenograft Model:

  • Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

  • Method: Athymic nude mice were injected with MCF-7 breast cancer cells into the mammary fat pads. Once tumors were established, mice were treated with intraperitoneal injections of this compound (20 mg/kg) three times a week for 7 weeks. Tumor volume was measured regularly to assess treatment efficacy.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for validating the mechanism of a novel anti-cancer compound like this compound.

Experimental_Workflow cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: In Vitro Functional Characterization cluster_2 Phase 3: In Vivo Preclinical Validation HTS High-Throughput Screening Hit_Compound Identify Hit Compound (this compound) HTS->Hit_Compound Affinity_Purification Affinity Purification-Mass Spec Hit_Compound->Affinity_Purification CRISPR_Screen CRISPR/Cas9 Screen Hit_Compound->CRISPR_Screen Target_ID Identify Potential Target(s) (e.g., KEAP1, SRCs) Affinity_Purification->Target_ID CRISPR_Screen->Target_ID Biochemical_Assays Biochemical/Biophysical Assays (e.g., Binding, Dimerization) Target_ID->Biochemical_Assays Reporter_Assays Reporter Gene Assays (e.g., Luciferase) Target_ID->Reporter_Assays Cell_Viability Cell Viability Assays (Cancer vs. Normal Cells) Biochemical_Assays->Cell_Viability Xenograft_Model Xenograft/PDX Mouse Models Cell_Viability->Xenograft_Model Immunoblotting Immunoblotting (Downstream Signaling) Reporter_Assays->Immunoblotting ROS_Measurement ROS Production Measurement Immunoblotting->ROS_Measurement Efficacy_Studies Tumor Growth Inhibition Studies Xenograft_Model->Efficacy_Studies Toxicity_Studies Toxicity & Pharmacokinetic Studies Efficacy_Studies->Toxicity_Studies Final_Validation Validation of In Vivo Efficacy Toxicity_Studies->Final_Validation

Figure 3: General Experimental Workflow for this compound Validation.

Conclusion

The dual mechanisms of action of this compound underscore the complexity of cancer biology and the potential for developing targeted therapies that exploit specific vulnerabilities in different cancer subtypes. In EGFR inhibitor-resistant NSCLC, its ability to covalently inhibit KEAP1 presents a novel strategy to overcome drug resistance. In other cancers, its role as an SRC stimulator that induces excessive cellular stress offers a unique therapeutic approach. Further research is warranted to fully elucidate the factors that determine which pathway this compound activates in a given cancer and to explore its clinical potential in a broader range of malignancies.

References

Assessing the Synergistic Effects of MCB-613 with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MCB-613, a novel small molecule, has demonstrated significant potential in cancer therapy through distinct mechanisms of action, including the stimulation of steroid receptor coactivators (SRCs) and the covalent inhibition of Kelch-like ECH-associated protein 1 (KEAP1). This guide provides a comparative analysis of the synergistic effects of this compound with other therapeutic agents, supported by preclinical experimental data. The findings suggest that combination therapies involving this compound could be a promising strategy to overcome drug resistance and enhance treatment efficacy.

Dual Mechanisms of Action of this compound

This compound has been identified to function through two primary pathways:

  • SRC Stimulation: this compound acts as a potent stimulator of the p160 steroid receptor coactivators (SRC-1, SRC-2, and SRC-3). This hyper-activation of SRCs in cancer cells, which often overexpress these proteins, leads to excessive cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately resulting in cancer cell death.[1][2]

  • KEAP1 Inhibition: More recent research has identified KEAP1 as a direct molecular target of this compound.[3][4] this compound covalently inhibits KEAP1, a key component of the NRF2 signaling pathway. This inhibition is particularly effective in drug-resistant, EGFR-mutant non-small cell lung cancer (NSCLC), where it exploits a collateral sensitivity.[3][4]

These dual mechanisms provide a strong rationale for exploring this compound in combination with other anticancer drugs.

Synergistic Effect of this compound with Gefitinib in NSCLC

A significant synergistic effect has been observed between this compound and the EGFR tyrosine kinase inhibitor (TKI) gefitinib in overcoming drug resistance in NSCLC.

Experimental Data

In a study utilizing a heterogeneous population of drug-naïve and gefitinib-resistant PC9 NSCLC cells, the combination of this compound and gefitinib demonstrated a profound synergistic effect on cell viability. While either drug alone was insufficient to completely suppress the outgrowth of the mixed cell population, the combination treatment led to the complete eradication of the cancer cells.[3]

Treatment GroupCell PopulationOutcome
Gefitinib alone Heterogeneous (drug-naïve and resistant) PC9 cellsIncomplete suppression of cell outgrowth
This compound alone Heterogeneous (drug-naïve and resistant) PC9 cellsIncomplete suppression of cell outgrowth
This compound + Gefitinib Heterogeneous (drug-naïve and resistant) PC9 cellsComplete eradication of the cell population
Experimental Protocol: Cell Viability Assay

The synergistic cell-killing effect was determined using a cell viability assay.

  • Cell Culture: A mixed population of drug-naïve and gefitinib-resistant PC9 cells were seeded in multi-well plates.

  • Drug Treatment: Cells were treated with gefitinib alone, this compound alone, or a combination of both drugs at predetermined concentrations.

  • Incubation: The treated cells were incubated for a period of 72 hours.

  • Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay that measures metabolic activity.

  • Data Analysis: The percentage of viable cells in each treatment group was calculated relative to untreated control cells.

G cluster_workflow Cell Viability Assay Workflow start Seed heterogeneous PC9 cell population treatment Treat with: - Gefitinib alone - this compound alone - Combination start->treatment incubation Incubate for 72 hours treatment->incubation assay Perform MTT Assay incubation->assay analysis Analyze Cell Viability assay->analysis end Determine Synergistic Cell Eradication analysis->end G cluster_pathway This compound Signaling Pathways cluster_src SRC Stimulation Pathway cluster_keap1 KEAP1 Inhibition Pathway MCB613 This compound SRC SRC-1, SRC-2, SRC-3 MCB613->SRC stimulates KEAP1 KEAP1 MCB613->KEAP1 covalently inhibits Coactivators CBP, CARM1 SRC->Coactivators enhances interaction ER_Stress ER Stress & ROS Coactivators->ER_Stress leads to CellDeath_SRC Cancer Cell Death ER_Stress->CellDeath_SRC NRF2 NRF2 (and other substrates) KEAP1->NRF2 inhibits degradation of CellDeath_KEAP1 Cell Death in Drug-Resistant NSCLC NRF2->CellDeath_KEAP1 contributes to

References

Independent Verification of MCB-613's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of the investigational compound MCB-613 with alternative therapeutic strategies. The information is supported by experimental data from preclinical studies to aid in the evaluation of its potential.

I. This compound in EGFR Inhibitor-Resistant Non-Small Cell Lung Cancer (NSCLC)

This compound has demonstrated significant activity in preclinical models of non-small cell lung cancer (NSCLC) that have developed resistance to epidermal growth factor receptor (EGFR) inhibitors. The primary mechanism of action in this context is the covalent inhibition of Kelch-like ECH-associated protein 1 (KEAP1). This inhibition leads to the accumulation of NRF2 and other KEAP1 substrates, inducing selective toxicity in drug-resistant cancer cells.

Comparative Efficacy Data

The following table summarizes the preclinical efficacy of this compound in an EGFR inhibitor-resistant NSCLC xenograft model and compares it with the clinical efficacy of osimertinib, a standard-of-care treatment for patients with EGFR T790M-positive NSCLC. It is important to note that this is an indirect comparison between preclinical data for this compound and clinical data for osimertinib.

Compound Model/Patient Population Dosage Metric Result Citation
This compound SCID mice with drug-resistant GR4 (PC9 derivative) flank xenograftsNot specifiedTumor GrowthSelective suppression of drug-resistant tumors[1]
Osimertinib Patients with EGFR T790M-positive advanced NSCLC (AURA3 trial)80 mg once dailyObjective Response Rate (ORR)71%[2]
Osimertinib Patients with EGFR T790M-positive advanced NSCLC (AURA3 trial)80 mg once dailyMedian Progression-Free Survival (PFS)10.1 months[2][3]
Platinum-Pemetrexed Chemotherapy Patients with EGFR T790M-positive advanced NSCLC (AURA3 trial)Standard of careMedian Progression-Free Survival (PFS)4.4 months[2][3]
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound in EGFR inhibitor-resistant NSCLC and a general experimental workflow for its evaluation.

MCB613_KEAP1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NRF2_n NRF2 ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binds Transcription Transcription of Cytoprotective Genes ARE->Transcription KEAP1 KEAP1 Dimer CUL3 CUL3 KEAP1->CUL3 Associates with NRF2_c NRF2 KEAP1->NRF2_c Release Ub Ubiquitin CUL3->Ub Recruits E2 Ub->NRF2_c Ubiquitination Proteasome Proteasome NRF2_c->NRF2_n Translocation NRF2_c->KEAP1 Binds NRF2_c->Proteasome Degradation MCB613 This compound MCB613->KEAP1 Covalently binds and crosslinks

Caption: this compound mediated inhibition of KEAP1 and activation of NRF2 pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines EGFR-mutant NSCLC cell lines (e.g., PC9, PC9-GR) DoseResponse Dose-response assays CellLines->DoseResponse BindingAssay KEAP1 Binding Assay (e.g., CETSA) CellLines->BindingAssay Xenograft Xenograft Model (e.g., SCID mice with PC9-GR tumors) DoseResponse->Xenograft Determine effective dose BindingAssay->Xenograft Confirm target engagement Treatment This compound Treatment Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Toxicity Toxicity Assessment Treatment->Toxicity

Caption: General experimental workflow for evaluating this compound's anti-tumor activity.
Experimental Protocols

Cell Culture:

  • PC-9 and PC-9GR (Gefitinib-Resistant) cells: These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4] For maintaining resistance, the PC-9GR cells are cultured in the presence of gefitinib.

In Vivo Xenograft Model:

  • Animal Model: Severe combined immunodeficient (SCID) mice are used.

  • Cell Implantation: Drug-naive PC9 or drug-resistant GR4 cells are implanted subcutaneously into the flank of the mice.[1]

  • Treatment: Once tumors are established, mice are treated with this compound. The exact dosing and schedule from the primary study were not detailed in the provided search results.

  • Tumor Growth Monitoring: Tumor volume is measured regularly to assess the anti-tumor effect of the compound.[1]

Cellular Thermal Shift Assay (CETSA):

  • Principle: This assay is used to verify the direct binding of a ligand (this compound) to its target protein (KEAP1) in a cellular context. Ligand binding stabilizes the protein, leading to a higher melting temperature.

  • Protocol Outline:

    • Treat cells (e.g., WZR12, a drug-resistant cell line) with this compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to separate aggregated (denatured) proteins from the soluble fraction.

    • Analyze the soluble fraction by Western blotting using an antibody against KEAP1.

    • A shift in the melting curve indicates direct binding of this compound to KEAP1.[1]

II. This compound in Cancers with Overexpressed Steroid Receptor Coactivators (SRCs)

In a distinct mechanism of action, this compound has been identified as a potent stimulator of the p160 steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[5] In cancer cells that overexpress and are dependent on SRCs for their growth and survival, hyper-stimulation by this compound leads to excessive cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately resulting in cancer cell-selective death.[2][5]

Comparative Efficacy Data

The table below presents preclinical data for this compound in a breast cancer xenograft model and compares it with clinical data for SRC inhibitors that have been evaluated in breast cancer. This is an indirect comparison between a preclinical stimulator and clinical inhibitors of the same target family.

Compound Model/Patient Population Dosage Metric Result Citation
This compound Athymic nude mice with MCF-7 breast cancer xenografts20 mg/kg, i.p., 3 times/week for 7 weeksTumor GrowthSignificant stalling of tumor growth[5]
Dasatinib (SRC Inhibitor) Pretreated metastatic breast cancer patientsNot specifiedObjective Response Rate (ORR)23% (as part of a combination therapy)[6]
Bosutinib (SRC Inhibitor) Pretreated metastatic breast cancer patients400 mg dailyPartial Response (PR)6%[1]
Signaling Pathway

This diagram illustrates the proposed mechanism of this compound-induced hyper-activation of SRCs and subsequent cell death.

MCB613_SRC_Pathway MCB613 This compound SRCs Steroid Receptor Coactivators (SRC-1, SRC-2, SRC-3) MCB613->SRCs Directly binds and hyper-activates CoactivatorComplex Coactivator Complex Formation (with CBP, CARM1) SRCs->CoactivatorComplex Promotes ROS Reactive Oxygen Species (ROS) SRCs->ROS Increases ER_Stress Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) CoactivatorComplex->ER_Stress Leads to deregulation and AblKinase Abl Kinase ROS->AblKinase Activates CellDeath Cancer Cell Death ROS->CellDeath AblKinase->SRCs Phosphorylates and further activates ER_Stress->ROS Induces more ER_Stress->CellDeath

Caption: Proposed mechanism of this compound-induced SRC hyper-activation and cell death.
Experimental Protocols

MCF-7 Xenograft Model:

  • Animal Model: Athymic nude female mice are used.

  • Estrogen Supplementation: Since MCF-7 cells are estrogen-dependent for growth, an estradiol pellet is implanted subcutaneously prior to cell injection.[7][8]

  • Cell Implantation: 1 x 10^6 MCF-7 cells mixed with Matrigel are injected into the mammary fat pad.[5]

  • Treatment: The this compound treated group received intraperitoneal (i.p.) injections of the compound (20 mg/kg) three times a week for 7 weeks. The control group received a saline vehicle.[5]

  • Outcome Measures: Tumor volume and body weight are monitored throughout the study.[5]

Luciferase Reporter Assay for SRC Activity:

  • Principle: This assay measures the transcriptional activity of SRCs. A reporter plasmid containing a luciferase gene under the control of an SRC-responsive promoter is co-transfected with an SRC expression vector into cells. Increased luciferase activity upon treatment with this compound indicates stimulation of SRC transcriptional activity.

  • Protocol Outline:

    • Transfection: Co-transfect cells (e.g., HeLa cells) with a reporter plasmid (e.g., pG5-luc), an SRC expression vector (e.g., pBIND-SRC-1, -2, or -3), and a control plasmid (e.g., expressing Renilla luciferase for normalization).

    • Treatment: Treat the transfected cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.[9][10]

III. Conclusion

This compound demonstrates a novel dual mechanism of anti-tumor activity. In EGFR inhibitor-resistant NSCLC, it acts as a covalent inhibitor of KEAP1, presenting a potential strategy to overcome acquired resistance. In cancers reliant on SRC signaling, it functions as a hyper-activator, leading to selective cancer cell death through the induction of overwhelming cellular stress. The preclinical data presented in this guide, when compared indirectly with clinical data of other targeted agents, suggest that this compound warrants further investigation as a potential therapeutic agent. The provided experimental protocols can serve as a foundation for independent verification and further exploration of this compound's anti-tumor properties.

References

Safety Operating Guide

Proper Disposal Procedures for MCB-613

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of MCB-613, a potent steroid receptor coactivator (SRC) stimulator used in laboratory research. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Safety and Handling Summary

While a Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, standard laboratory precautions should always be observed.[1] The following table summarizes key safety and handling information.

ParameterGuidelineSource
Hazard Classification Not a hazardous substance or mixture.ProbeChem SDS[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, and impervious clothing.ProbeChem SDS[1]
Ventilation Ensure adequate ventilation when handling.ProbeChem SDS[1]
Environmental Precautions Prevent the product from entering drains, water courses, or the soil.ProbeChem SDS[1]
Spill Cleanup Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated materials as per waste protocol.ProbeChem SDS[1]
First Aid (Eyes) Remove contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water.ProbeChem SDS[1]
First Aid (Skin) Rinse skin thoroughly with large amounts of water and remove contaminated clothing.ProbeChem SDS[1]

Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and its associated waste.

1. Waste Segregation and Collection:

  • Unused/Expired this compound: Collect the original compound in its original container or a clearly labeled, sealed waste container.

  • Contaminated Labware: Segregate all disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into direct contact with this compound. Place these items in a dedicated, sealed waste container or bag clearly labeled "this compound Waste."

  • Solutions: Aqueous solutions containing this compound should be collected in a sealed, properly labeled waste container. Do not pour solutions down the drain.[1]

2. Waste Labeling:

  • All waste containers must be clearly labeled with the chemical name ("this compound Waste") and the primary hazard ("Non-hazardous chemical waste," unless mixed with other hazardous materials).

3. Storage of Waste:

  • Store the sealed waste containers in a designated, well-ventilated area away from incompatible materials.

  • Follow institutional guidelines for the temporary storage of chemical waste.

4. Final Disposal:

  • Even though this compound is classified as non-hazardous, it should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound in regular trash or down the sanitary sewer system.[1]

  • Provide the Safety Data Sheet to the waste contractor to confirm the disposal pathway.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

MCB613_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_eval Hazard Evaluation cluster_disposal Disposal Pathway start Start: Handling this compound gen_waste Generate this compound Waste (e.g., unused product, contaminated labware, solutions) start->gen_waste segregate Segregate waste into a dedicated, sealed, and labeled container gen_waste->segregate is_mixed Is this compound waste mixed with other hazardous chemicals? segregate->is_mixed dispose_non_haz Label as 'Non-Hazardous Chemical Waste' (this compound) is_mixed->dispose_non_haz No dispose_haz Follow disposal protocol for the 'MOST HAZARDOUS' component in the mixture is_mixed->dispose_haz Yes contact_ehs Arrange for pickup via Institutional EHS or licensed waste contractor dispose_non_haz->contact_ehs dispose_haz->contact_ehs end_proc End: Disposal Complete contact_ehs->end_proc

Caption: Workflow for the safe disposal of this compound laboratory waste.

References

Personal protective equipment for handling MCB-613

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for MCB-613

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines personal protective equipment (PPE), operational plans for handling and disposal, and emergency protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the quantitative data available for this compound is presented below. Note the absence of occupational exposure limit values in the currently available safety data sheets.

PropertyValueReference
Chemical Name 4-Ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone[1]
Synonyms MCB 613, MCB613[2]
CAS Number 1162656-22-5[2]
Molecular Formula C20H20N2O[2]
Molecular Weight 304.3856 g/mol [2]
Physical State Solid[3]
Flammability Product is not flammable[3]
Explosion Hazard Product does not present an explosion hazard[3]
Personal Protective Equipment (PPE)

Although one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it paradoxically recommends comprehensive protective measures.[2] Given its mechanism of action, which involves covalent modification of proteins, a cautious approach is warranted.[4][5] The following PPE is mandatory when handling this compound:

  • Hand Protection : Wear protective gloves. Given that this compound is often dissolved in solvents like DMSO, select gloves that are resistant to the solvent being used.

  • Eye Protection : Use safety goggles with side-shields to protect against splashes.[2]

  • Skin and Body Protection : An impervious lab coat or clothing is required to prevent skin contact.[2]

  • Respiratory Protection : A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[2]

Operational Plan: Handling and Storage

Handling:

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes, and prevent inhalation of dust or aerosols.

  • Weighing : When weighing the solid compound, do so in a designated area, ensuring minimal air disturbance to prevent dust dispersal.

  • Solution Preparation : For creating solutions (e.g., with DMSO), add the solvent to the pre-weighed this compound slowly to avoid splashing.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.[2]

  • Skin Contact : Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and shoes. A physician should be consulted.[2]

  • Inhalation : Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]

  • Spills : In the event of a spill, evacuate personnel to a safe area. Wear full personal protective equipment, including a respirator. Clean the spill in a safe manner, ensuring adequate ventilation. Prevent the product from entering drains, water courses, or the soil.[2]

Disposal Plan

All waste materials, including unused this compound, contaminated lab supplies (e.g., pipette tips, gloves), and solutions, should be treated as chemical waste. Dispose of these materials in accordance with local, state, and federal environmental regulations. Do not dispose of them in standard laboratory trash or down the drain.

Experimental Protocols and Visualizations

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G prep Preparation (Don PPE, Prepare Fume Hood) weigh Weighing (Handle solid compound) prep->weigh Proceed solubilize Solubilization (e.g., in DMSO) weigh->solubilize Proceed experiment Experimental Use (Cell culture, Animal injection) solubilize->experiment Proceed decon Decontamination (Clean workspace) experiment->decon Complete disposal Waste Disposal (Collect contaminated materials) decon->disposal Proceed end End Procedure (Doff PPE) disposal->end Proceed G MCB613 This compound KEAP1 KEAP1 Monomers MCB613->KEAP1 Covalently bridges SRC Steroid Receptor Coactivators (SRCs) MCB613->SRC Directly binds & stimulates KEAP1_dimer Covalent KEAP1 Dimer (Destabilized) KEAP1->KEAP1_dimer Induces dimerization NRF2_acc NRF2 Accumulation & Activation KEAP1_dimer->NRF2_acc Prevents NRF2 degradation NRF2 NRF2 SRC_hyper SRC Hyper-activation SRC->SRC_hyper Leads to ROS ROS Generation SRC_hyper->ROS Causes ER_stress ER Stress & UPR SRC_hyper->ER_stress Causes ROS->ER_stress Positive Feedback Cell_death Cell Stress & Death ROS->Cell_death Leads to ER_stress->ROS ER_stress->Cell_death Leads to

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.